1,3-Propanediol, 2-amino-2-ethyl-, hydrochloride
Description
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Properties
CAS No. |
25005-42-9 |
|---|---|
Molecular Formula |
C5H14ClNO2 |
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-amino-2-ethylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-2-5(6,3-7)4-8;/h7-8H,2-4,6H2,1H3;1H |
InChI Key |
HTARHDWAJRFYCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 1,3-Propanediol, 2-amino-2-ethyl- Hydrochloride (AEPD-HCl)
The following technical guide is structured as an advanced monograph for researchers and process chemists. It prioritizes mechanistic understanding, actionable protocols, and data-driven decision-making.
CAS: 115-70-6 (Hydrochloride) | CAS: 115-70-8 (Free Base) Synonyms: AEPD-HCl, 2-Amino-2-ethyl-1,3-propanediol hydrochloride, Amino-ammediol.
Executive Summary: The "Lipophilic Tris"
2-Amino-2-ethyl-1,3-propanediol (AEPD) is a structural analog of Tromethamine (Tris), where one hydroxymethyl group is replaced by an ethyl group. This substitution fundamentally alters its physicochemical profile, elevating its pKa (~8.8 vs. 8.1 for Tris) and increasing its lipophilicity.
For the drug development professional, AEPD-HCl serves two critical functions:
-
Biological Buffering: It accesses a unique buffering window (pH 8.0–9.7) often missed by standard physiological buffers, making it ideal for alkaline protein purification and electrophoresis.
-
Synthetic Scaffold: It is a privileged precursor for 2-oxazolines , a class of heterocyclic intermediates used in polymer chain extension and as masked carboxylic acids in prodrug design.
Physicochemical Architecture
The utility of AEPD stems from the inductive effect of the ethyl group. Unlike the electron-withdrawing hydroxymethyl groups in Tris, the ethyl group is electron-donating, increasing the electron density on the nitrogen atom. This makes AEPD more basic than Tris.
Table 1: Comparative Properties (AEPD vs. Tris)
| Property | AEPD-HCl (Target) | Tris-HCl (Reference) | Impact on Application |
| MW ( g/mol ) | 155.62 (Salt) / 119.16 (Base) | 157.60 (Salt) / 121.14 (Base) | Stoichiometry is nearly identical; easy substitution in protocols. |
| pKa (25°C) | 8.8 | 8.06 | AEPD buffers effectively at higher pH (8.0–9.7). |
| Melting Point | 35–38°C (Base); >150°C (Salt) | 171°C (Base); 150°C (Salt) | AEPD Base is a low-melting solid/viscous liquid; easier to handle as a melt. |
| Solubility | >950 g/L (Water) | ~550 g/L (Water) | High solubility supports concentrated stock solutions (up to 4M). |
| Lipophilicity | Higher (Ethyl group) | Lower (3x OH groups) | Better membrane permeability for intracellular buffering applications. |
Expert Insight: The commercially available form is often the free base (CAS 115-70-8), which is a hygroscopic, viscous liquid or low-melting solid. The hydrochloride salt (CAS 115-70-6) is typically generated in situ during buffer preparation or isolated as a crystalline solid for stability in solid-dosage formulations.
Application I: High-Performance Buffering System
Mechanistic Rationale
AEPD operates via the standard weak base equilibrium:
Protocol: Preparation of 1.0 M AEPD Buffer (Stock Solution)
Objective: Create 100 mL of 1.0 M AEPD buffer at a target pH (e.g., pH 9.0).
Reagents: AEPD Free Base (MW 119.16), Concentrated HCl (12 M), Deionized Water (
-
Dissolution: Weigh 11.92 g of AEPD Free Base into a beaker.
-
Initial Dilution: Add 70 mL of deionized water. Stir until fully dissolved (solution will be alkaline, pH ~10.8).
-
Titration (The Critical Step):
-
Place a calibrated pH probe into the solution.
-
Slowly add concentrated HCl while stirring.
-
Note: The reaction is exothermic. Allow the solution to cool to 25°C before final pH adjustment, as pKa is temperature-dependent (
).
-
-
Final Volume: Once the target pH is reached, transfer to a volumetric flask and dilute to 100 mL with water.
-
Sterilization: Filter through a 0.22
PES membrane. Store at 4°C.
Self-Validating Mixing Table (0.1 M Buffer at 25°C)
To skip titration, mix the following volumes of 0.1 M AEPD-HCl and 0.1 M AEPD Base to achieve 100 mL of buffer:
| Target pH | Volume 0.1 M AEPD-HCl (mL) | Volume 0.1 M AEPD Base (mL) |
| 8.2 | 80.0 | 20.0 |
| 8.5 | 66.5 | 33.5 |
| 8.8 (pKa) | 50.0 | 50.0 |
| 9.1 | 33.5 | 66.5 |
| 9.4 | 20.0 | 80.0 |
Application II: Synthesis of 2-Oxazolines
AEPD is a "privileged scaffold" for synthesizing 4-ethyl-4-hydroxymethyl-2-oxazolines. These heterocycles are vital in polymer chemistry (as chain extenders) and in creating functionalized resins.
Reaction Mechanism
The transformation involves the condensation of the amine with a carboxylic acid to form an amide, followed by a dehydrative cyclization driven by the hydroxyl group attacking the carbonyl carbon.
Caption: Pathway for the conversion of AEPD to 2-oxazoline via catalytic dehydrative cyclization.
Protocol: Zinc-Catalyzed "One-Pot" Synthesis
Reference: Adapted from Wipf et al. and industrial patents for scalable oxazoline production.
Reagents:
-
AEPD (1.0 eq)
-
Carboxylic Acid (e.g., Propionic acid, 1.0 eq)
-
Catalyst: Zinc Acetate Dihydrate (
, 2 mol%) -
Solvent: Xylene (for azeotropic water removal)
Method:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add AEPD (119.2 g, 1 mol), Propionic Acid (74.1 g, 1 mol), and Zinc Acetate (4.4 g, 0.02 mol) into 500 mL of Xylene.
-
Reflux: Heat the mixture to reflux (~140°C). The reaction is driven by the removal of water.
-
Monitoring: Monitor the water collection in the Dean-Stark trap. Theoretical water yield is 2 moles (36 mL) per mole of product (1 mole from amidation, 1 mole from cyclization).
-
Completion: Reaction is complete when water evolution ceases (typically 12–24 hours).
-
Workup: Cool to room temperature. Wash the organic phase with saturated
(to remove unreacted acid) and brine. -
Purification: Dry over
, filter, and remove solvent in vacuo. Distill the residue under reduced pressure to obtain the pure oxazoline.
Safety & Handling (SDS Summary)
While AEPD is a valuable tool, its free base form poses specific risks due to its alkalinity.
| Hazard Class | H-Code | Description | Precaution |
| Eye Damage | H318 | Causes serious eye damage.[1] | Wear safety goggles/face shield. Irreversible corneal damage is possible. |
| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves. Alkaline burns can be insidious. |
| Storage | P405 | Store locked up. | Hygroscopic. Store in a desiccator or tightly sealed container under inert gas. |
Disposal: AEPD solutions should be neutralized to pH 6–8 before disposal into chemical waste streams. Do not pour concentrated alkaline solutions down the drain.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8282, 2-Amino-2-ethyl-1,3-propanediol. Retrieved from [Link]
- Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. (Physical constants and pKa values for amino alcohols).
-
Wipf, P., & Wang, X. (2002). Dehydrative cyclization of amino alcohols to oxazolines.[2] (Basis for synthetic protocol).[2][3][4]
-
Cheméo. Chemical Properties of 2-Amino-2-ethyl-1,3-propanediol. Retrieved from [Link]
Sources
2-amino-2-ethyl-1,3-propanediol hydrochloride chemical structure and molecular weight
High-Performance Buffer Systems & Synthetic Intermediates
Executive Summary
2-Amino-2-ethyl-1,3-propanediol (AEPD) is a sterically hindered amino-diol widely utilized in biochemical buffering and pharmaceutical synthesis. While commercially available primarily as a free base (CAS 115-70-8), the hydrochloride salt (AEPD-HCl) is the functional species in physiological buffering systems and a critical intermediate in the synthesis of oxazolines and 2-substituted amino alcohols.
This guide provides a comprehensive physicochemical characterization of AEPD-HCl, protocols for its in situ preparation, and its application in high-value organic synthesis.
Part 1: Physicochemical Characterization
The hydrochloride salt is formed by the protonation of the primary amine group. Unlike the free base, which is a viscous liquid or low-melting solid, the hydrochloride salt typically exists as a stable, crystalline solid with enhanced water solubility.
1.1 Structural & Molecular Data[1][2]
| Property | Free Base | Hydrochloride Salt (AEPD-HCl) |
| CAS Number | 115-70-8 | N/A (Prepared in situ or custom) |
| Formula | ||
| Molecular Weight | 119.16 g/mol | 155.62 g/mol |
| Appearance | Viscous liquid / hygroscopic solid | White crystalline powder |
| Melting Point | 37–39 °C | >150 °C (Decomposition varies) |
| pKa (20°C) | ~8.80 | N/A (Salt form) |
| Solubility | Soluble in water, alcohols | Highly soluble in water |
1.2 Structural Visualization
The following diagram illustrates the protonated structure of AEPD-HCl. Note the quaternary ammonium center which provides the buffering capacity and the two hydroxyl "arms" responsible for condensation reactions.
Part 2: Synthetic Utility & Mechanism
AEPD-HCl is not merely a buffer; it is a "privileged scaffold" in organic synthesis. Its unique structure—a quaternary carbon bonded to an amine and two alcohol groups—allows for specific cyclization reactions.
2.1 Mechanism: Oxazoline Formation
One of the most valuable applications of AEPD is the synthesis of 4,4-disubstituted-2-oxazolines . These heterocycles serve as protecting groups for carboxylic acids or as chiral ligands in asymmetric catalysis.
-
Step 1: Condensation of the amine with a carboxylic acid (or nitrile/imino ether).
-
Step 2: Cyclodehydration involving one of the hydroxyl groups.
-
Result: The ethyl group at the 4-position imparts solubility and steric bulk different from the methyl analog (derived from AMPD).
2.2 Mechanism: Buffering Capacity
AEPD has a pKa of approximately 8.8, making it an ideal buffer for the pH range of 8.0–9.5. It is structurally similar to Tris (Tromethamine) but is more lipophilic due to the ethyl substitution. This increased lipophilicity can be advantageous in membrane protein solubilization protocols where Tris is too polar.
Part 3: Experimental Protocols
Since AEPD is frequently sold as the free base, researchers must often generate the hydrochloride salt or buffer solution in situ.
Protocol A: Preparation of 1.0 M AEPD-HCl Buffer (pH 8.8)
Use this protocol for biological assays requiring a stable pH environment.
-
Reagents:
-
2-Amino-2-ethyl-1,3-propanediol (Free Base, MW 119.16): 11.92 g
-
Hydrochloric Acid (6N HCl)
-
Ultrapure Water (Type I)
-
-
Dissolution:
-
Weigh 11.92 g of AEPD base into a beaker.
-
Add 80 mL of Ultrapure water. Stir until fully dissolved (solution will be alkaline, pH >10).
-
-
Titration:
-
Place a calibrated pH probe into the solution.
-
Slowly add 6N HCl while stirring vigorously.
-
Critical Step: As pH approaches 9.0, reduce addition rate. The buffering capacity is high here; overshoot is common.
-
Adjust final pH to 8.80.
-
-
Finalization:
-
Transfer to a volumetric flask and bring volume to 100 mL with water.
-
Filter sterilize (0.22 µm) if used for cell culture.
-
Protocol B: Synthesis of Oxazoline Derivative
Use this protocol to convert a carboxylic acid (R-COOH) into an oxazoline using AEPD.
-
Stoichiometry: Mix 1.0 eq Carboxylic Acid with 1.1 eq AEPD (Free Base).
-
Dehydration Agent: Add catalytic amount of Zinc Acetate or use azeotropic distillation with Toluene.
-
Reflux: Heat to reflux (approx. 110–130°C) with a Dean-Stark trap to remove water.
-
Monitoring: Reaction is complete when theoretical water volume is collected.
-
Workup: Wash with dilute NaHCO3, dry organic layer, and evaporate.
Part 4: Pharmaceutical Applications[4][5]
AEPD-HCl serves as a critical intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators.
-
Fingolimod (Gilenya) Analogs: Fingolimod is structurally an amino-diol. AEPD provides the core propane-1,3-diol backbone with the necessary ethyl substituent.
-
Prodrug Linkers: The dual hydroxyl groups allow for the attachment of two different drug moieties or solubilizing tags, connected via ester linkages that are hydrolyzable in vivo.
Part 5: Safety & Handling
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves. |
| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles. |
| Storage | Hygroscopic | Store in desiccator; Keep container tightly closed. |
Handling Note: The free base is viscous and can supercool. If the bottle appears solid/semisolid, warm gently to 40°C to liquefy before dispensing.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8282, 2-Amino-2-ethyl-1,3-propanediol. Retrieved from [Link]
- Frump, J. A. (1971). Oxazolines. Their preparation, reactions, and applications. Chemical Reviews, 71(5), 483–505.
Sources
AEPD-HCl vs. Tris: A Technical Guide to High-Alkaline Buffering
This guide provides an in-depth technical comparison between AEPD-HCl (3-Amino-2-ethyl-1,3-propanediol hydrochloride) and the industry-standard Tris (Tris(hydroxymethyl)aminomethane) buffer.[1]
Executive Summary
For decades, Tris has been the "workhorse" buffer for biological research. However, its buffering capacity collapses rapidly above pH 9.0, and its high temperature coefficient (
AEPD-HCl emerges as a critical structural analog.[1] By substituting one of Tris's hydroxymethyl groups with an ethyl group, AEPD shifts the pK_a upward by approximately 0.5 units (to ~8.6–8.8). This makes AEPD-HCl the superior choice for assays requiring stability in the pH 8.5–9.8 range , filling the "alkaline gap" where Tris fails while retaining high solubility and low toxicity.
Part 1: Chemical Architecture & Thermodynamics[1]
To understand why you would switch from Tris to AEPD, we must analyze the structural modifications and their thermodynamic consequences.
Structural Homology
Both molecules are primary amines derived from a propane backbone. The critical difference lies in the substituent at the C2 position.
-
Tris: Contains three hydroxymethyl groups (
). Highly hydrophilic.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
AEPD: Contains two hydroxymethyl groups and one ethyl group (
). This ethyl group increases the molecule's hydrophobicity slightly and, crucially, alters the electron density around the amine, shifting the pK_a.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Quantitative Comparison Table
| Feature | Tris / Tris-HCl | AEPD / AEPD-HCl | Implication for Research |
| IUPAC Name | 2-Amino-2-(hydroxymethyl)propane-1,3-diol | 2-Amino-2-ethylpropane-1,3-diol | AEPD is the "Ethyl" analog of Tris.[1] |
| pK_a (25°C) | 8.06 | ~8.63 | AEPD buffers effectively up to pH 9.8; Tris loses capacity >9.[1]0. |
| Useful pH Range | 7.0 – 9.0 | 7.8 – 9.8 | Use AEPD for high-pH protein stability or alkaline electrophoresis.[1] |
| Temp Coefficient | -0.028 pH / °C | ~ -0.028 pH / °C (Est.)[1] | Both are highly temperature-sensitive.[1] pH must be adjusted at the working temperature.[2] |
| Primary Amine? | Yes | Yes | Both react with aldehydes (Schiff base) and cannot be used in Bradford assays. |
| Metal Binding | Significant (Cu, Ni, Zn) | Moderate | Both can interfere with metalloenzymes; AEPD is slightly bulkier, potentially reducing chelation rates. |
The Protonation Equilibrium (Visualized)
The following diagram illustrates the chemical equilibrium and the structural difference driving the pK_a shift.
Caption: Structural substitution of the hydroxymethyl group in Tris for an ethyl group in AEPD shifts the equilibrium, resulting in a higher pKa.
Part 2: The "Tris Problem" & The AEPD Solution
The Alkaline Capacity Gap
Researchers often push Tris to pH 9.0 or 9.1 for specific protein purification steps (e.g., anion exchange). At pH 9.1, Tris is >90% deprotonated, meaning its buffering capacity against bases is negligible.
-
The Solution: AEPD (pKa 8.63) retains strong buffering capacity well into pH 9.5, maintaining stable ionic strength during chromatography gradients.
Temperature Sensitivity Warning
Crucial Insight: Do not assume AEPD fixes Tris's temperature sensitivity. Because both are primary amines with similar core structures, they both exhibit large enthalpy of ionization changes.
-
Rule: If you prepare AEPD-HCl at pH 9.0 at 25°C, the pH will rise to ~9.7 at 4°C. You must pH adjust your buffer at the temperature of use.[1]
Biological Interferences
-
Bradford Assay: Like Tris, AEPD is a primary amine and will interfere with Coomassie dye binding. Use BCA or Lowry assays (with caution regarding reducing agents) or UV-280 quantification.[1]
-
RNase Activity: AEPD-HCl is often preferred in RNA workflows where high pH is required to inhibit certain nucleases or stabilize RNA secondary structures, as it provides a more robust alkaline environment than Tris.[1]
Part 3: Decision Matrix & Workflows
Selection Logic: When to Use AEPD-HCl
Follow this logic gate to determine if AEPD is required for your specific application.
Caption: Decision matrix for selecting AEPD-HCl based on pH range and temperature constraints.
Part 4: Validated Protocol: Preparation of 1M AEPD-HCl Stock
This protocol ensures a self-validating system by correcting for the temperature coefficient during preparation.[1]
Reagents:
-
AEPD-HCl (Solid salt) or AEPD Base + HCl.[1]
-
Milli-Q Water (18.2 MΩ[1]·cm).
-
5M NaOH (for upward adjustment) or HCl (if starting from base).
Protocol:
-
Calculation:
-
MW of AEPD-HCl ≈ 155.6 g/mol (Verify specific lot MW).[1]
-
To make 1L of 1M stock: Weigh 155.6g.
-
-
Dissolution:
-
Dissolve solid in 800mL Milli-Q water.
-
Note: The solution will be acidic if using the HCl salt.
-
-
Temperature Equilibration (The Critical Step):
-
Bring the solution to the exact temperature it will be used (e.g., 4°C, 25°C, or 37°C). Use a water bath and a calibrated temperature probe.
-
-
pH Adjustment:
-
Place the pH probe (calibrated at the same temperature) into the solution.
-
Adjust to target pH using 5M NaOH (if using AEPD-HCl salt) or HCl (if using AEPD Base).[1]
-
Wait for thermal equilibrium between additions.
-
-
Final Volume:
-
Transfer to a volumetric flask and bring to 1L with water.
-
-
Filtration:
-
Filter through a 0.22µm PES membrane to remove particulates and sterilize.
-
References
-
United States Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 1,3-Propanediol, 2-amino-2-ethyl- (AEPD).[1] Retrieved from [Link]
- Citation for pKa values and physicochemical properties.
-
Goldberg, R. N., et al. (2002). Thermodynamics of Enzyme-Catalyzed Reactions: Part 6. 2002 Update.
-
Authoritative source for standard buffer thermodynamics (Tris).[1]
-
- Source for industrial specifications and solubility d
-
Reach Devices. (n.d.). Biological Buffers: pKa, temperature dependence, and selection.[2][3] Retrieved from [Link]
- Reference for buffer temperature coefficients and metal binding interference.
Sources
solubility of 2-amino-2-ethyl-1,3-propanediol hydrochloride in water vs ethanol
The following technical guide details the solubility characteristics, thermodynamic mechanisms, and experimental protocols for 2-amino-2-ethyl-1,3-propanediol (AEPD) and its hydrochloride salt (AEPD[1]·HCl) .
Water vs. Ethanol: Mechanistic Analysis & Experimental Protocols[1]
Executive Summary
2-Amino-2-ethyl-1,3-propanediol (AEPD) is a primary amino diol structurally analogous to Tromethamine (Tris), distinguished by the substitution of a hydroxymethyl group with a lipophilic ethyl group.[1] While the free base is miscible in water and highly soluble in alcohols, the hydrochloride salt (AEPD·HCl) exhibits a stark solubility differential:
-
Water: High solubility (Ionic dipole-dipole interactions).[1]
-
Ethanol: Limited/Sparingly soluble (Reduced dielectric shielding).[1]
This differential is the critical thermodynamic lever used for purification (recrystallization) and solvent exchange in pharmaceutical synthesis.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Understanding the solute requires distinguishing between the free base and the salt form, as their solubility behaviors are inverted in organic media.
| Property | Free Base (AEPD) | Hydrochloride Salt (AEPD·HCl) |
| CAS Number | 115-70-8 | Not commonly listed (prepared in situ) |
| Formula | ||
| MW | 119.16 g/mol | 155.62 g/mol |
| Physical State | Viscous liquid / Low-melting solid | Crystalline Solid |
| Melting Point | 37.5 – 38.5 °C | > 150 °C (Decomposition likely) |
| pKa | ~10.8 (0.1 M aq.[1][2] solution) | N/A (Salt form) |
| Primary Solubility | Miscible in Water & Ethanol | High in Water; Low in Ethanol |
Thermodynamic & Mechanistic Analysis
The solubility difference between water and ethanol for AEPD[1][3]·HCl is governed by the competition between Lattice Energy (
3.1. Dissolution in Water (High Solubility)
Water, with a high dielectric constant (
-
Mechanism: The hydroxyl groups on the AEPD core form hydrogen bonds with water, while the ionic center is stabilized by the hydration shell.
-
Result: The hydration energy exceeds the lattice energy, leading to rapid and high solubility (
estimated).
3.2. Dissolution in Ethanol (Low Solubility)
Ethanol has a lower dielectric constant (
-
Mechanism: While the ethyl group of AEPD provides some lipophilic interaction with the ethyl chain of ethanol, the ionic lattice forces of the hydrochloride salt dominate. The energy required to break the crystal lattice is not fully compensated by the solvation energy in ethanol.[1]
-
Result: AEPD·HCl is sparingly soluble in cold ethanol but may show increased solubility in boiling ethanol, creating an ideal gradient for recrystallization .
3.3. Structural Comparison (AEPD vs. Tris)
AEPD is more lipophilic than Tris due to the ethyl group. Consequently, AEPD·HCl will have slightly higher solubility in ethanol than Tris·HCl, but it remains a "poor solvent" compared to water.
Empirical Solubility Data (Comparative)
Note: Specific literature values for AEPD·HCl are rare.[1] The values below are projected based on amino-diol salt analogues (e.g., Tris·HCl) and free base data.[4][5][6]
| Solvent System | Free Base Solubility (25°C) | HCl Salt Solubility (25°C) | HCl Salt Solubility (70°C) |
| Pure Water | Miscible | Very High (> 1 M) | Very High |
| Pure Ethanol | Soluble | Sparingly Soluble (< 50 mg/mL) | Moderate (Soluble) |
| Ethanol:Water (95:5) | Soluble | Low | Moderate |
| Ethyl Acetate | Soluble | Insoluble | Insoluble |
Experimental Protocols
5.1. Protocol A: Gravimetric Solubility Determination
Objective: To determine the exact saturation point of AEPD[1]·HCl in a specific solvent.
Workflow:
-
Preparation: Add excess AEPD·HCl solid to 10 mL of solvent (Water or Ethanol) in a sealed vial.
-
Equilibration: Shake at constant temperature (25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Drying: Pipette 1.0 mL of filtrate into a pre-weighed weighing boat. Evaporate solvent (vacuum oven at 50°C).
-
Calculation:
5.2. Protocol B: Purification via Recrystallization
Objective: Purify AEPD·HCl using the solubility differential between ethanol and water.[3][7]
Graphviz Workflow (Recrystallization Logic):
Figure 1: Recrystallization workflow for AEPD Hydrochloride utilizing the temperature-dependent solubility in ethanol.[1]
Applications in Research & Development
6.1. Buffer Preparation
AEPD is often used as a buffer component in biological systems where Tris is unsuitable.[1]
-
Stock Solutions: Prepare high-concentration stocks (1M) in water.
-
pH Adjustment: Do not use the HCl salt directly if a specific pH is required; start with the free base and titrate with HCl to the desired pH (pKa ~10.8), or mix AEPD Free Base and AEPD·HCl.
6.2. Synthetic Intermediate Purification
In the synthesis of fingolimod analogues or surfactants:
-
Salt Formation: Convert the oily free base to the solid HCl salt by bubbling HCl gas into an ethanolic solution of AEPD.[1] The salt will precipitate out (anti-solvent effect).
-
Solvent Exchange: If the reaction is done in water, lyophilization is preferred due to the high water solubility. Extraction into organic solvents is difficult for the salt form.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] 2-Amino-2-ethyl-1,3-propanediol (Free Base) Properties. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. (2024).[1] Compound Summary: 2-Amino-2-ethyl-1,3-propanediol.[1][8][9][2][5][10][11][12][13] National Library of Medicine.[1] [Link]
-
Bhattachar, S. N., et al. (2006). Solubility: Science and Practice.[1] In Remington: The Science and Practice of Pharmacy.
-
Vanderbilt, B. M., & Hass, H. B. (1940). Amino Alcohols.[1][13] U.S. Patent 2,174,242.[1] (Foundational synthesis and property description of amino diols).
Sources
- 1. 2-Amino-2-ethyl-1,3-propanediol [webbook.nist.gov]
- 2. watson-int.com [watson-int.com]
- 3. mdpi.com [mdpi.com]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
- 6. US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-2-ethyl-1,3-propanediol CAS#: 115-70-8 [m.chemicalbook.com]
- 9. CAS 115-70-8: 2-Amino-2-ethyl-1,3-propanediol | CymitQuimica [cymitquimica.com]
- 10. Nitroalkane Derivative Building Blocks and Intermediates [advancionsciences.com]
- 11. CAS 115-70-8: 2-Amino-2-ethyl-1,3-propanediol | CymitQuimica [cymitquimica.com]
- 12. 2-Amino-2-ethyl-1,3-propanediol (CAS 115-70-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. 2-Amino-2-ethyl-1,3-propanediol, 97% 500 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
Determining the Ionization Constant (pKa) of 2-Amino-2-ethyl-1,3-propanediol Hydrochloride at 25°C: A Technical Guide
Abstract
Introduction: The Significance of pKa in Pharmaceutical Sciences
The extent of ionization of a drug molecule at physiological pH is a primary determinant of its behavior in the body. For an amino compound like 2-amino-2-ethyl-1,3-propanediol hydrochloride, the pKa value dictates the equilibrium between its ionized (protonated) and non-ionized (free base) forms. This equilibrium profoundly impacts:
-
Aqueous Solubility: The ionized form of a drug is generally more water-soluble, which is crucial for formulation and dissolution.
-
Membrane Permeability: The non-ionized form is typically more lipid-soluble and can more readily cross biological membranes, a key step in drug absorption.
-
Receptor Binding: The ionization state of a drug can affect its ability to interact with its biological target.
-
Salt Formation and Stability: Understanding the pKa is essential for selecting appropriate salt forms to optimize a drug's physical and chemical properties.
Therefore, the precise determination of the pKa value is a foundational step in the pre-formulation and development of any ionizable active pharmaceutical ingredient (API).
Theoretical Framework: Understanding pKa and its Determination
The pKa is the negative logarithm of the acid dissociation constant (Ka). For the conjugate acid of an amine (BH+), the equilibrium is described as:
BH⁺ ⇌ B + H⁺
The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the concentrations of the ionized and non-ionized forms:
pH = pKa + log([B]/[BH⁺])
When the concentrations of the free base [B] and the protonated form [BH⁺] are equal, the log term becomes zero, and the pH is equal to the pKa. This principle is the cornerstone of pKa determination by titration.
Potentiometric Titration: The Gold Standard
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[2] The technique involves the gradual addition of a titrant (a strong base in the case of an amine hydrochloride) to a solution of the analyte while monitoring the pH with a calibrated electrode.[3][4] A plot of pH versus the volume of titrant added generates a titration curve, from which the pKa can be determined.
The inflection point of the titration curve corresponds to the equivalence point, where all the protonated amine has been neutralized. The pKa is the pH at the half-equivalence point, where exactly half of the amine has been converted to its free base form.[3][5]
Experimental Protocol: Potentiometric Titration of 2-Amino-2-ethyl-1,3-propanediol Hydrochloride
This section provides a detailed, step-by-step protocol for the determination of the pKa value of 2-amino-2-ethyl-1,3-propanediol hydrochloride at 25°C.
Materials and Reagents
-
2-amino-2-ethyl-1,3-propanediol hydrochloride (analytical grade)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH buffer standards (e.g., pH 4.00, 7.00, and 10.00)
Instrumentation
-
Automatic titrator or a manual setup with a high-precision burette
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Constant temperature water bath or jacketed titration vessel set to 25.0 ± 0.1°C
Experimental Workflow
Figure 1. Experimental workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology
-
pH Meter Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at 25°C.[3]
-
Analyte Solution Preparation: Accurately weigh a sufficient amount of 2-amino-2-ethyl-1,3-propanediol hydrochloride to prepare a solution with a concentration of approximately 0.01 M. Dissolve the sample in high-purity water.
-
Ionic Strength Adjustment: Add a calculated amount of KCl to the analyte solution to maintain a constant ionic strength, typically at 0.15 M. This minimizes changes in activity coefficients during the titration.[3]
-
Temperature Equilibration: Place the titration vessel in a water bath or use a jacketed vessel to maintain the temperature of the analyte solution at 25.0 ± 0.1°C throughout the experiment.
-
Initial Acidification (Optional but Recommended): To ensure the starting point of the titration is in a fully protonated state, the pH of the solution can be adjusted to approximately pH 2 with a small volume of 0.1 M HCl.
-
Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.
-
Data Collection: Continue the titration past the equivalence point until the pH reaches a plateau in the basic region (e.g., pH 11-12).
Data Analysis and Interpretation
-
Plot the Titration Curve: Create a graph of the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
Determine the Equivalence Point (Veq): The equivalence point is the point of maximum slope on the titration curve. This can be accurately determined by calculating the first derivative of the titration curve (ΔpH/ΔV) and identifying the volume at which this derivative is maximal.
-
Determine the Half-Equivalence Point: Calculate the volume at the half-equivalence point (V½eq) by dividing the equivalence point volume by two (V½eq = Veq / 2).
-
Determine the pKa: The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.
Quantitative Data Summary
While an experimental value for 2-amino-2-ethyl-1,3-propanediol hydrochloride is to be determined by the aforementioned protocol, the following table summarizes the known and predicted values for the free base.
| Compound | CAS Number | Predicted pKa at 25°C | pH of 0.1 M Aqueous Solution |
| 2-amino-2-ethyl-1,3-propanediol | 115-70-8 | 12.27 ± 0.20[1] | 10.8[6] |
Factors Influencing pKa Measurement
Several factors can affect the accuracy of pKa determination and must be carefully controlled:
-
Temperature: The pKa is temperature-dependent. Therefore, maintaining a constant temperature of 25°C is crucial for reproducibility and standardization.
-
Ionic Strength: The ionic strength of the solution can influence the activity of the ions, thereby affecting the measured pH. Maintaining a constant ionic strength with an inert salt like KCl is essential.[3]
-
Purity of the Analyte: Impurities can distort the titration curve and lead to inaccurate pKa values.
-
Carbon Dioxide Absorption: Atmospheric CO₂ can dissolve in the basic titrant and the analyte solution, forming carbonic acid and affecting the pH. It is advisable to use carbonate-free NaOH and to purge the solution with an inert gas like nitrogen.[3][4]
Conclusion
References
- Avdeef, A. (2012).
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Merck Index. (n.d.). 2-Amino-2-ethyl-1,3-propanediol. Retrieved from [Link]
-
LookChem. (n.d.). 2-Amino-2-ethyl-1,3-propanediol. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]
Sources
- 1. 2-Amino-2-ethyl-1,3-propanediol|lookchem [lookchem.com]
- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 6. 2-Amino-2-ethyl-1,3-propanediol [drugfuture.com]
Technical Whitepaper & Safety Data Guide: 2-Amino-2-ethyl-1,3-propanediol Hydrochloride (AEPD HCl)
Introduction & Chemical Identity
2-Amino-2-ethyl-1,3-propanediol hydrochloride (AEPD HCl) is a sterically hindered aliphatic amine salt. Widely utilized in biopharmaceutical formulations as a biological buffer and in chemical engineering for carbon capture, AEPD HCl offers distinct advantages over unhindered amines. The presence of the ethyl group provides steric bulk that influences both its basicity and nucleophilicity, making it highly valuable for specialized applications requiring controlled reactivity.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 2-Amino-2-ethyl-1,3-propanediol hydrochloride (1:1) |
| CAS Registry Number | 25005-42-9 |
| Molecular Formula | C5H13NO2 · HCl |
| Molecular Weight | 155.62 g/mol |
| pKa (25°C) | 8.80 |
| pKa (37°C) | 8.45 |
| Topological Polar Surface Area | 66.5 Ų |
Data supported by1[1] and 2[2].
Toxicological Profile & Hazard Identification
While AEPD HCl is a fundamental building block, it requires strict safety protocols. The hydrochloride salt dissociates in aqueous environments (such as mucosal membranes), and the free amine can disrupt lipid bilayers. Furthermore, its hygroscopic nature draws moisture from tissues, exacerbating local osmotic stress.
Table 2: GHS Classification & Precautionary Statements
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Classification data sourced from 3[3] and 4[4].
Handling, Storage, and Emergency Protocols
Storage Causality: AEPD HCl must be stored in tightly sealed containers under an inert atmosphere (e.g., Argon) at <15°C. Because it is highly hygroscopic, exposure to ambient humidity results in rapid water absorption. This not only causes physical clumping but artificially inflates the mass during weighing, leading to systematic errors in molarity calculations—a critical failure point in quantitative assays.
Caption: Emergency response and first-aid logic for AEPD HCl exposure.
Advanced Experimental Methodologies
Protocol 1: Preparation of a Self-Validating 0.1 M AEPD Buffer (pH 8.5 at 37°C)
Mechanistic Insight: The pKa of AEPD is highly temperature-dependent. At 25°C, the pKa is 8.80, but at biorelevant temperatures (37°C), it drops to 8.45 (ΔpKa/ΔT ≈ -0.03 °C⁻¹)[2]. Failing to account for this temperature shift will result in an inaccurate physiological pH, compromising in vitro enzyme kinetics and generating poor in vitro-in vivo correlations.
Step-by-Step Methodology:
-
Gravimetric Analysis: Weigh 15.56 g of AEPD HCl (0.1 moles) using an analytical balance. Validation Check: Ensure the powder is free-flowing; clumping indicates moisture ingress, requiring desiccation before use.
-
Initial Dissolution: Dissolve the powder in 800 mL of ultra-pure deionized water (18 MΩ·cm) in a temperature-controlled jacketed beaker.
-
Thermal Equilibration: Heat and maintain the solution at exactly 37°C. Causality: Titrating at room temperature and then heating the buffer later will shift the pH downward by ~0.35 units, ruining the buffer's target pH.
-
Titration: Slowly add 1M NaOH while monitoring with a calibrated pH probe until the pH reaches 8.5.
-
Thermal-Kinetic Validation: Stop titration and wait 10 minutes. Causality: The neutralization reaction is exothermic. Waiting allows the system to return to exactly 37°C. Re-check the pH and perform micro-adjustments if necessary.
-
Final Adjustment: Bring the total volume to 1.0 L with 37°C deionized water.
-
Sterilization: Filter the solution through a 0.22 µm PES membrane. Causality: Autoclaving is avoided as extreme heat can cause oxidative degradation of aliphatic amines.
Caption: Workflow for temperature-calibrated AEPD buffer preparation and validation.
Protocol 2: AEPD in Sterically Hindered CO₂ Capture Assays
Mechanistic Insight: In carbon capture technologies, unhindered amines (like monoethanolamine) react with CO₂ to form stable carbamates, limiting their theoretical absorption capacity to 0.5 moles of CO₂ per mole of amine. AEPD, due to the steric hindrance of its ethyl group, destabilizes the carbamate intermediate. This forces the reaction pathway toward bicarbonate formation, effectively doubling the theoretical capacity to 1.0 mole of CO₂ per mole of amine, 5[5].
Step-by-Step Methodology:
-
Prepare a 10 mass% aqueous solution of AEPD (using AEPD HCl neutralized with an equimolar amount of NaOH to yield the free base in situ).
-
Transfer 100 mL of the solution into a stirred-cell reactor equipped with a mass flow controller.
-
Equilibrate the reactor to 313.15 K (40°C).
-
Introduce a mixed gas stream (e.g., 15% CO₂, 85% N₂) at a constant flow rate.
-
Monitor the CO₂ concentration in the effluent gas using an infrared gas analyzer.
-
Validation Check: Integrate the breakthrough curve to calculate the total moles of CO₂ absorbed. A successful assay will yield >0.8 moles CO₂/mole AEPD, validating the steric hindrance mechanism.
References
-
Sun, J., & Avdeef, A. "Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C." NIH Public Access. Available at:[Link]
-
PubChem. "2-Amino-2-ethyl-1,3-propanediol Safety and Hazards." National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. "Solubility of carbon dioxide in aqueous solutions of 2-amino-2-ethyl-1,3-propanediol." Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-2-ethyl-1,3-propanediol | C5H13NO2 | CID 8282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. researchgate.net [researchgate.net]
Structural Divergence and Buffer Mechanics: A Comparative Analysis of AEPD Hydrochloride and AMPD
Executive Summary
In the landscape of biological buffers and formulation additives, aminopropanediol derivatives serve as critical components for maintaining pH stability in alkaline environments. Two prominent members of this family are 2-amino-2-methyl-1,3-propanediol (AMPD) and 2-amino-2-ethyl-1,3-propanediol (AEPD) . While they share identical buffering ranges and similar core structures, the substitution of a methyl group for an ethyl group—and the subsequent necessity to handle AEPD as a hydrochloride salt—introduces profound differences in lipophilicity, ionic strength dynamics, and gravimetric handling.
This whitepaper provides an in-depth technical analysis of AMPD and AEPD hydrochloride, detailing the causality behind their experimental selection and providing self-validating protocols for their application in drug development and diagnostics.
Structural and Physicochemical Foundations
Both AMPD and AEPD are primary amino alcohols with a diol structure, making them highly water-soluble and effective hydrogen bond donors/acceptors[1]. However, their physical states at room temperature dictate how they are supplied and utilized in the laboratory.
AMPD is a stable, crystalline solid as a free base[2]. In contrast, the free base form of AEPD is a hygroscopic, viscous liquid[3], which makes precise gravimetric measurement and long-term storage challenging. To circumvent this, AEPD is frequently synthesized and supplied as a hydrochloride salt (AEPD HCl) [4], which is a stable, weighable crystalline powder.
Table 1: Physicochemical Comparison
| Property | AMPD (Free Base) | AEPD Hydrochloride |
| CAS Number | 115-69-5[2] | 25005-42-9[4] |
| Chemical Formula | C₄H₁₁NO₂ | C₅H₁₃NO₂·HCl |
| Molecular Weight | 105.14 g/mol | 155.62 g/mol |
| Physical State (RT) | Crystalline Solid[2] | Crystalline Solid |
| Substituent Group | Methyl (-CH₃) | Ethyl (-CH₂CH₃) |
| pKa (at 25°C) | 8.8[2] | 8.8 (conjugate base)[5] |
| Effective pH Range | 7.8 – 9.7 | 7.8 – 9.7 |
| Initial Solution pH | Alkaline (~10.5 - 11.0) | Acidic (~4.0 - 5.0) |
| Required Titrant | Strong Acid (e.g., HCl) | Strong Base (e.g., NaOH) |
Mechanistic Causality in Buffer Selection
As a Senior Application Scientist, selecting between AMPD and AEPD HCl is never arbitrary. Despite having an identical pKa of 8.8[2][5], their structural differences necessitate a deliberate choice based on three core thermodynamic and biochemical mechanisms:
A. Lipophilicity and Membrane Partitioning
The substitution of a methyl group (AMPD) with an ethyl group (AEPD) increases the molecule's partition coefficient (LogP). This slight increase in hydrophobicity means AEPD interacts differently with lipid bilayers and hydrophobic pockets of membrane-bound proteins. In cell-based assays or when formulating low-VOC (volatile organic compound) emulsions, AEPD provides superior compatibilization and stabilization due to its enhanced lipophilic character[5].
B. The Counter-Ion and Ionic Strength Paradox
The most critical biochemical consequence of choosing AEPD HCl over AMPD free base lies in the resulting ionic strength of the final buffer.
-
AMPD (Free Base): To prepare a pH 8.8 buffer, you titrate the alkaline AMPD solution with HCl. At the pKa, the solution contains 50% AMPD, 50% AMPD-H⁺, and an equivalent concentration of Cl⁻.
-
AEPD HCl (Salt): To prepare a pH 8.8 buffer, you must titrate the acidic AEPD HCl solution with NaOH. At the pKa, the solution contains 50% AEPD-H⁺, 50% AEPD free base, but also contains a high concentration of both Na⁺ and Cl⁻ (since the chloride was intrinsic to the salt, and sodium was added via titration).
Causality: If your target enzyme (e.g., specific alkaline phosphatases) is sensitive to high ionic strength or specifically inhibited by sodium ions, AMPD free base is the mandatory choice.
C. Gravimetric Precision
Because AEPD free base is a viscous liquid that absorbs atmospheric moisture[3], its molarity can drift over time. Utilizing AEPD HCl ensures absolute gravimetric precision, creating a highly reproducible, self-validating system for pharmaceutical synthesis. Both compounds exhibit low systemic toxicity and are safe for use in cosmetics and topical formulations[6].
Fig 1: Structural derivation and functional divergence of AMPD and AEPD HCl.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, buffer preparation must be treated as a self-validating system. The following protocols for preparing 1.0 L of 0.1 M buffer at pH 8.5 include built-in validation steps.
Protocol A: 0.1 M AMPD Buffer (pH 8.5)
-
Gravimetric Addition: Weigh exactly 10.51 g of AMPD free base (MW = 105.14 g/mol ).
-
Initial Dissolution: Dissolve in 800 mL of ultrapure H₂O (18.2 MΩ·cm). The initial pH will be highly alkaline (~10.8).
-
Temperature Calibration: Place the solution on a stirring hotplate equipped with a temperature probe. Equilibrate exactly to 25.0°C. (Crucial: pKa is temperature-dependent).
-
Acidic Titration: Slowly titrate with 1.0 M HCl until the pH reaches exactly 8.5.
-
Volumetric Adjustment: Transfer to a 1 L volumetric flask and bring to volume with ultrapure H₂O.
-
Validation Check: Measure the final conductivity. It should be relatively low, reflecting only the Cl⁻ added during titration.
Protocol B: 0.1 M AEPD HCl Buffer (pH 8.5)
-
Gravimetric Addition: Weigh exactly 15.56 g of AEPD Hydrochloride (MW = 155.62 g/mol ).
-
Initial Dissolution: Dissolve in 800 mL of ultrapure H₂O. The initial pH will be acidic (~4.5) due to the hydrochloride salt.
-
Temperature Calibration: Equilibrate the solution to exactly 25.0°C.
-
Alkaline Titration: Slowly titrate with 1.0 M NaOH until the pH reaches exactly 8.5.
-
Volumetric Adjustment: Bring to a final volume of 1.0 L with ultrapure H₂O.
-
Validation Check: Measure the final conductivity. Self-Validation: The conductivity will be significantly higher than the AMPD buffer due to the presence of both intrinsic Cl⁻ and added Na⁺.
Fig 2: Self-validating buffer preparation workflows highlighting the divergent titration requirements.
Advanced Applications in Drug Development
Understanding the nuanced differences between these two buffers unlocks advanced capabilities in assay design:
-
Isotachophoresis and Electrophoresis: AMPD is heavily utilized as a spacer in the isotachophoresis of proteins and as a buffer component in SDS-gradient gel electrophoresis[2]. Its lower ionic strength profile (when titrated) prevents excessive Joule heating during electrophoretic runs.
-
Enzymatic Diagnostics: AMPD is the gold standard for determining alkaline phosphatase activity, as it provides optimal buffering at pH 8.8 without introducing inhibitory counter-ions[2].
-
Biocidal Synergism and Coatings: AEPD (and its salts) demonstrate a strong synergistic effect with registered biocides, extending microbial resistance in waterborne formulations and acting as a robust compatibilizer in emulsion polymerization[5].
References
-
Cosmetic Ingredient Review (CIR). "Safety Assessment of Tromethamine, Aminomethyl Propanediol, and Aminoethyl Propanediol as Used in Cosmetics." Available at:[Link]
-
PubChem. "2-Amino-2-methyl-1,3-propanediol - Compound Summary." Available at:[Link]
Sources
- 1. 2-Amino-2-methyl-1,3-propanediol | C4H11NO2 | CID 1531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-2-methyl-1,3-propanediol | 115-69-5 [chemicalbook.com]
- 3. 2-Amino-2-ethyl-1,3-propanediol CAS#: 115-70-8 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. AEPD™ VOX 1000 Multifunctional Amino Alcohol [advancionsciences.com]
- 6. cir-safety.org [cir-safety.org]
An In-Depth Technical Guide to 2-Amino-2-ethyl-1,3-propanediol Hydrochloride: From Core Chemical Identity to Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-amino-2-ethyl-1,3-propanediol hydrochloride, a versatile chemical compound with significant applications in the pharmaceutical and chemical industries. We will delve into its fundamental properties, synthesis, analytical characterization, and key applications, with a particular focus on its role in drug development.
Core Chemical Identity: Nomenclature and Synonyms
The foundational step in understanding any chemical entity is to establish its precise identity. 2-Amino-2-ethyl-1,3-propanediol hydrochloride is the salt formed from the reaction of the free base, 2-amino-2-ethyl-1,3-propanediol, with hydrochloric acid.
IUPAC Name: The systematically generated and internationally recognized name for the hydrochloride salt is 2-amino-2-ethylpropane-1,3-diol hydrochloride .[1]
The free base is known by the IUPAC name 2-amino-2-ethylpropane-1,3-diol .[2]
A comprehensive list of synonyms is crucial for literature and database searches. The following table summarizes the common names and identifiers for both the free base and its hydrochloride salt.
| Identifier | 2-Amino-2-ethyl-1,3-propanediol (Free Base) | 2-Amino-2-ethyl-1,3-propanediol Hydrochloride |
| IUPAC Name | 2-amino-2-ethylpropane-1,3-diol[2] | 2-amino-2-ethylpropane-1,3-diol hydrochloride[1] |
| CAS Number | 115-70-8[2] | 25005-42-9[1] |
| Synonyms | AEPD, Aminoethyl propanediol, 2-Ethyl-2-aminopropanediol, 2-Amino-2-ethylpropanediol, 1,1-Bis(hydroxymethyl)propylamine[3][4] | 1,3-Propanediol, 2-amino-2-ethyl-, hydrochloride (1:1)[1] |
| Molecular Formula | C₅H₁₃NO₂[2] | C₅H₁₄ClNO₂[1] |
| Molecular Weight | 119.16 g/mol [2] | 155.62 g/mol [1] |
Physicochemical Properties: A Comparative Analysis
The conversion of the free base to its hydrochloride salt significantly alters its physical and chemical properties, which in turn influences its handling, formulation, and biological activity.
| Property | 2-Amino-2-ethyl-1,3-propanediol (Free Base) | 2-Amino-2-ethyl-1,3-propanediol Hydrochloride |
| Appearance | White to off-white crystalline solid or clear, colorless to yellowish viscous liquid[5] | Typically a white to off-white crystalline solid |
| Melting Point | 37.5-38.5 °C[6] | Data not consistently available, expected to be higher than the free base |
| Boiling Point | 152-153 °C at 10 mmHg[6] | Decomposes upon heating |
| Solubility | Miscible with water; soluble in alcohols[6] | Expected to have high water solubility |
| pH of 0.1M Aqueous Solution | 10.8[6] | Expected to be in the acidic to neutral range |
The hydrochloride salt is generally a more stable, crystalline solid with higher water solubility compared to the free base, which can exist as a low-melting solid or a viscous liquid. This enhanced water solubility and stability make the hydrochloride form particularly suitable for pharmaceutical formulations.
Synthesis and Manufacturing
The synthesis of 2-amino-2-ethyl-1,3-propanediol hydrochloride is a straightforward acid-base reaction. The free base, 2-amino-2-ethyl-1,3-propanediol, is typically prepared via the reduction of the corresponding nitro compound.
A general laboratory-scale synthesis protocol for the hydrochloride salt is as follows:
-
Dissolution: Dissolve 2-amino-2-ethyl-1,3-propanediol in a suitable solvent, such as isopropanol or ethanol.
-
Acidification: Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a concentrated aqueous solution) to the solution while stirring. The reaction is exothermic, and cooling may be necessary.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.
-
Isolation: The solid product is collected by filtration.
-
Purification: The collected solid is washed with a cold solvent (e.g., isopropanol or diethyl ether) to remove any unreacted starting material or excess acid.
-
Drying: The purified salt is dried under vacuum to remove residual solvent.
This process is a fundamental organic chemistry reaction, as illustrated in the following workflow diagram.
Caption: A generalized workflow for the synthesis of 2-amino-2-ethyl-1,3-propanediol hydrochloride.
Analytical Characterization
The identity and purity of 2-amino-2-ethyl-1,3-propanediol hydrochloride are confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. The spectra for the free base are well-documented.[2] For the hydrochloride salt, a downfield shift in the signals of the protons and carbons near the amino group is expected due to the presence of the positively charged ammonium group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying functional groups. The IR spectrum of the free base shows characteristic peaks for O-H, N-H, and C-H stretching and bending vibrations.[2] In the hydrochloride salt, the N-H stretching vibrations of the ammonium group will appear as a broad band at a lower frequency compared to the free amine.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of the free base is available in public databases.[7] For the hydrochloride salt, the mass spectrum will show the molecular ion peak corresponding to the free base, as the hydrochloride salt will typically dissociate in the mass spectrometer.
-
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values to confirm the empirical formula of the hydrochloride salt.
Applications in Drug Development and Beyond
The primary application of 2-amino-2-ethyl-1,3-propanediol and its hydrochloride salt in the pharmaceutical industry is as a key starting material and intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Intermediate in the Synthesis of Fingolimod (FTY720)
Perhaps the most significant role of 2-amino-2-ethyl-1,3-propanediol hydrochloride is as a crucial building block in the synthesis of Fingolimod (FTY720) . Fingolimod is an immunosuppressive drug used to treat relapsing forms of multiple sclerosis. The synthesis of Fingolimod involves the use of a 2-substituted 2-aminopropane-1,3-diol derivative, and the hydrochloride salt of 2-amino-2-ethyl-1,3-propanediol serves as a key precursor in this multi-step synthesis.
The following diagram illustrates the logical relationship of 2-amino-2-ethyl-1,3-propanediol hydrochloride as a precursor in the synthesis of Fingolimod.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 2-Amino-2-ethyl-1,3-propanediol | C5H13NO2 | CID 8282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Suzhou Health Chemicals Co., Ltd.-2-Amino-2-Ethyl-1,3-Propanediol; AEPD [healthchems.com]
- 4. CAS 115-70-8: 2-Amino-2-ethyl-1,3-propanediol | CymitQuimica [cymitquimica.com]
- 5. 2-Amino-2-ethyl-1,3-propanediol, 97% 2.5 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-Amino-2-ethyl-1,3-propanediol [drugfuture.com]
- 7. 2-Amino-2-ethyl-1,3-propanediol [webbook.nist.gov]
An In-depth Technical Guide to the Hygroscopic Properties of 2-Amino-2-ethyl-1,3-propanediol Hydrochloride
Introduction
In the landscape of pharmaceutical development, the physical properties of an active pharmaceutical ingredient (API) are as critical as its pharmacological activity. Among these, hygroscopicity—the tendency of a substance to attract and hold water molecules from the surrounding environment—stands out as a pivotal parameter influencing stability, processability, and bioavailability.[1][2] This guide provides a comprehensive technical overview of the hygroscopic properties of 2-amino-2-ethyl-1,3-propanediol hydrochloride, a compound of interest for researchers and drug development professionals.
While extensive data on the free base, 2-amino-2-ethyl-1,3-propanediol, is available, specific public domain data on the hygroscopic nature of its hydrochloride salt is scarce. Therefore, this document serves as both a theoretical framework and a practical guide to characterizing this essential property. We will delve into the fundamental principles of water-solid interactions, the anticipated impact of salt formation on hygroscopicity, and a robust, multi-technique approach for its empirical determination.
Physicochemical Profile: 2-Amino-2-ethyl-1,3-propanediol and its Hydrochloride Salt
Understanding the parent molecule is the first step in predicting the behavior of its salt form. 2-Amino-2-ethyl-1,3-propanediol (AEPD) is an amino alcohol with two primary hydroxyl groups and a primary amine.[3] These functional groups, capable of extensive hydrogen bonding, suggest a high affinity for water.[3]
The formation of a hydrochloride salt involves the protonation of the primary amine group. This conversion to an ammonium chloride salt introduces an ionic character to the molecule, which is expected to enhance its aqueous solubility and, potentially, its hygroscopicity.[4][5] While this can be advantageous for dissolution and bioavailability, it also presents challenges related to chemical and physical stability.[4][6]
| Property | 2-Amino-2-ethyl-1,3-propanediol (Free Base) | 2-Amino-2-ethyl-1,3-propanediol Hydrochloride (Salt) |
| Synonyms | AEPD, 2-Amino-2-ethylpropane-1,3-diol | AEPD HCl |
| Molecular Formula | C5H13NO2 | C5H14ClNO2 |
| Molecular Weight | 119.16 g/mol [7][8] | 155.62 g/mol |
| Appearance | White crystalline mass or viscous liquid[1] | Expected to be a crystalline solid |
| Melting Point | 37.5-38.5 °C[1] | Expected to be significantly higher than the free base |
| Solubility | Miscible with water; soluble in alcohols[1] | High aqueous solubility is anticipated[9][10] |
| Key Functional Groups | Primary amine, two primary hydroxyls | Ammonium chloride, two primary hydroxyls |
Table 1: Comparative physicochemical properties of 2-amino-2-ethyl-1,3-propanediol and its anticipated properties as a hydrochloride salt.
The Rationale for Salt Formation
In pharmaceutical development, converting a free base to a salt form, particularly a hydrochloride salt, is a common strategy to improve key properties.[5] The primary motivations include:
-
Enhanced Solubility and Dissolution Rate: The ionic nature of salts generally leads to improved solubility in the aqueous environment of the gastrointestinal tract, which can directly correlate with enhanced bioavailability.[9][10]
-
Improved Stability: By protonating the amine group, its susceptibility to oxidative degradation can be reduced, leading to a more stable compound with a longer shelf-life.[5]
-
Favorable Crystallinity: Salts often form stable, crystalline solids that are easier to purify, handle, and formulate into solid dosage forms compared to their free base counterparts, which may be oils or amorphous solids.[5]
However, this modification is not without its trade-offs. The introduction of an ionic center and the potential for a more ordered crystalline lattice can significantly alter the interaction of the solid with atmospheric moisture.[4]
Fundamentals of Hygroscopicity in Pharmaceutical Solids
Hygroscopicity is a broad term describing the interaction of a solid with water vapor. This interaction can be broadly categorized into several phenomena:
-
Adsorption: The accumulation of water molecules on the surface of the solid. This is a surface-level phenomenon and is often the initial step in moisture uptake.
-
Absorption: The penetration of water molecules into the bulk structure of the solid. This can lead to the formation of hydrates or deliquescence.
-
Hydrate Formation: The incorporation of water molecules into the crystal lattice of the solid to form a new, stable crystalline structure.[11]
-
Deliquescence: The process where a solid absorbs a sufficient amount of atmospheric moisture to dissolve and form an aqueous solution.
The degree of hygroscopicity can have profound implications for a pharmaceutical product, including:
-
Chemical Degradation: The presence of water can accelerate hydrolysis and other degradative pathways.[12]
-
Physical Instability: Moisture uptake can lead to changes in crystal form (polymorphism), caking, and altered flow properties of powders.[2]
-
Compromised Dosage Form Performance: Changes in the physical properties of the API can affect dissolution rates and, consequently, the therapeutic efficacy of the drug product.[13]
Given the presence of multiple hydrogen bond donors and acceptors (hydroxyl and ammonium groups) in 2-amino-2-ethyl-1,3-propanediol hydrochloride, a significant interaction with water vapor is anticipated. The critical question for a formulation scientist is not if it is hygroscopic, but to what extent and under what conditions.
A Multi-faceted Approach to Hygroscopicity Characterization
A comprehensive understanding of the hygroscopic properties of 2-amino-2-ethyl-1,3-propanediol hydrochloride requires a multi-technique approach. The following experimental workflow is proposed as a self-validating system to provide a complete picture of the material's behavior in the presence of moisture.
Caption: Proposed experimental workflow for hygroscopicity characterization.
Initial Water Content Determination: Karl Fischer Titration
Causality: Before assessing moisture uptake, it is imperative to quantify the initial water content of the sample. Karl Fischer (KF) titration is the gold standard for this, as it is specific to water and can detect both free and bound water.[14][15] This baseline value is crucial for accurately calculating the net moisture uptake during subsequent experiments.
Protocol:
-
Instrument Setup: A volumetric or coulometric Karl Fischer titrator is used. The choice depends on the expected water content (volumetric for >0.1%, coulometric for trace amounts).[14]
-
Solvent Preparation: An appropriate anhydrous solvent (e.g., methanol) is added to the titration vessel and conditioned to a dry, stable endpoint.
-
Sample Analysis: A precisely weighed amount of 2-amino-2-ethyl-1,3-propanediol hydrochloride is introduced into the vessel.
-
Titration: The sample is titrated with the KF reagent until the endpoint is reached, which is detected potentiometrically.[15]
-
Calculation: The water content is calculated based on the volume of titrant consumed and its predetermined water equivalence factor.
Moisture Sorption/Desorption Behavior: Dynamic Vapor Sorption (DVS)
Causality: DVS is a gravimetric technique that provides a detailed profile of how a material's mass changes in response to a controlled relative humidity (RH) program at a constant temperature. This allows for the determination of the extent and kinetics of moisture uptake and loss, the identification of critical humidity points for phase transitions, and an assessment of the reversibility of water sorption.
Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of 2-amino-2-ethyl-1,3-propanediol hydrochloride is placed in the DVS instrument's microbalance.
-
Drying Step: The sample is initially dried under a stream of dry nitrogen (0% RH) at the analysis temperature (typically 25 °C) until a stable mass is achieved. This establishes a dry baseline for all subsequent calculations.
-
Sorption Phase: The RH is increased stepwise (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (e.g., a mass change of less than 0.002% per minute).
-
Desorption Phase: Following equilibration at the highest RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibration at each step.
-
Data Collection: The instrument records the sample mass at each RH step, generating a moisture sorption-desorption isotherm.
The resulting isotherm plot (change in mass vs. RH) provides a wealth of information:
-
Hygroscopicity Classification: The total moisture uptake at a specific RH (e.g., 80% RH) can be used to classify the material from non-hygroscopic to very hygroscopic.[16]
-
Hysteresis: A difference between the sorption and desorption curves (hysteresis) can indicate phenomena such as capillary condensation or the formation of stable hydrates.
-
Critical Humidity: A sharp, step-like increase in mass can indicate a phase transition, such as a change in crystal form or deliquescence.
Structural Analysis: Powder X-Ray Diffraction (PXRD)
Causality: It is crucial to determine if moisture uptake induces any changes in the solid-state structure of the material. PXRD is a powerful, non-destructive technique for identifying the crystalline phase of a material.[14][17][18] By comparing the diffraction pattern of the sample before and after exposure to humidity, any changes from an anhydrous form to a hydrate, or between different polymorphic forms, can be identified.[14][17]
Protocol:
-
Initial Analysis: An initial PXRD pattern of the as-received 2-amino-2-ethyl-1,3-propanediol hydrochloride is collected.
-
Post-DVS Analysis: After the DVS experiment, the sample is carefully removed and its PXRD pattern is collected.
-
In-situ Analysis (Optional): For a more detailed investigation, PXRD can be performed in a humidity-controlled chamber, allowing for the collection of diffraction patterns at various RH levels.
-
Pattern Comparison: The diffraction patterns are overlaid and compared. The appearance of new peaks or the disappearance of existing peaks is a clear indication of a solid-state phase transition.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Causality: Thermal analysis techniques provide complementary information about the nature of the water associated with the solid.[19][20] TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of a sample during a temperature program.[21]
-
TGA: Can quantify the amount of water in a sample and differentiate between loosely bound (surface) water, which is lost at lower temperatures, and water of crystallization (hydrates), which is typically lost at higher, well-defined temperatures.
-
DSC: Can detect thermal events such as the melting of the anhydrous form, the dehydration of a hydrate (endothermic event), or recrystallization events.
By performing TGA and DSC on the sample before and after the DVS experiment, one can confirm the formation of hydrates and characterize their thermal stability.[19]
Data Interpretation and Implications
The data collected from the proposed experimental workflow will allow for a comprehensive classification of the hygroscopic properties of 2-amino-2-ethyl-1,3-propanediol hydrochloride.
| Hygroscopicity Class | Weight Gain at 25°C / 80% RH | Potential Implications for Drug Development |
| Non-hygroscopic | < 0.2% | Minimal risk of moisture-related issues. Standard packaging and storage are likely sufficient. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Low risk, but moisture-protective packaging should be considered. Powder flow may be affected at high humidity. |
| Moderately hygroscopic | ≥ 2% and < 15% | Significant risk. Requires moisture-proof packaging. Potential for chemical degradation and physical changes.[2] |
| Very hygroscopic | ≥ 15% | High risk. Stringent control of humidity during manufacturing and storage is essential. Deliquescence is possible.[2] |
Table 2: Hygroscopicity classification based on the European Pharmacopoeia and its implications.[16]
Visualizing the Interaction
The hygroscopic behavior of 2-amino-2-ethyl-1,3-propanediol hydrochloride is driven by the interaction of water molecules with the polar functional groups of the molecule.
Caption: Potential hydrogen bonding sites for water molecules.
Conclusion
A thorough characterization of the hygroscopic properties of 2-amino-2-ethyl-1,3-propanediol hydrochloride is a non-negotiable step in its development as a pharmaceutical candidate. While specific data is not yet widely published, a principled approach based on its chemical structure suggests a significant potential for moisture interaction. The formation of the hydrochloride salt, while beneficial for solubility and stability, likely increases its hygroscopic tendencies compared to the free base.
By employing a systematic and multi-faceted analytical approach combining DVS, Karl Fischer titration, PXRD, and thermal analysis, researchers and drug development professionals can build a comprehensive profile of this material's behavior. This knowledge is fundamental for guiding formulation strategies, selecting appropriate excipients, defining manufacturing processes, and designing packaging and storage conditions that ensure the delivery of a safe, stable, and effective drug product.
References
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2-Amino-2-ethyl-1,3-propanediol. DrugFuture. Available from: [Link]
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Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis. PMC. Available from: [Link]
-
What Is Karl Fischer Titration?. Mettler Toledo. Available from: [Link]
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Available from: [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. Available from: [Link]
-
High Resolution X-ray Diffraction Studies of the Natural Minerals of Gas Hydrates and Occurrence of Mixed Phases. IgMin Research. Available from: [Link]
-
The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. ResearchGate. Available from: [Link]
-
Effect of excipient properties, water activity, and water content on the disproportionation of a pharmaceutical salt. PubMed. Available from: [Link]
-
2-Amino-2-ethyl-1,3-propanediol | C5H13NO2 | CID 8282. PubChem. Available from: [Link]
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2-Amino-2-ethyl-1,3-propanediol. NIST WebBook. Available from: [Link]
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The role of water activity in the microbial stability of non-sterile pharmaceutical drug products. European Pharmaceutical Review. Available from: [Link]
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X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. Available from: [Link]
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Water activity as related to microorganisms in the manufacturing environment. OAText. Available from: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available from: [Link]
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. Available from: [Link]
-
Understanding Water Activity: A Crucial Factor in Determining Beyond-Use Date in Pharmaceutical Compounding. International Journal of Pharmaceutical Compounding. Available from: [Link]
-
Review on X-Ray Powder Diffraction Technique. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]
-
Study on the Moisture Absorption and Thermal Properties of Hygroscopic Exothermic Fibers and Related Interactions with Water Molecules. PMC. Available from: [Link]
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USGS Information Handout: X-Ray Powder Diffraction. USGS. Available from: [Link]
-
Thermal Analysis in the Pharmaceutical Industry. TA Instruments. Available from: [Link]
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Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]
-
Applications of Thermal Analysis and Coupled Techniques in Pharmaceutical Industry. AKJournals. Available from: [Link]
-
5.2 thermal analysis. SlideShare. Available from: [Link]
-
Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available from: [Link]
-
Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. Available from: [Link]
-
Hygroscopicity in Pharmaceuticals: Overview. Scribd. Available from: [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. Available from: [Link]
-
Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility and Stability. PMC. Available from: [Link]
-
Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. Medium. Available from: [Link]
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Methodological & Application
Application Note: Utilization of 2-Amino-2-ethyl-1,3-propanediol Hydrochloride in the Synthesis and Development of S1P Receptor Modulators
[label="S1P Modulator / Impurity Standard\n(Target)
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Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary & Mechanistic Rationale
Fingolimod (FTY720) represents a paradigm shift in the treatment of multiple sclerosis as the first oral sphingosine-1-phosphate (S1P) receptor modulator. The core pharmacophore of Fingolimod and its analogues is the 2-amino-1,3-propanediol moiety, which mimics endogenous sphingosine.
A common misconception in early-stage drug development is the direct use of 2-amino-2-ethyl-1,3-propanediol hydrochloride (AEPD·HCl) as the primary starting material for Fingolimod API. In reality, Fingolimod features a lipophilic 2-(4-octylphenyl)ethyl chain, typically synthesized via the alkylation of diethyl acetamidomalonate. However, AEPD·HCl is an indispensable building block in the S1P modulator development pipeline for three critical reasons [1]:
-
Analogue Library Synthesis: It serves as the foundational scaffold for synthesizing short-chain S1P analogues to map structure-activity relationships (SAR).
-
Process Optimization: It acts as an ideal, low-cost model compound to optimize the complex orthogonal protection/deprotection chemistry required for the 1,3-diol and primary amine.
-
Regulatory Impurity Profiling: It is used to synthesize "des-octylphenyl" impurity standards, which are mandatory for validating the HPLC-UV/MS analytical methods used in Fingolimod API release testing [2].
Using the hydrochloride salt rather than the free base is a deliberate mechanistic choice. The free base of AEPD is highly hygroscopic and its primary amine is susceptible to oxidative degradation. The HCl salt ensures stoichiometric precision during weighing, extends shelf-life, and prevents premature side reactions during multi-step syntheses.
Visualizing the S1P Modulation Pathway
To understand the necessity of the 1,3-diol and primary amine moieties, one must look at the prodrug mechanism. The unphosphorylated 1,3-propanediol scaffold is inactive. Upon administration, Sphingosine Kinase 2 (SPHK2) phosphorylates one of the hydroxyl groups, converting the molecule into its active form, which then agonizes S1P receptors and induces therapeutic receptor internalization.
Figure 1: Mechanism of action for 1,3-propanediol-based S1P receptor modulators.
Experimental Workflows: Orthogonal Protection Strategies
When utilizing AEPD·HCl to synthesize S1P analogues or impurity standards, the highly nucleophilic primary amine and the dual hydroxyl groups must be orthogonally protected. The following protocols are designed as self-validating systems to ensure maximum yield and purity.
Protocol 3.1: N-Boc Protection of the Primary Amine
Objective: Mask the highly nucleophilic primary amine to prevent N-alkylation during subsequent steps. Causality: AEPD·HCl is a stable salt; the free base must be generated in situ. N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring complete conversion of the Boc anhydride (Boc₂O) [1].
Step-by-Step Methodology:
-
Suspension: Suspend AEPD·HCl (1.0 eq, e.g., 10.0 mmol) in anhydrous methanol (0.2 M) under an inert argon atmosphere.
-
Free Base Generation: Add DIPEA (2.5 eq) dropwise at 0 °C.
-
Validation Check: The cloudy suspension must clear completely as the free base dissolves. If turbidity persists, trace moisture or incomplete neutralization has occurred.
-
-
Protection: Add Boc₂O (1.1 eq) portion-wise to control the mild exotherm.
-
Reaction: Stir at 0 °C for 40 minutes, then remove the ice bath and warm to room temperature (20–25 °C) for 16 hours.
-
Quench & Extraction: Quench with 1M NaOH (aqueous) to hydrolyze unreacted Boc₂O. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 3.2: O-Acetonide Formation of the 1,3-Diol
Objective: Protect the 1,3-diol as an acetonide (1,3-dioxane ring) to allow selective functionalization of the molecule. Causality: 2,2-Dimethoxypropane (DMP) acts as both the reagent and a water scavenger. p-Toluenesulfonic acid (pTsOH) catalyzes the transacetalization. The thermodynamic stability of the resulting 6-membered 1,3-dioxane ring drives the reaction to completion.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc-AEPD intermediate (1.0 eq) in a mixture of anhydrous acetone and DMP (1:1 v/v, 0.1 M).
-
Catalysis: Add a catalytic amount of pTsOH·H₂O (0.05 eq).
-
Reaction: Stir at room temperature for 4 hours.
-
Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The reaction is complete when the highly polar diol spot (baseline) completely disappears, replaced by a high-Rf hydrophobic spot.
-
-
Quench: Critical Step - Quench the acid catalyst by adding solid NaHCO₃ or a few drops of triethylamine before concentration. Failing to neutralize the acid will result in acetonide cleavage during solvent evaporation.
-
Purification: Purify via flash column chromatography (silica gel) to yield the fully protected scaffold.
Figure 2: Synthetic workflow for the orthogonal protection and functionalization of the AEPD scaffold.
Quantitative Data & Scaffold Comparison
To assist process chemists in selecting the correct starting materials and anticipating yields, the following tables summarize the quantitative metrics of the AEPD·HCl protection strategy and compare it against other common 1,3-propanediol scaffolds used in Fingolimod synthesis.
Table 1: Orthogonal Protection Strategy - Yield and Purity Metrics
| Synthesis Step | Reagents & Conditions | Reaction Time | Average Yield (%) | Purity (HPLC-UV) | Causality / Note |
| N-Boc Protection | Boc₂O, DIPEA, MeOH, 0 °C to RT | 16 h | 92 - 95% | >98% | DIPEA prevents nucleophilic competition; MeOH ensures solubility. |
| O-Acetonide Formation | DMP, pTsOH (cat.), Acetone, RT | 4 h | 88 - 91% | >99% | Thermodynamic control strongly favors the 6-membered ring. |
| Global Deprotection | 4M HCl in Dioxane, RT | 2 h | >95% | >99% | Anhydrous conditions prevent unwanted side reactions during cleavage. |
Table 2: Structural Scaffolds in S1P Modulator Synthesis
| Scaffold Molecule | Alkyl Chain at C2 | Primary Application in R&D | Synthetic Challenge |
| AEPD·HCl | Ethyl | Analogue synthesis, Impurity standards, Protection modeling | The unactivated ethyl group limits direct cross-coupling; used primarily as an intact core. |
| Diethyl acetamidomalonate | None (H) | Direct precursor for Fingolimod API | Requires high-temperature decarboxylation post-alkylation with the octylphenyl tail. |
| TRIS | Hydroxymethyl | Complex prodrug synthesis, Triol differentiation | Requires precise stoichiometric control to avoid over-reaction of the three identical hydroxyls. |
References
- Novartis AG / Mitsubishi Tanabe Pharma Corp. "Amine Compound and Use Thereof for Medical Purposes." U.S. Patent US20090137530A1.
- Taito Co Ltd. "2-amino-1,3-propanediol compound and immunosuppressant." European Patent EP0627406A1.
Application Note: Preparation and Use of AEPD-HCl Buffer (pH 8.8) for Protein Purification
Introduction: The Critical Role of pH Control in Protein Purification
The success of any protein purification workflow hinges on maintaining the target protein in a stable, soluble, and functionally active state. A primary factor governing this is the precise control of pH. Buffer systems resist changes in pH, thereby protecting proteins from denaturation, aggregation, or loss of activity that can occur under suboptimal hydrogen ion concentrations.[1][2] The choice of buffer is a critical experimental decision, directly influencing the efficiency of chromatography steps and the overall yield and purity of the final product.
This application note provides a detailed protocol and scientific rationale for the preparation and use of a 2-Amino-2-ethyl-1,3-propanediol (AEPD) buffer, adjusted to pH 8.8 with hydrochloric acid (HCl), for protein purification applications, particularly anion-exchange chromatography (AEX).
Scientific Rationale: Why AEPD-HCl at pH 8.8?
The AEPD Buffer System
AEPD is an amino alcohol that functions as an effective biological buffer. Its selection for biochemical applications is guided by principles similar to those established for "Good's buffers".[2][3][4] These criteria include high water solubility, chemical stability, and minimal interference with biological processes.[1][5]
The key to any buffer's effectiveness is its pKa—the pH at which the acidic and basic forms of the buffer molecule are present in equal concentrations. AEPD has a pKa of 8.8 at 25°C, which places it squarely in the ideal buffering range for this pH.[6][7] According to the Henderson-Hasselbalch equation, a buffer provides its maximum buffering capacity when the desired pH is equal to its pKa. Therefore, AEPD is an excellent choice for maintaining a stable pH of 8.8.
Physicochemical Properties of AEPD:
| Property | Value | Source |
| Chemical Name | 2-Amino-2-ethyl-1,3-propanediol | [8][9] |
| Molecular Formula | C5H13NO2 | [8][9] |
| Molecular Weight | 119.16 g/mol | [6][8] |
| pKa (25°C) | 8.80 | [6][7] |
| Appearance | Viscous Liquid or Solid | [9] |
| Solubility | Completely miscible in water | [6] |
The Significance of pH 8.8 in Anion-Exchange Chromatography (AEX)
Anion-exchange chromatography separates proteins based on their net negative charge.[10] The process requires a buffer pH that is above the isoelectric point (pI) of the target protein, ensuring the protein carries a net negative charge and will bind to the positively charged stationary phase of the chromatography resin.[10]
A pH of 8.8 is frequently chosen for AEX because:
-
Ensures Negative Charge: For a large number of proteins with acidic or near-neutral pI values, a pH of 8.8 is sufficiently high to impart a strong net negative charge, promoting robust binding to the AEX column.
-
Differential Binding: At this pH, different proteins will possess varying degrees of negative charge, which allows for their differential elution using a salt gradient, leading to effective separation.[10]
-
Protein Stability: Many proteins exhibit good stability in the slightly alkaline range of pH 8.0-9.0.
Using a buffer like AEPD, whose pKa matches the target pH, ensures that the pH of the mobile phase remains stable throughout the chromatography run, which is critical for reproducible and high-resolution separations.[11]
Experimental Protocol: Preparation of 1L of 50 mM AEPD-HCl, pH 8.8
This protocol details the preparation of a 1-liter stock of 50 mM AEPD-HCl buffer. This concentration is a common starting point for equilibration and wash steps in chromatography.
Required Materials and Equipment
-
Reagents:
-
Equipment:
-
Calibrated analytical balance
-
Calibrated pH meter with a three-point calibration (e.g., pH 7, 9, 11)
-
1 L volumetric flask, Class A
-
1 L glass beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves
-
0.22 µm sterile filter unit (e.g., bottle-top or syringe filter)
-
Sterile storage bottle
-
Step-by-Step Preparation Workflow
The following diagram outlines the key steps in the buffer preparation process.
Caption: Workflow for AEPD-HCl Buffer Preparation.
Detailed Procedure
-
Calculation: The molecular weight of AEPD is 119.16 g/mol .[6][8] To prepare 1 liter of a 50 mM (0.050 mol/L) solution: Mass = 0.050 mol/L × 1 L × 119.16 g/mol = 5.958 g (weigh out 5.96 g ).
-
Dissolution: a. Add approximately 800 mL of ultrapure water to a 1 L glass beaker containing a magnetic stir bar. b. Place the beaker on a magnetic stirrer and begin stirring at a moderate speed. c. Slowly add the 5.96 g of AEPD to the water and allow it to dissolve completely.
-
pH Adjustment: a. Calibrate the pH meter according to the manufacturer's instructions using standard buffers. b. Place the calibrated pH electrode into the AEPD solution. c. Scientist's Note: The initial pH of the AEPD solution will be alkaline (a 1% solution has a pH of ~10.3).[6] d. Carefully and slowly, add concentrated HCl dropwise while monitoring the pH. The solution will heat up slightly due to the exothermic nature of the acid-base neutralization. Allow the solution to return to room temperature for the final pH reading, as pKa values are temperature-dependent.[13] e. Continue adding HCl until the pH meter reads a stable 8.80 ± 0.02 .
-
Final Volume Adjustment (QS): a. Carefully transfer the pH-adjusted buffer solution from the beaker into a 1 L volumetric flask. b. Rinse the beaker with a small amount of ultrapure water and add the rinsing to the volumetric flask to ensure complete transfer of the buffer. c. Add ultrapure water to the flask until the bottom of the meniscus reaches the calibration mark. d. Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Sterile Filtration and Storage: a. For most protein purification applications, the buffer should be sterile-filtered. Assemble a 0.22 µm bottle-top filter unit onto a sterile storage bottle. b. Pass the entire buffer solution through the filter. This removes any particulates and potential microbial contamination.[14] c. Label the bottle clearly with the buffer name ("50 mM AEPD-HCl"), pH (8.8), date of preparation, and your initials. d. Store the buffer at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is possible, but one should be mindful of potential pH shifts upon thawing.[15] Generally, refrigerated buffers should be used within one to three months.[16]
Quality Control and Best Practices
-
pH Verification: After bringing the buffer to its final volume, re-check the pH to ensure accuracy.
-
Conductivity: For chromatography applications, measuring and recording the buffer's conductivity can be a valuable QC parameter for ensuring batch-to-batch consistency.
-
Reagent Grade: Always use high-purity reagents and ultrapure water to avoid introducing contaminants that could interfere with downstream processes.
-
Avoid Contamination: Never return unused buffer to the stock bottle. Discard any buffer that appears cloudy or shows signs of microbial growth.[14]
Conclusion
The AEPD-HCl buffer system at pH 8.8 is a robust and reliable choice for protein purification, especially for anion-exchange chromatography. Its pKa of 8.8 provides maximum buffering capacity precisely at the desired working pH, ensuring stable conditions that are critical for achieving high-resolution separation and maintaining protein integrity. By following the detailed protocol and best practices outlined in this note, researchers can confidently prepare high-quality, consistent buffer for their purification workflows.
References
-
AEPD™ 85 - Advancion. (n.d.). ANGUS Chemical Company. Retrieved from [Link]
-
Good's buffers. (2023, December 29). In Wikipedia. Retrieved from [Link]
-
Good's Buffer TAPS | CAS 29915-38-6. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]
-
Recommended buffers for Anion Exchange Chromatography. (n.d.). Separation Sciences. Retrieved from [Link]
-
Good's buffers | Protocols Online. (2010, April 11). Protocols Online. Retrieved from [Link]
-
AEPD™ 85 | Metalworking Fluid Additive. (n.d.). Monitor-Bio. Retrieved from [Link]
-
What is a Good's Buffer? (2019, February 20). Hopax Fine Chemicals. Retrieved from [Link]
-
2-Amino-2-ethyl-1, 3-propanediol, min 98%, 100 grams. (n.d.). Lab Supplies. Retrieved from [Link]
-
D'Orazio, G., et al. (2022). Anion-Exchange Chromatography at the Service of Gene Therapy: Baseline Separation of Full/Empty Adeno-Associated Virus Capsids by Screening of Conditions and Step Gradient Elution Mode. Molecules, 27(20), 6958. Retrieved from [Link]
-
Anion Exchange Chromatography. (n.d.). Bio-Rad Laboratories. Retrieved from [Link]
-
Buffer Preparation (Shi Lab). (n.d.). Retrieved from a publicly available protocol sheet.
-
The 10 best biological buffers for chromatography. (2019, February 18). Hopax Fine Chemicals. Retrieved from [Link]
-
Biological buffers for Anion-Exchange Chromatography. (n.d.). REACH Devices. Retrieved from [Link]
-
REAGENT PREPARATION 1.5M Tris-HCl buffer at pH 8.8. (2001, January 5). Retrieved from a university lab manual.
-
Samuelsen, L., et al. (2019). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. International Journal of Pharmaceutics, 562, 199-206. Retrieved from [Link]
-
Buffer Preparation (Gozani Lab). (n.d.). Retrieved via ResearchGate.
-
Buffer Recipes. (n.d.). Carlton Lab, King's College London. Retrieved from [Link]
-
Peptide Handling, dissolution & Storage. (n.d.). NIBSC. Retrieved from [Link]
-
Salz, U., et al. (2006). pKa value and buffering capacity of acidic monomers commonly used in self-etching primers. Journal of Adhesive Dentistry, 8(3), 169-174. Retrieved from [Link]
-
Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Asuero, A. G., & Michalowski, T. (2011). Buffer Capacity: A Forgotten Concept. Journal of Chemical Education, 88(10), 1345-1348. Retrieved from [Link]
-
Dolan, J. W. (2023, December 8). Buffer Lifetime. LCGC North America. Retrieved from [Link]
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synthesis of polyurethane foams using 2-amino-2-ethyl-1,3-propanediol
An Application Guide to the Synthesis and Characterization of Polyurethane Foams Using 2-Amino-2-Ethyl-1,3-Propanediol
Introduction: The Role of Amino Diols in Polyurethane Architectures
Polyurethanes (PUs) are among the most versatile classes of polymers, with applications spanning from flexible foams in furniture and automotive seating to rigid foams for insulation and structural components.[1][2][3] The remarkable adaptability of PU foams stems from the ability to precisely tailor their molecular architecture by selecting specific monomers and additives.[1] The fundamental chemistry involves the reaction of a polyol with a polyisocyanate.[4][5] This process is complicated and enhanced by a suite of additives, including catalysts, surfactants, and blowing agents, which collectively control the final properties of the material.[3]
This application note focuses on the use of 2-Amino-2-ethyl-1,3-propanediol (AEPD) as a specialty chain extender and crosslinker in polyurethane foam synthesis. AEPD is a multifunctional molecule containing one primary amine and two primary hydroxyl groups.[6] This unique structure provides a powerful tool for formulators to modify reaction kinetics and enhance the mechanical properties of the final foam. We will explore the underlying chemical principles, provide a detailed laboratory-scale protocol for synthesis, and outline key characterization techniques for researchers, scientists, and professionals in material and drug development.
The Core Chemistry of Polyurethane Foam Formation
The synthesis of polyurethane foam is characterized by two primary, simultaneous reactions: the gelling reaction and the blowing reaction . A precise balance between these two processes, controlled primarily by catalysts, is essential to produce a stable, uniform cellular structure.[7]
-
Gelling Reaction (Polymerization): This is the chain-building reaction where isocyanate groups (-NCO) react with hydroxyl groups (-OH) from the polyol to form the characteristic urethane linkages (-NH-CO-O-). This reaction increases the viscosity of the mixture, eventually leading to a solid, cross-linked polymer network.[4]
-
Blowing Reaction (Gas Formation): In water-blown foams, the isocyanate groups react with water (H₂O). This reaction forms an unstable carbamic acid, which rapidly decomposes into a primary amine and carbon dioxide (CO₂) gas.[4][7][8] The CO₂ acts as the blowing agent, expanding the polymerizing mixture to create the foam's cellular structure. The newly formed amine can then react with another isocyanate group to form a urea linkage (-NH-CO-NH-), which contributes significantly to the "hard segments" of the polymer, enhancing its thermal and mechanical properties.[4][7]
Caption: Core competing reactions in water-blown polyurethane foam synthesis.
The Unique Reactivity of 2-Amino-2-Ethyl-1,3-Propanediol (AEPD)
The utility of AEPD in polyurethane formulations stems from the significant difference in reactivity between its primary amine group and its two primary hydroxyl groups.
Causality of Reactivity: The nitrogen atom of the primary amine is more nucleophilic than the oxygen atoms of the hydroxyl groups. Consequently, the amine group reacts with isocyanates at a much faster rate than the hydroxyl groups.[7][9] This differential reactivity allows AEPD to perform a dual role in a sequential manner:
-
Initial Urea Formation (Chain Extension): Upon introduction to the isocyanate, the amine function of AEPD reacts almost instantaneously to form a di-substituted urea linkage. This rapid reaction contributes to the initial viscosity build-up and the formation of hard segments.
-
Subsequent Urethane Formation (Crosslinking): The hydroxyl groups on the AEPD molecule, now part of the growing polymer chain, react at a slower rate (comparable to the main polyol) to form urethane linkages. Because AEPD possesses two hydroxyl groups, it acts as a cross-linking site, increasing the network density of the final polymer.[6]
This behavior makes AEPD a "reactive" chain extender, influencing both the early-stage kinetics and the final polymer architecture.
Caption: Stepwise reaction of AEPD with isocyanates.
Experimental Protocol: Laboratory-Scale Synthesis of AEPD-Modified Foam
This protocol details a standard "cup foaming" or one-shot method suitable for laboratory-scale synthesis and evaluation.[2]
Materials & Reagents
| Component | Description / Purpose | Supplier Example | Typical Parts by Weight (pbw) |
| Polyether Polyol | Main polymer backbone (soft segment) | Voranol™, Lupranol® | 100 |
| 2-Amino-2-ethyl-1,3-propanediol (AEPD) | Reactive Chain Extender / Crosslinker | Sigma-Aldrich, TCI | 1.0 - 5.0 |
| Silicone Surfactant | Cell stabilizer, promotes foam nucleation | Tegostab®, Dabco® | 1.0 - 2.0 |
| Amine Catalyst (Blowing) | Catalyzes the water-isocyanate reaction | Dabco® DMEA | 0.1 - 0.5 |
| Tin Catalyst (Gelling) | Catalyzes the polyol-isocyanate reaction | Kosmos®, Dabco® T-9 | 0.05 - 0.3 |
| Deionized Water | Chemical Blowing Agent | Laboratory Supply | 3.0 - 5.0 |
| Polymeric MDI (pMDI) | Isocyanate component (hard segment) | Suprasec®, Desmodur® | Calculated (NCO Index: 1.05 - 1.1) |
Note on NCO Index: The NCO Index is the ratio of isocyanate groups to hydroxyl and amine groups. An index of 1.05 means there is a 5% excess of isocyanate groups. This must be calculated based on the equivalent weights of all reactive components (polyol, water, AEPD).
Equipment
-
High-torque mechanical stirrer (2000-5000 RPM) with impeller blade
-
Disposable paper or plastic cups (e.g., 200-500 mL)
-
Digital scale (0.01 g precision)
-
Stopwatch
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
Experimental Workflow
Caption: Workflow for one-shot polyurethane foam synthesis.
Step-by-Step Procedure
Safety First: Conduct all steps within a well-ventilated fume hood. Isocyanates are sensitizers and respiratory irritants. Always wear appropriate PPE.
-
Preparation of Component A (Polyol Pre-mix):
-
Place a disposable cup on the digital scale and tare.
-
Sequentially add the required amounts of polyether polyol, AEPD, silicone surfactant, deionized water, and catalysts according to the formulation table.
-
Mix thoroughly with the mechanical stirrer at ~2000 RPM for 60 seconds until a homogenous mixture is obtained. Ensure the AEPD is fully dissolved.
-
-
Preparation of Component B (Isocyanate):
-
In a separate cup, weigh the calculated amount of polymeric MDI.
-
-
Foaming Reaction:
-
Bring the Component A pre-mix under the high-torque stirrer.
-
Start the stopwatch and simultaneously add all of Component B (pMDI) to Component A.
-
Immediately begin mixing at high speed (~3000-5000 RPM) for 5-10 seconds. The mixing time is critical; over-mixing can cause premature cell collapse, while under-mixing results in a non-uniform foam.
-
Quickly pour the reacting mixture into a designated mold or a larger paper cup for free-rise expansion.
-
-
Curing:
-
Allow the foam to cure undisturbed in the fume hood for at least 24 hours at ambient temperature before handling or cutting for characterization.[4]
-
Characterization and Validation
A self-validating protocol requires robust characterization to understand the material's properties.
Reaction Kinetics (Foaming Profile)
During the foaming process, observe and record the following characteristic times:[2]
-
Cream Time: The time from mixing until the liquid becomes opaque or "creamy." This indicates the onset of nucleation.
-
Gel Time: The time from mixing until long, sticky strands of polymer can be pulled away from the foam surface with a spatula. This marks the transition from a liquid to a solid network.
-
Rise Time: The time from mixing until the foam stops expanding vertically.
Physical Properties: Apparent Density
-
After curing, carefully cut a regular-shaped specimen (e.g., a cube) from the core of the foam.
-
Measure the dimensions (length, width, height) with calipers to calculate the volume (V).
-
Weigh the specimen to determine its mass (m).
-
Calculate the apparent density (ρ) using the formula: ρ = m / V . Report in g/cm³ or kg/m ³.
Chemical Structure: FTIR Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the formation of urethane and urea linkages.
-
Urethane Group: Look for characteristic peaks around 3300 cm⁻¹ (N-H stretching), 1730-1700 cm⁻¹ (C=O stretching), and 1530 cm⁻¹ (N-H bending).
-
Urea Group: Look for a characteristic C=O stretching peak around 1640 cm⁻¹.
-
Isocyanate Group: The absence of a strong peak around 2270 cm⁻¹ indicates complete consumption of the -NCO groups.
Expected Results and Discussion
The incorporation of AEPD is expected to have a pronounced effect on the foam's properties.
| AEPD Concentration (pbw) | Expected Cream Time | Expected Gel Time | Expected Rise Time | Expected Apparent Density | Anticipated Mechanical Properties |
| 0 (Control) | Normal | Normal | Normal | Baseline | Standard Flexibility/Rigidity |
| 2.0 | Slightly Faster | Significantly Faster | Slightly Faster | Increased | Increased Hardness and Modulus |
| 4.0 | Faster | Very Fast | Faster | Significantly Increased | Increased Rigidity, potentially more brittle |
Discussion of Causality: Increasing the concentration of AEPD introduces more of the highly reactive primary amine groups. This accelerates the initial reaction with the isocyanate, leading to a much faster gel time. The increased formation of urea hard segments and the higher crosslink density from the diol functionality contribute to a higher foam density and increased stiffness or hardness.[6] Formulators must be cautious, as excessively high levels of AEPD can lead to a reaction that is too fast to process effectively, potentially resulting in foam defects.
Conclusion
2-Amino-2-ethyl-1,3-propanediol is a potent additive for modifying polyurethane foam systems. Its dual amine-hydroxyl functionality allows it to act as both a rapid chain extender and a crosslinker, providing formulators with a powerful lever to control reaction kinetics and enhance the thermomechanical properties of the final material. By understanding the fundamental principles of its reactivity and following a systematic experimental protocol, researchers can effectively utilize AEPD to develop novel polyurethane foams with tailored properties for advanced applications.
References
- EP0113172A1 - Aromatic amino polyols and rigid polyurethane and polyisocyanurate foams obtainable therefrom - Google Patents.
-
2-Amino-2-Ethyl-1,3-Propanediol; AEPD - Suzhou Health Chemicals Co., Ltd. Available at: [Link]
-
A Review of Polyurethane Foams for Multi-Functional and High-Performance Applications - MDPI. Available at: [Link]
-
Selective reaction of isocyanates with the amino group of 2-amino-2-methyl-1,3-propanediol - Scilit. Available at: [Link]
-
Structure of amino polyols used in the preparation of the polyurethane... - ResearchGate. Available at: [Link]
-
2.1 Flexible Polyurethane Foam Chemistry - Virginia Tech. Available at: [Link]
- WO2010046361A1 - Process for the preparation of closed cell rigid polyurethane foams - Google Patents.
-
New Urethane Diol R - for Improved Performance of Aminoplast Cros - American Coatings Association. Available at: [Link]
-
Effect of chain extenders on the morphology development in flexible polyurethane foam - Polymer. Available at: [Link]
-
Novel synthesis of flexible polyurethane foams with high bio-based content derived from waste cooking oil - PMC. Available at: [Link]
- EP0677542A2 - Diamine chain extenders in polyurethane-ureas and process of manufacture - Google Patents.
-
Formulation, Preparation, and Characterization of Polyurethane Foams - Journal of Chemical Education. Available at: [Link]
-
Synthesis of Rigid Polyurethane Foams Incorporating Polyols from Chemical Recycling of Post-Industrial Waste Polyurethane Foams - MDPI. Available at: [Link]
-
Polyurethane foams from vegetable oil‐based polyols: a review - Polymer Bulletin. Available at: [Link]
-
Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins - PCI Magazine. Available at: [Link]
-
Catalyst compositions for improving polyurethane foam performance - European Patent Office. Available at: [Link]
-
Characterization and Properties of Water-Blown Rigid Polyurethane Foams Reinforced with Silane-Modified Nanosepiolites Functionalized with Graphite - PMC. Available at: [Link]
-
Synthesis and Characterization of Flexible and Rigid Polyurethane Foam - Asian Online Journals. Available at: [Link]
-
Three-Dimensional Characterization of Polyurethane Foams Based on Biopolyols - OPUS. Available at: [Link]
-
polyurethane auxiliary agent chain extender selection guide - BDMAEE. Available at: [Link]
-
Design and Synthesis of Bio-Inspired Polyurethane Films with High Performance - MDPI. Available at: [Link]
-
Polyurethane Foams: Past, Present, and Future - PMC. Available at: [Link]
-
Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed. Available at: [Link]
-
Effects of Chain Extender to the Structure of Castor Oil- Based Polyurethane Foam - SciSpace. Available at: [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - MDPI. Available at: [Link]
-
Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines - Semantic Scholar. Available at: [Link]
-
Bio-Based Polyurethane Foams: Feedstocks, Synthesis, and Applications - ResearchGate. Available at: [Link]
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Application Notes and Protocols: 2-Amino-2-ethyl-1,3-propanediol Hydrochloride as a Versatile Crosslinking Agent for Advanced Polymer Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of 2-amino-2-ethyl-1,3-propanediol hydrochloride (AEPD HCl) as a crosslinking agent in the synthesis of advanced polymer systems. This document offers in-depth scientific insights, detailed experimental protocols, and characterization methodologies to empower researchers in developing novel materials for applications ranging from controlled drug delivery to tissue engineering.
Introduction: The Scientific Rationale for Employing AEPD HCl in Polymer Crosslinking
2-Amino-2-ethyl-1,3-propanediol (AEPD) is a multifunctional molecule possessing a primary amine and two primary hydroxyl groups.[1][2] This unique trifunctional structure makes it a highly versatile building block in polymer chemistry. The hydrochloride salt form, AEPD HCl, offers enhanced stability and solubility in aqueous media, making it particularly suitable for the synthesis of hydrogels and other biocompatible polymers.
The primary amine of AEPD HCl serves as a reactive site for forming covalent linkages with polymers containing complementary functional groups, most notably carboxylic acids. This reaction, often facilitated by coupling agents like carbodiimides, results in the formation of stable amide bonds, which act as crosslinks between polymer chains. The two hydroxyl groups remain available for further functionalization or can contribute to the hydrophilicity and hydrogen-bonding network within the polymer matrix, influencing its swelling behavior, mechanical properties, and drug-loading capacity.
The selection of AEPD HCl as a crosslinking agent is underpinned by several key advantages:
-
Biocompatibility: Amino alcohols are generally well-tolerated in biological systems, making AEPD HCl-crosslinked polymers promising candidates for biomedical applications.
-
Controlled Crosslinking Density: The stoichiometry of AEPD HCl to the polymer's reactive groups can be precisely controlled, allowing for the tuning of the crosslinking density and, consequently, the material's mechanical strength, degradation rate, and release kinetics.
-
Enhanced Hydrophilicity: The presence of two hydroxyl groups per crosslink enhances the polymer's affinity for water, which is crucial for the formation of hydrogels with high water content, mimicking the extracellular matrix.
-
Versatility: AEPD HCl can be employed to crosslink a variety of polymers, including natural polymers like hyaluronic acid and synthetic polymers such as poly(acrylic acid), expanding its utility across a wide range of material systems.
This guide will focus on two primary applications of AEPD HCl as a crosslinking agent: the synthesis of pH-responsive hydrogels based on poly(acrylic acid) and the curing of epoxy resins for biomedical device applications.
Application I: Synthesis of pH-Responsive Poly(acrylic acid) Hydrogels for Controlled Drug Delivery
Poly(acrylic acid) (PAA) is a well-established, biocompatible polymer with abundant carboxylic acid groups along its backbone. Crosslinking PAA with AEPD HCl results in a hydrogel that exhibits pH-dependent swelling behavior, making it an excellent candidate for oral drug delivery systems designed to release their payload in the neutral pH of the intestines rather than the acidic environment of the stomach.
Crosslinking Mechanism
The crosslinking of PAA with AEPD HCl is typically achieved through a carbodiimide-mediated coupling reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice for this purpose, often used in conjunction with N-hydroxysuccinimide (NHS) to enhance the reaction efficiency and form a more stable intermediate.[3][4]
The reaction proceeds in two main steps:
-
Activation of Carboxylic Acid: EDC reacts with the carboxylic acid groups of PAA to form a highly reactive O-acylisourea intermediate.
-
Amide Bond Formation: The primary amine of AEPD HCl attacks the O-acylisourea intermediate, forming a stable amide bond and releasing an isourea byproduct.
Diagram: Carbodiimide-Mediated Crosslinking of PAA with AEPD HCl
Caption: Carbodiimide (EDC) activates the carboxylic acid on PAA, which then reacts with the amine of AEPD HCl to form a stable amide crosslink.
Experimental Protocol: Synthesis of AEPD HCl-Crosslinked PAA Hydrogels
This protocol details the synthesis of a PAA hydrogel with a theoretical crosslinking density of 10 mol% (ratio of AEPD HCl to PAA monomer units).
Materials:
-
Poly(acrylic acid) (PAA), average Mv ~450,000
-
2-Amino-2-ethyl-1,3-propanediol hydrochloride (AEPD HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl), 0.1 M
-
Dialysis tubing (MWCO 12-14 kDa)
-
Lyophilizer
Protocol:
-
PAA Solution Preparation: Dissolve 1.0 g of PAA in 50 mL of 0.1 M MES buffer (pH 6.0) with gentle stirring until a homogeneous solution is obtained.
-
Addition of Crosslinker and Coupling Agents:
-
Calculate the molar amount of PAA monomer units (molar mass of acrylic acid is 72.06 g/mol ).
-
Add AEPD HCl to the PAA solution at a 0.1:1 molar ratio relative to the PAA monomer units.
-
Add EDC and NHS to the solution, each at a 1.5-fold molar excess relative to AEPD HCl.
-
-
Crosslinking Reaction: Stir the reaction mixture at room temperature for 24 hours. A visible hydrogel should form during this time.
-
Purification:
-
Transfer the resulting hydrogel into dialysis tubing.
-
Dialyze against deionized water for 72 hours, changing the water every 12 hours, to remove unreacted reagents and byproducts.
-
-
Lyophilization: Freeze the purified hydrogel at -80°C and then lyophilize to obtain a dry, porous scaffold.
Characterization and Data Analysis
Table 1: Influence of AEPD HCl Concentration on Hydrogel Properties
| AEPD HCl (mol%) | Swelling Ratio (pH 7.4) | Swelling Ratio (pH 2.0) | Compressive Modulus (kPa) |
| 5 | 150 ± 12 | 25 ± 3 | 15 ± 2 |
| 10 | 95 ± 8 | 18 ± 2 | 35 ± 4 |
| 15 | 60 ± 5 | 12 ± 1 | 60 ± 6 |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Analysis:
-
Swelling Studies: The swelling ratio is determined by immersing a known weight of the lyophilized hydrogel in buffer solutions of different pH (e.g., 0.1 M HCl for pH 2.0 and PBS for pH 7.4) and measuring the weight of the swollen hydrogel at equilibrium. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel. As the concentration of AEPD HCl increases, the crosslinking density increases, leading to a decrease in the swelling ratio at both pH values. The significant difference in swelling between pH 7.4 and pH 2.0 demonstrates the pH-responsive nature of the hydrogel.
-
Mechanical Testing: The compressive modulus of the swollen hydrogel can be measured using a texture analyzer or a universal testing machine. The data shows that a higher concentration of AEPD HCl results in a stiffer hydrogel with a higher compressive modulus, which is a direct consequence of the increased crosslinking density.[5]
-
Spectroscopic Analysis (FTIR): Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the formation of amide bonds. The appearance of a characteristic amide I band around 1640 cm⁻¹ and an amide II band around 1550 cm⁻¹ in the spectrum of the crosslinked hydrogel, which are absent in the spectrum of pure PAA, indicates successful crosslinking.[6][7][8]
Application II: Curing of Epoxy Resins for Biomedical Applications
AEPD can also be used as a curing agent for epoxy resins, which are widely used in medical device manufacturing and as biomedical adhesives. The amine and hydroxyl groups of AEPD react with the epoxide rings of the epoxy prepolymer, leading to a highly crosslinked, thermoset material.
Curing Mechanism
The primary amine of AEPD initiates the ring-opening polymerization of the epoxy groups. The newly formed secondary amine and the two hydroxyl groups can then further react with other epoxy groups, leading to the formation of a dense, three-dimensional network.
Diagram: Curing of Epoxy Resin with AEPD
Caption: The amine and hydroxyl groups of AEPD react with the epoxide rings of the prepolymer to form a crosslinked thermoset resin.
Experimental Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) based Epoxy Resin
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy prepolymer (e.g., Epon 828)
-
2-Amino-2-ethyl-1,3-propanediol (AEPD)
-
Acetone (for viscosity reduction, optional)
-
Curing oven
Protocol:
-
Stoichiometric Calculation: Determine the amine hydrogen equivalent weight (AHEW) of AEPD and the epoxy equivalent weight (EEW) of the DGEBA resin. For AEPD (MW = 119.16 g/mol ), with one primary amine (2 active hydrogens) and two hydroxyl groups (2 active hydrogens), the AHEW is approximately 29.8 g/eq. The EEW of the epoxy resin is typically provided by the manufacturer.
-
Mixing: In a disposable container, weigh the appropriate amounts of DGEBA resin and AEPD to achieve a 1:1 stoichiometric ratio of epoxy groups to active hydrogens. If the resin is too viscous, a small amount of acetone can be added to facilitate mixing.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a mold and cure in an oven. A typical curing schedule is 2 hours at 80°C followed by 3 hours at 150°C. The exact curing schedule may need to be optimized depending on the specific application.[7]
-
Post-Curing: Allow the cured resin to cool slowly to room temperature to minimize internal stresses.
Characterization and Data Analysis
Table 2: Properties of AEPD-Cured DGEBA Epoxy Resin
| Property | Value |
| Glass Transition Temperature (Tg) | 120 - 140 °C |
| Tensile Strength | 60 - 80 MPa |
| Flexural Modulus | 2.5 - 3.5 GPa |
Note: These values are typical for amine-cured epoxy resins and can be influenced by the specific curing cycle and stoichiometry.
Analysis:
-
Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the cured epoxy resin. The Tg is an important indicator of the degree of cure and the material's thermal stability.[7]
-
Mechanical Testing: The tensile strength and flexural modulus of the cured resin can be measured according to ASTM standards (e.g., ASTM D638 and D790). These properties are critical for assessing the material's suitability for structural applications.[9]
-
Spectroscopic Analysis (FTIR): The disappearance of the characteristic epoxide peak at around 915 cm⁻¹ in the FTIR spectrum of the cured resin confirms the completion of the curing reaction.[7]
Conclusion and Future Perspectives
2-Amino-2-ethyl-1,3-propanediol hydrochloride is a highly effective and versatile crosslinking agent for the development of advanced polymer systems. Its unique trifunctional nature allows for the creation of materials with tunable properties, making it a valuable tool for researchers in drug delivery, tissue engineering, and biomedical device development. The protocols and characterization methods outlined in these application notes provide a solid foundation for the exploration of AEPD HCl in novel polymer formulations. Future research may focus on the use of AEPD HCl to create biodegradable polyesters and polyurethanes for a wider range of biomedical applications.
References
-
PubChem. 2-Amino-2-ethyl-1,3-propanediol. National Center for Biotechnology Information. [Link]
-
ResearchGate. Densities, Viscosities, and Surface Tensions of Aqueous 2-Amino-2-ethyl-1,3-propanediol Solutions. [Link]
- Maciejewska, M., & Grochowicz, M. (2024).
- Al-Qaisia, A. M., & Al-Hiari, Y. M. (2018). Polyacrylic Acid With Amide Crosslinks Decorated With Silver Nanoparticles: Synthesis And Application In Waste Water Treatment. International Journal of Pharmaceutical Sciences and Research, 9(10), 4256-4265.
- Diniz, M. F., D'Almeida, J. R. M., & De Almeida, M. C. V. (2006). Characterization of the curing agents used in epoxy resins with TG/FT-IR technique. Polímeros, 16(2), 138-143.
- Deng, Y., Xu, Y., Nie, L., & Huang, Y. (2023). Crosslinked Polymer Coatings of Poly (Acrylic Acid-co-acrylamide)/Polyethyleneimine (P(AA-co-AAm)/PEI) on Titanium Alloy with Excellent Lubrication Performance for Artificial Joints.
- Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, J. (2023).
- Gaudet, C., & Shreiber, D. I. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Molecular Pharmaceutics, 12(3), 883-891.
- de la Cruz-García, D., de la Rosa-García, S. C., & de la Rosa, E. (2020). Synthesis, Optical and Electrical Characterization of Amino-alcohol Based Sol-gel Hybrid Materials.
- Podgórski, M., & Podgórska, M. (2022). Synthesis and Characterization of Urethane Acrylate Resin Based on 1,3-Propanediol for Coating Applications.
- Li, Y., et al. (2022). Study on Mechanical Properties of Polyurethane Cross-Linked P(E-co-T)/PEG Blended Polyether Elastomer. Polymers, 14(24), 5437.
- Goodarzi, V., et al. (2024).
- Gries, T., et al. (1998). Poly(vinyl alcohol)/poly(acrylic acid) hydrogels: FT-IR spectroscopic characterization of crosslinking reaction and work at. Journal of Molecular Structure, 440(1-3), 197-205.
- Gnanasekar, P. (2020). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin.
- Khan, S., et al. (2025). Physically crosslinked poly(methacrylic acid-co-acrylamide)/gelatin–chitosan (poly-MAGC) interpenetrating polymer network hydrogels for drug delivery and antibacterial activity. RSC Advances, 15(1), 1-15.
- Alobad, Z. K., et al. (2021). Influence of hard segments content on thermal, morphological and mechanical properties of homo and co-polyurethanes: a comparative study. Archives of Materials Science and Engineering, 109(1), 5-16.
- Ofosu, K. D., et al. (2022). Photoresponsive Carbodiimide-Fueled Transiently Crosslinked Polymer Hydrogels. ChemRxiv.
- Glinel, K., et al. (2002). Synthesis, characterization and biocidal properties of epoxy resins containing quaternary ammonium salts. Polymer, 43(2), 403-410.
- D'Amico, F., et al. (2015). Chemical constitution of polyfurfuryl alcohol investigated by FTIR and Resonant Raman spectroscopy.
- Hoare, T. R., & Kohane, D. S. (2012). Dextran hydrogels by crosslinking with amino acid diamines and their viscoelastic properties. CUNY Academic Works.
- Seentrakoon, B., et al. (2023). Preparation of Crosslinked Poly(acrylic acid-co-acrylamide)-Grafted Deproteinized Natural Rubber/Silica Composites as Coating Materials for Controlled Release of Fertilizer. Polymers, 15(7), 1735.
- Bobrowski, A., et al. (2012). The results of structural investigations (FTIR, Raman, NMR) performed in order to determine mechanisms of cross-linking reaction. Archives of Foundry Engineering, 12(4), 5-10.
Sources
- 1. 2-Amino-2-ethyl-1,3-propanediol | C5H13NO2 | CID 8282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Study on Mechanical Properties of Two-Component Polyurethane Based on Multi-Scale Molecular Simulation | MDPI [mdpi.com]
- 6. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eplus.uni-salzburg.at [eplus.uni-salzburg.at]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
Application Note: Kinetic and Thermodynamic Characterization of CO2 Absorption in Aqueous 2-Amino-2-ethyl-1,3-propanediol (AEPD)
Executive Summary
This application note details the protocol for evaluating 2-amino-2-ethyl-1,3-propanediol (AEPD) as a solvent for post-combustion carbon dioxide (
This guide provides a self-validating methodology for characterizing the vapor-liquid equilibrium (VLE) and absorption kinetics of AEPD solutions.
Chemical Mechanism & Rationale[1][2][3][4][5][6]
The Steric Advantage
In unhindered amines (MEA),
In AEPD, the steric bulk prevents the formation of a stable carbamate. The zwitterion is prone to hydrolysis, generating bicarbonate (
Reaction Pathway
The reaction follows the Zwitterion Mechanism proposed by Caplow and Danckwerts, modified for hindered amines:
-
Zwitterion Formation:
-
Carbamate Instability: The zwitterion is sterically crowded.
-
Hydrolysis (Dominant):
This pathway is visualized below:
Figure 1: Reaction pathway of CO2 with AEPD.[2] Note the diversion from stable carbamate formation to bicarbonate, enhancing capacity.
Materials and Solution Preparation
AEPD is viscous and alkaline.[3] Precise preparation is critical for accurate kinetic data.
Reagents
-
AEPD: >98% purity (CAS 115-70-6).
-
Water: Deionized, degassed (resistivity >18 MΩ·cm).
-
CO2: >99.99% purity (SFC grade recommended).
-
N2: >99.99% purity (for purging).
Solution Properties (Reference Data)
Viscosity is the critical variable in AEPD experiments, significantly affecting mass transfer coefficients (
| Parameter | 10 wt% AEPD (303 K) | 30 wt% AEPD (303 K) | Note |
| Density ( | ~1.01 g/cm³ | ~1.03 g/cm³ | Higher than water due to hydroxyl groups. |
| Viscosity ( | ~1.5 mPa·s | ~3.5 - 4.0 mPa·s | Critical: 4x higher than water; requires high stir rates. |
| pH | ~11.5 | ~12.0 | Corrosive to aluminum; use SS316 or Glass. |
Protocol A: Equilibrium Solubility (VLE)
Objective: Determine the
Experimental Setup
Use a thermostated stirred cell reactor (e.g., Parr reactor or similar VLE cell) equipped with a high-precision pressure transducer (accuracy
Step-by-Step Procedure
-
System Preparation: Clean the cell with ethanol and water. Dry under vacuum.
-
Loading: Charge the cell with a known mass (
) of AEPD solution (e.g., 30 wt%). -
Degassing: Apply vacuum (< 1 kPa) for 5 minutes while stirring to remove dissolved air. Caution: Do not evaporate significant water; use a cold trap if necessary.
-
Thermal Equilibrium: Set the water bath to the target temperature (e.g., 313.15 K). Allow temperature to stabilize (
0.1 K). -
CO2 Injection:
-
Record initial pressure (
). -
Inject a known mole amount of
( ) from a supply reservoir.
-
-
Equilibration: Stir vigorously (>800 RPM) to overcome liquid-side mass transfer resistance. Monitor pressure until it stabilizes (typically 2–4 hours for hindered amines).
-
Data Recording: Record equilibrium pressure (
). -
Stepwise Addition: Repeat steps 5-7 to generate a full isotherm (partial pressures from 1 kPa to 100 kPa).
Calculation (Self-Validation)
Calculate loading (
Protocol B: Absorption Kinetics (Stirred Cell Method)
Objective: Measure the absorption flux (
Experimental Setup Workflow
Figure 2: Kinetic measurement workflow using a constant-interface stirred cell.
Critical Control: The Interface
Unlike the VLE experiment, the kinetic experiment requires a flat, known gas-liquid interfacial area .
-
Stirring: Must be sufficient to renew the surface but must not create a vortex or bubbles. Use a baffle if necessary.
-
Validation: Calibrate the cell using the
-NaOH system (where kinetics are known) to determine the physical liquid-side mass transfer coefficient ( ).
Measurement Procedure (Pressure Drop Method)
-
Purge: Flush reactor with
. -
Contact: Bring the liquid AEPD solution into contact with the gas phase at
. -
Monitor: Record pressure drop vs. time. The initial slope is critical.
-
Calculation:
Where is gas volume and is interfacial area.
Deriving the Rate Constant ( )
For sterically hindered amines under pseudo-first-order conditions (high amine concentration, low
-
: Henry's constant (estimate using
analogy method). -
: Diffusivity of
in solution (estimate using analogy). - : Second-order reaction rate constant (The target variable).
Note on AEPD Kinetics: Literature suggests
Troubleshooting & Optimization
| Issue | Cause | Corrective Action |
| Low Absorption Rate | High Viscosity | Increase temperature to 313 K; ensure stirring is just below vortex threshold. |
| Inconsistent Pressure | Leaks or Temp. Fluctuations | Leak test with He; Use PID controller for water bath ( |
| Precipitation | Solubility Limit | AEPD-bicarbonate salts are generally soluble, but at high loading (>0.8) and high concentration (>30 wt%), solids may form. Keep concentration <30 wt% for initial screening. |
References
-
Yoon, J. H., et al. (2002). "Kinetics of Absorption of Carbon Dioxide into Aqueous 2-Amino-2-ethyl-1,3-propanediol Solutions." Industrial & Engineering Chemistry Research, 41(15), 3651–3656.
-
Gordesli, F. P., & Alper, E. (2019). "Reactive kinetics of carbon dioxide loaded aqueous blend of 2-amino-2-ethyl-1,3-propanediol and piperazine using a pressure drop method." Chemical Engineering Research and Design, 144, 1-10.
-
Sartori, G., & Savage, D. W. (1983). "Sterically hindered amines for carbon dioxide removal from gases." Industrial & Engineering Chemistry Fundamentals, 22(2), 239-249.
-
Bougie, F., & Iliuta, M. C. (2012). "Sterically hindered amine based absorbents and application for CO2 capture in membrane contactors." Separation and Purification Technology.
Sources
Application Note: HPLC Analysis of 2-Amino-2-ethyl-1,3-propanediol (AEPD) Hydrochloride
This Application Note is designed for researchers and analytical scientists requiring a robust, validated protocol for the HPLC analysis of 2-Amino-2-ethyl-1,3-propanediol (AEPD) Hydrochloride .
Executive Summary & Chemical Context
2-Amino-2-ethyl-1,3-propanediol (AEPD) is a low-molecular-weight amino alcohol commonly used as a buffer (Ammediol) and a synthesis intermediate. Its analysis presents two primary challenges:
-
Lack of Chromophore: AEPD lacks a conjugated
-system, rendering standard UV detection (254 nm) impossible. Detection requires either universal detectors (CAD, ELSD, RI) or chemical derivatization. -
High Polarity: The presence of two hydroxyl groups and a primary amine makes AEPD highly hydrophilic. It elutes in the void volume (
) of standard C18 columns, requiring Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing agents for retention.
This guide provides three distinct protocols. Protocol A (HILIC) is recommended for modern laboratories with CAD/ELSD capabilities. Protocol B (Derivatization) is for laboratories limited to UV/Fluorescence detection.
Protocol A: HILIC-CAD/ELSD (Direct Analysis)
Best for: High throughput, minimal sample prep, and avoiding toxic derivatization reagents.
Chromatographic Conditions
| Parameter | Specification |
| Column | Amide-HILIC or Zwitterionic HILIC (e.g., Waters XBridge Amide, SeQuant ZIC-HILIC) |
| Dimensions | 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Formate (pH 3.0) in Water |
| Mobile Phase B | 100% Acetonitrile (HPLC Grade) |
| Isocratic Ratio | 85% B / 15% A |
| Flow Rate | 1.0 mL/min |
| Temp | 30°C |
| Detection | Charged Aerosol Detector (CAD) or ELSD (Evap. Temp 40°C) |
Mobile Phase Preparation Protocol
Objective: Prepare 1 Liter of Mobile Phase A (20 mM Ammonium Formate, pH 3.0).
-
Weighing: Accurately weigh 1.26 g of Ammonium Formate (HCOONH₄) into a weighing boat.
-
Dissolution: Transfer to a 1 L volumetric flask. Add approximately 900 mL of HPLC-grade water.
-
pH Adjustment (Critical):
-
The natural pH will be approx 6.0-6.5.
-
Add Formic Acid dropwise while monitoring with a calibrated pH meter.
-
Target pH: 3.0 ± 0.1 .
-
Scientific Rationale: AEPD (pKa ~8.8) is fully protonated at pH 3.0. This promotes hydrophilic partitioning into the water-rich layer on the HILIC surface and enables cation-exchange interactions with residual silanols (if using silica-based HILIC), improving peak shape.
-
-
Final Volume: Dilute to the mark with HPLC-grade water.
-
Filtration: Filter through a 0.22 µm Nylon membrane . Note: Do not use PES filters with high organic content if mixing inline.
-
Degassing: Sonicate for 10 minutes or use inline degassers.
HILIC Mechanism Visualization
Caption: HILIC retention relies on the partitioning of AEPD into the water-rich layer formed on the polar stationary phase.
Protocol B: Pre-Column Derivatization (UV Detection)
Best for: Trace analysis (high sensitivity) using standard UV/Fluorescence detectors.
Derivatization Chemistry
AEPD is a primary amine. It reacts rapidly with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-Mercaptoethanol) to form a highly fluorescent isoindole derivative, which is also UV-active at 340 nm.
Reagent Preparation
-
Borate Buffer (pH 9.5): Dissolve 3.8 g of Sodium Borate (Borax) in 100 mL water. Adjust pH to 9.5 with NaOH.
-
OPA Reagent: Dissolve 50 mg OPA in 1 mL Methanol. Add 9 mL Borate Buffer and 50 µL 2-Mercaptoethanol. Store in amber vial, stable for 24 hours.
Chromatographic Conditions (RP-HPLC)
| Parameter | Specification |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Sodium Phosphate (pH 7.2) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 20% → 60% B |
| Detection | UV 338 nm (or Fluorescence Ex: 340nm, Em: 450nm) |
Derivatization Workflow
Caption: Pre-column derivatization workflow converting non-chromophoric AEPD into a UV-active isoindole.
Protocol C: Ion-Pairing RP-HPLC (Alternative)
Best for: Labs without HILIC columns or Derivatization reagents.
-
Principle: Use a hydrophobic counter-ion (Heptafluorobutyric Acid - HFBA) to form a neutral ion-pair with AEPD, allowing retention on a C18 column.
-
Mobile Phase: Water/Acetonitrile (95:5) containing 0.1% HFBA .
-
Caution: Ion-pairing agents permanently modify C18 columns. Dedicate a specific column to this method.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions | HILIC: Increase buffer strength to 20-50 mM. RP: Add 0.1% TEA (Triethylamine) as a silanol blocker. |
| Retention Drift | pH instability or evaporation | HILIC: Acetonitrile evaporates faster than water in premixed bottles. Use a tightly capped bottle or mix online if precision allows. |
| Baseline Noise (UV) | Detection at low wavelength (<210 nm) | Switch to Protocol B (Derivatization) or use high-purity "LC-MS Grade" solvents to minimize background absorbance. |
References
-
Separation of Amino Alcohols on Newcrom R1 HPLC Column. SIELC Technologies. Available at: [Link]
-
Automated Amino Acid Analysis using OPA Derivatization. Agilent Technologies Application Note 5990-5479EN. Available at: [Link]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]
-
PubChem Compound Summary for CID 8282, 2-Amino-2-ethyl-1,3-propanediol. National Center for Biotechnology Information (2025). Available at: [Link]
Application Note: AEPD-HCl in Advanced Electroplating Bath Formulations
Executive Summary & Biomedical Relevance
While traditional electroplating relies on harsh cyanides or highly acidic environments, the development of high-purity bio-electrodes, microneedle arrays, and implantable sensor components requires biocompatible, highly controlled deposition environments. For drug development professionals and biomedical engineers, the purity and structural integrity of a metallized layer are paramount.
AEPD-HCl (2-Amino-2-ethyl-1,3-propanediol hydrochloride) emerges as a superior multifunctional additive for these advanced applications[1]. Traditionally known as a biological buffer, AEPD-HCl acts simultaneously as a multidentate chelator, an interfacial pH buffer, and a chloride donor in electroplating baths[2]. This application note details the mechanistic causality of AEPD-HCl and provides self-validating protocols for its integration into high-fidelity metallization workflows.
Mechanistic Causality: The Role of AEPD-HCl
The efficacy of AEPD-HCl in electroplating is rooted in its unique molecular topology, which dictates three critical functions at the cathode-electrolyte interface:
-
Steric Chelation: The primary amine and dual hydroxyl groups of AEPD form stable, sterically hindered complexes with transition metals like Cu²⁺, Ag⁺, and Pt²⁺[3][4].
-
Causality: This coordination lowers the concentration of free metal ions in the diffusion layer, shifting the reduction potential to more negative values. This controlled release mechanism prevents rapid, dendritic (powdery) growth, ensuring a dense, microcrystalline film.
-
-
Chloride-Mediated Synergy: The hydrochloride salt inherently dissociates to provide a controlled concentration of chloride ions (Cl⁻).
-
Causality: In advanced plating systems, Cl⁻ acts as an essential co-adsorbate. It anchors organic suppressors (e.g., polyethylene glycol) to the cathode surface, creating a resistive film that selectively inhibits plating on high-current-density peaks, driving bottom-up surface leveling.
-
-
Interfacial pH Buffering: Parasitic hydrogen evolution at the cathode causes localized alkaline spikes, which typically lead to the precipitation of brittle metal hydroxides.
-
Causality: AEPD’s buffering capacity neutralizes these interfacial pH fluctuations, maintaining bath stability and deposit ductility[5].
-
Mechanistic pathway of AEPD-HCl acting as a dual-function chelator and chloride donor.
Quantitative Formulation Data
To demonstrate the advantage of AEPD-HCl, Table 1 compares a standard highly acidic copper bath with an AEPD-HCl enhanced formulation designed for the metallization of pH-sensitive biosensors.
Table 1: Comparative Copper Bath Formulations
| Component | Standard Acid Bath | AEPD-HCl Enhanced Bath | Mechanistic Function |
| CuSO₄·5H₂O | 75 g/L | 75 g/L | Primary metal source. |
| H₂SO₄ | 10% v/v | 2% v/v | Conductivity (Reduced to prevent substrate attack). |
| AEPD-HCl | 0 g/L | 15 g/L | Chelator, interfacial buffer, and Cl⁻ donor. |
| HCl (37%) | 50 ppm | 0 ppm | Cl⁻ source (Replaced entirely by AEPD-HCl). |
| PEG 8000 | 300 ppm | 300 ppm | Surface leveling synergist. |
| Operating pH | < 1.0 | 4.5 – 5.5 | Enables plating on degradable bio-substrates. |
Self-Validating Experimental Protocols
The following protocols are designed as closed-loop, self-validating systems. By utilizing a Hull Cell, the operator can empirically verify the thermodynamic stability of the bath and the kinetic viability of the deposition across a continuous spectrum of current densities in a single run.
Protocol 1: Formulation of the AEPD-HCl Stabilized Bath
Expert Insight on Causality: The order of addition is critical. AEPD-HCl must be fully dissolved before the introduction of metal salts. This ensures the chelating agent is immediately available to coordinate the metal ions, preventing the irreversible precipitation of insoluble metal hydroxides in the mildly acidic environment.
-
Solvent Preparation: Add 700 mL of deionized (DI) water (18.2 MΩ·cm) to a 1 L volumetric flask.
-
Buffer/Chelator Addition: Add 15.0 g of AEPD-HCl. Stir at 300 RPM until optical clarity is achieved.
-
Metal Introduction: Slowly add 75.0 g of CuSO₄·5H₂O. The solution will transition from pale blue to a deep, vibrant royal blue, visually validating the formation of the AEPD-Cu²⁺ coordination complex[3].
-
Suppressor Addition: Add 300 ppm of PEG 8000.
-
Volume & pH Adjustment: Dilute to exactly 1.0 L with DI water. Adjust the pH to 4.5–5.5 using dilute NaOH or H₂SO₄ as needed.
Protocol 2: Hull Cell Validation (Self-Validating Step)
-
Setup: Pour 267 mL of the prepared bath into a standard 267 mL Hull Cell.
-
Electrode Placement: Insert a high-phosphorus copper anode and a chemically polished brass Hull cell panel (cathode).
-
Electrodeposition: Apply a constant current of 2.0 A for exactly 5 minutes under mild air agitation.
-
Validation: Rinse the panel with DI water and dry with compressed nitrogen. Self-Validation Logic: The Hull cell panel geometrically distributes the 2.0 A current from ~120 ASF (Amps per Square Foot) on the left edge to ~5 ASF on the right edge. A successful AEPD-HCl formulation will yield a bright, uniform deposit across the entire 10–100 ASF range. Any deviation in the formulation will immediately manifest as localized visual defects.
Self-validating experimental workflow for AEPD-HCl electroplating bath formulation and testing.
Performance Metrics & Troubleshooting
Table 2 provides a diagnostic matrix for the Hull Cell panel, allowing researchers to adjust AEPD-HCl concentrations based on empirical visual feedback.
Table 2: Hull Cell Diagnostic Matrix
| Visual Observation on Panel | Current Density Region | Diagnostic Cause | Corrective Action |
| Burnt, powdery deposit | High (>100 ASF) | Insufficient chelation (Free Cu²⁺ too high). | Increase AEPD-HCl by 2–5 g/L. |
| Dull, matte finish | Low (<15 ASF) | Insufficient chloride synergist. | Verify AEPD-HCl dissociation; check pH. |
| Stepped or striated plating | Mid (20–80 ASF) | Suppressor imbalance. | Adjust PEG concentration. |
| Uniform, bright film | Broad (10–100 ASF) | Optimal formulation. | None (System Validated). |
References
1.[1] US5421989A - Process for the metallization of nonconductive substrates with elimination of electroless metallization. Google Patents. 2.[2] US2871139A - Silvering process and materials. Google Patents. 3.[3] Fabrication method for electrically conductive patterns on a plastic substrate via direct laser sintering. ResearchGate. 4.[5] US4861442A - Zinc-nickel alloy plating bath and plating method. Google Patents. 5.[4] EP0737760A1 - Platinum electroplating bath. Google Patents.
Sources
- 1. US5421989A - Process for the metallization of nonconductive substrates with elimination of electroless metallization - Google Patents [patents.google.com]
- 2. US2871139A - Silvering process and materials - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0737760A1 - Platinum electroplating bath - Google Patents [patents.google.com]
- 5. US4861442A - Zinc-nickel alloy plating bath and plating method - Google Patents [patents.google.com]
Troubleshooting & Optimization
troubleshooting pH drift in AEPD hydrochloride buffers during temperature changes
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting irreproducible assay conditions. A frequent culprit in these investigations is the uncompensated use of primary amine buffers like AEPD (2-Amino-2-ethyl-1,3-propanediol).
AEPD is an aliphatic amino alcohol highly valued for its robust buffering capacity in the alkaline range (pKa ~8.80 at 25°C) and its minimal interaction with biological cations[1]. However, its greatest vulnerability is its pronounced sensitivity to temperature changes. This guide provides the mechanistic reasoning, quantitative data, and self-validating protocols required to eliminate pH drift in your AEPD buffer systems.
The Root Cause: Thermodynamics of Amine Buffers
To troubleshoot AEPD, you must first understand the causality behind its behavior. The ionization of a protonated primary amine (
Unlike carboxylic acid buffers, which are relatively stable across temperature gradients, 2[2]. AEPD exhibits a temperature coefficient (
Quantitative Impact of Temperature on AEPD
If you prepare an AEPD buffer at room temperature without accounting for downstream assay temperatures, the pH will drift significantly out of your target range.
| Preparation Temperature | Target pH | Working Temperature | Expected pH Shift ( | Actual Working pH |
| 25°C | 8.80 | 4°C (Cold Room) | +0.52 to +0.63 | ~ 9.35 |
| 25°C | 8.80 | 20°C (Cool Ambient) | +0.12 to +0.15 | ~ 8.95 |
| 25°C | 8.80 | 25°C (Standard Ambient) | 0.00 | 8.80 |
| 25°C | 8.80 | 37°C (Incubator) | -0.30 to -0.36 | ~ 8.45 |
Diagnostic Workflow
When you detect unexpected pH values or assay failures, use the following logical workflow to isolate the root cause.
Logical workflow for diagnosing AEPD buffer pH drift.
Self-Validating Protocol: Temperature-Compensated AEPD Preparation
To guarantee trustworthiness and reproducibility, your buffer preparation must be a self-validating system. Do not rely on theoretical mathematical corrections alone; actual ionic strength and concentration will slightly alter the
Temperature-compensated AEPD buffer preparation workflow.
Step-by-Step Methodology:
-
Initial Dissolution: Dissolve the required mass of free-base AEPD in deionized water equivalent to 80% of your final desired volume.
-
Temperature Equilibration (Critical Step): Place the solution in a water bath, incubator, or cold room set to your exact experimental working temperature. Allow the solution to fully equilibrate.
-
Electrode Calibration: Calibrate your pH meter using standard calibration buffers that have also been equilibrated to the working temperature. Note: Automatic Temperature Compensation (ATC) on a pH meter only corrects the electrode's Nernstian response slope, not the actual chemical shift of the buffer[3].
-
Volume Adjustment (QS): Bring the solution to its final volume using deionized water that has been equilibrated to the same working temperature.
-
Validation: Measure the pH one final time. If the pH has drifted by >0.05 units due to the final dilution, make a micro-adjustment with dilute HCl or NaOH.
Technical Support FAQs
Q: I adjusted my AEPD buffer to pH 8.5 at room temperature, but my enzyme assay at 37°C is failing. Is my pH meter broken? A: Your pH meter is likely fine; your buffer is experiencing a thermodynamic pKa shift. Because AEPD is a primary amine, its pKa drops as temperature rises[2]. At 37°C, your pH 8.5 buffer is actually operating closer to pH 8.15. This drop can easily push your assay out of the optimal enzymatic pH range. Always titrate your buffer at the assay's working temperature[4].
Q: Can I just calculate the required pH at room temperature using the
Q: My AEPD buffer pH is drifting downward over time, even though the temperature is strictly controlled at 25°C. What is causing this? A: If temperature is constant, downward pH drift in alkaline buffers (pH > 8.0) is almost always caused by the 3
3[3].Q: The pH readings on my meter are bouncing and taking over 60 seconds to stabilize during AEPD titration. How do I fix this? A: Sluggish or erratic readings indicate an electrode issue, not a buffer issue. 3[3]. The high concentration of amines can sometimes interact with silver ions if your electrode has a clogged junction. Ensure your electrode junction is clean, unclogged, and properly hydrated in a storage solution[3]. If you are measuring in low-conductivity pure water before adding the AEPD, allow extra time for the solution to reach equilibrium[3].
References
-
Biological Buffers - ITW Reagents. 4
-
Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review - Dissolution Technologies. 2
-
Safety Assessment of Tromethamine, Aminomethyl Propanediol, and Aminoethyl Propanediol as Used in Cosmetics - CIR Report Data Sheet. 1
-
What Is pH Drift And How To Fix It? A Complete Troubleshooting Guide - Atlas Scientific. 3
Sources
removing 2-amino-2-ethyl-1,3-propanediol hydrochloride interference in Bradford assays
Topic: Removing 2-amino-2-ethyl-1,3-propanediol (AEPD) Hydrochloride Interference in Bradford Assays Ticket ID: TS-BRAD-AEPD-001 Status: Active Guide
Executive Summary
2-amino-2-ethyl-1,3-propanediol (AEPD) is a primary amine often used in "Ammediol" buffers for electrophoresis or as a pH adjuster in pharmaceutical formulations. In Coomassie-based assays (Bradford), AEPD acts as a competitive interferent. Its primary amine group interacts with the Coomassie Brilliant Blue G-250 dye, creating a high background absorbance (false positive) that can saturate the detector or mask low-abundance proteins.
This guide details the diagnostic steps to confirm interference and provides the TCA-Deoxycholate Precipitation Protocol , the gold-standard method for removing small-molecule amine interference while preserving total protein content.
Module 1: Diagnostic & Mechanism
Q: Why is my blank sample turning blue/high absorbance?
A: The Bradford assay relies on the Coomassie dye binding to basic amino acid residues (Arginine, Lysine, Histidine) and hydrophobic pockets on proteins. AEPD is a small molecule containing a primary amine. At sufficiently high concentrations (typically >100 mM, though sensitivity varies by reagent formulation), the dye cannot distinguish between the amine on your protein and the amine in the AEPD buffer.
The Result: Your "0 mg/mL" blank reads as if it contains protein, significantly reducing the dynamic range of your assay.
Figure 1: Mechanism of Interference. AEPD mimics the positive charge of basic amino acids, triggering the dye transition from red (465 nm) to blue (595 nm) independent of protein concentration.
Module 2: The "Gold Standard" Removal Protocol
Q: How do I remove AEPD without losing my protein?
A: Dialysis is often ineffective for AEPD due to its interaction properties and the time required. The most robust method is TCA (Trichloroacetic Acid) Precipitation .[1] This method denatures and precipitates the protein, allowing you to aspirate the AEPD-containing supernatant.
Critical Note: We include Sodium Deoxycholate (DOC) as a carrier. This is essential for recovering low-concentration proteins (<100 µg/mL) which might otherwise form an invisible pellet that is easily lost.
Protocol: TCA-DOC Precipitation
| Reagent | Concentration | Role |
| TCA Stock | 100% (w/v) | Precipitating agent (Acidic). |
| DOC Stock | 0.15% (w/v) | Carrier to bulk up the protein pellet. |
| Acetone | 90% or 100% (Ice Cold) | Wash agent to remove residual acid. |
| Solubilization Buffer | 0.1M NaOH or 1% SDS* | Resuspending the pellet. |
*Note: If using SDS, ensure the final concentration in the Bradford reaction is <0.1%, or use a detergent-compatible Bradford reagent.
Step-by-Step Workflow:
-
Prepare Sample: In a 1.5 mL microcentrifuge tube, add 100 µL of your protein sample (containing AEPD).
-
Carrier Addition: Add 10 µL of 0.15% Sodium Deoxycholate (DOC). Vortex and let sit at room temperature for 10 minutes.
-
Why? The DOC interacts with the protein to facilitate precipitation.
-
-
Precipitation: Add 10 µL of 100% TCA (Final concentration ~9-10%). Vortex vigorously.
-
Incubation: Incubate on ice for 15-30 minutes .
-
Separation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Observation: You should see a small white pellet.
-
-
Elimination: Carefully aspirate and discard the supernatant (which contains the AEPD). Do not disturb the pellet.
-
Acid Wash (Critical): Gently add 500 µL of ice-cold acetone to the pellet.
-
Why? Residual TCA is acidic and will turn the Bradford reagent green/brown, ruining the assay. Acetone removes the acid.
-
-
Re-spin: Centrifuge at 14,000 x g for 5 minutes. Aspirate the acetone.
-
Dry: Allow the pellet to air dry for 2-5 minutes (do not over-dry, or it becomes insoluble).
-
Resuspend: Add buffer (e.g., PBS or 0.1M NaOH) to the original volume. Vortex/sonicate to fully dissolve.
-
Assay: Proceed with standard Bradford protocol.
Figure 2: Decontamination Workflow. The separation of the solid phase (protein) from the liquid phase (AEPD) is the only way to guarantee zero interference.
Module 3: Troubleshooting & FAQs
Q: Can I just subtract the blank instead of precipitating?
A: Only under specific conditions.
-
Scenario A (Manageable): Your buffer blank has an absorbance of 0.1 - 0.2 OD (at 595 nm).
-
Action: You can use a "Buffer Blank" correction. Prepare all standards in the same AEPD buffer as your samples. This "zeros out" the interference.[2]
-
-
Scenario B (Critical): Your buffer blank has an absorbance > 0.4 OD.
-
Action:Do not use subtraction. The AEPD has saturated a significant portion of the dye. The assay is no longer linear, and the "dynamic reserve" of the dye is depleted. You must use the TCA precipitation method above.[1]
-
Q: Is there an alternative assay if I can't precipitate?
A: Yes, but proceed with caution.
-
BCA Assay: Generally more tolerant of amines than Bradford, but high concentrations of amines can still interfere with the copper chelation. You must check the specific tolerance limit for AEPD.
-
Lowry Assay: Not recommended. Like Bradford, it is sensitive to amine buffers.
-
660 nm Protein Assay (Pierce): This assay is often more compatible with amines and detergents than standard Coomassie G-250 formulations.
Q: My pellet won't dissolve after TCA precipitation. What now?
A: This is a common issue if the pellet is over-dried or the protein is hydrophobic.
-
Do not over-dry: The pellet should look translucent, not chalky white.
-
Helper Reagents: Use 0.1 M NaOH (alkaline pH helps solubilization) or a small amount of 8M Urea (compatible with Bradford up to ~3M). Avoid adding high concentrations of SDS, as SDS precipitates the Bradford reagent.
References
-
Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72, 248-254.
-
Thermo Fisher Scientific. (n.d.). Eliminate interfering substances from samples for BCA and Bradford protein assays. Technical Tip #9.
-
Bio-Rad Laboratories. (n.d.). Bradford Protein Assay: Instruction Manual.
-
G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays.
-
Compton, S. J., & Jones, C. G. (1985).[3] Mechanism of dye response and interference in the Bradford protein assay. Analytical Biochemistry, 151(2), 369-374.[3]
Sources
Technical Support Center: Optimizing AEPD-HCl Solubility in Cold Aqueous Solutions
Welcome to the technical support center for 2-Amino-2-ethyl-1,3-propanediol hydrochloride (AEPD-HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on preparing and troubleshooting AEPD-HCl solutions, particularly in cold aqueous environments. As many biochemical and pharmaceutical processes require low temperatures to maintain the integrity of sensitive molecules, understanding the behavior of your buffer components under these conditions is critical for experimental success.[1]
Frequently Asked Questions (FAQs)
Q1: What is AEPD-HCl and why is it used as a buffer?
A1: 2-Amino-2-ethyl-1,3-propanediol (AEPD) is an organic compound with an amino group and two hydroxyl groups.[2] Its hydrochloride salt, AEPD-HCl, is often used to prepare buffer solutions. The amino group can be protonated, allowing it to resist changes in pH, making it a useful biological buffer.[2] AEPD is also used in the synthesis of various compounds, including pharmaceuticals and surfactants.[2]
Q2: What are the general solubility properties of AEPD-HCl?
A2: AEPD itself is miscible with water.[2] As a hydrochloride salt, AEPD-HCl is generally soluble in water. However, like many hydrochloride salts, its solubility can be influenced by factors such as temperature and the pH of the solution.
Q3: Why is preparing AEPD-HCl solutions in the cold challenging?
A3: Preparing any buffer solution at low temperatures presents unique challenges. For amine-based buffers like AEPD-HCl, the primary issues are:
-
Temperature-dependent pKa: The pKa of amine-containing buffers is sensitive to temperature.[3] Generally, for amine buffers, the pKa decreases as the temperature increases, and consequently, the pH of the solution will change as it cools.[3][4]
-
Slower dissolution rates: The rate at which solids dissolve decreases at lower temperatures.
-
Increased viscosity: The viscosity of aqueous solutions increases as the temperature drops, which can hinder mixing and dissolution.
-
Potential for precipitation: If the concentration of the buffer exceeds its solubility limit at the lower temperature, it can precipitate out of the solution.
Troubleshooting Guide
This section addresses specific problems you may encounter when preparing cold aqueous solutions of AEPD-HCl.
Issue 1: AEPD-HCl fails to dissolve completely or dissolves very slowly.
Root Cause Analysis:
This is the most common issue and can be attributed to several factors. At lower temperatures, the kinetic energy of the solvent molecules is reduced, leading to a slower rate of dissolution. The concentration you are trying to achieve might also be above the solubility limit of AEPD-HCl at the target temperature.
Solutions:
-
Step-by-Step Dissolution Protocol:
-
Start with deionized water at room temperature (approximately 80% of your final volume).
-
Slowly add the AEPD-HCl powder while stirring continuously to prevent clumping.
-
Once the AEPD-HCl is fully dissolved at room temperature, gradually cool the solution in an ice bath or refrigerator, continuing to stir.
-
Once the solution has reached the target cold temperature, adjust the pH (see Issue 2).
-
Bring the solution to the final volume with cold deionized water.
-
-
Gentle Warming: If the AEPD-HCl is still not dissolving at room temperature, you can gently warm the solution (e.g., to 30-40°C) to increase the dissolution rate. However, be sure to cool the solution to your target temperature before making any final pH adjustments.
-
Sonication: Using a sonicator can help to break up aggregates of the powder and accelerate dissolution.
Issue 2: The pH of my cold AEPD-HCl solution is incorrect.
Root Cause Analysis:
The pKa of amine-based buffers is temperature-dependent.[3] If you adjust the pH of your AEPD-HCl solution at room temperature and then cool it, the pH will change. For amine buffers, the pH typically increases as the temperature decreases.[5]
Solutions:
-
pH Adjustment at the Target Temperature: It is crucial to equilibrate your AEPD-HCl solution to the final working temperature before making the final pH adjustment.[6]
-
Protocol:
-
Prepare your AEPD-HCl solution as described in Issue 1, but do not adjust the pH at room temperature.
-
Place the solution in a cold room, refrigerator, or ice bath until it reaches the desired temperature. Also, place your pH meter and calibration buffers at the same temperature to equilibrate.
-
Calibrate your pH meter using the temperature-equilibrated buffers.
-
Measure the pH of your AEPD-HCl solution and adjust it using cold stock solutions of acid (e.g., HCl) or base (e.g., NaOH).
-
-
-
Anticipatory pH Adjustment: If you must prepare the buffer at room temperature, you can try to anticipate the pH shift. However, this is less accurate. For amine buffers, you would adjust the pH to be slightly lower than the target pH at room temperature. The exact amount to undershoot by would need to be determined empirically for your specific concentration and temperature.
Issue 3: The AEPD-HCl precipitates out of solution after cooling.
Root Cause Analysis:
The concentration of your AEPD-HCl solution exceeds its solubility at the lower temperature. This can also be exacerbated by the "common ion effect." If you are using HCl to adjust the pH to a lower value, the increased concentration of chloride ions can decrease the solubility of the AEPD-HCl salt.
Solutions:
-
Determine the Solubility Limit: If you are working with a new concentration or temperature, it may be necessary to empirically determine the solubility limit.
-
Experimental Workflow:
-
Prepare a saturated solution of AEPD-HCl in water at your target cold temperature. Ensure there is undissolved solid at the bottom.
-
Stir the solution for several hours to ensure equilibrium is reached.
-
Filter the solution to remove the undissolved solid.
-
Determine the concentration of the dissolved AEPD-HCl in the filtrate using a suitable analytical method (e.g., titration, HPLC). This will give you the solubility limit at that temperature.
-
-
-
Work at a Lower Concentration: The simplest solution is to prepare your buffer at a concentration that is known to be soluble at the target temperature.
-
Consider pH Effects: Be mindful of the common ion effect. If you need to work at a low pH, you may need to use a lower concentration of AEPD-HCl to avoid precipitation.
Visualizing the Process
AEPD-HCl Equilibrium in Aqueous Solution
The following diagram illustrates the equilibrium of AEPD in its protonated (AEPD-H+) and free amine (AEPD) forms, which is the basis of its buffering capacity.
Caption: Chemical equilibrium of AEPD-HCl in solution.
Troubleshooting Workflow for AEPD-HCl Solution Preparation
This flowchart provides a logical sequence for troubleshooting common issues.
Caption: Troubleshooting workflow for AEPD-HCl solutions.
Quantitative Data Summary
| Parameter | Effect of Decreasing Temperature | Rationale |
| Solubility | Decreases | Reduced kinetic energy of solvent molecules impairs their ability to break the crystal lattice of the solute. |
| Rate of Dissolution | Decreases | Slower movement of solvent and solute molecules reduces the frequency of interactions at the solid-liquid interface. |
| pH of Solution | Generally Increases | The pKa of amine buffers typically has a negative temperature coefficient (d(pKa)/dT < 0), meaning the pKa increases as the temperature decreases. This leads to a higher pH.[3][5] |
| Viscosity | Increases | Reduced molecular motion leads to stronger intermolecular forces, making the solution more resistant to flow. |
References
-
Cytiva. (2016, May 26). How to improve cold room protein purification. [Link]
-
Bezrukavnikov, E. S., et al. (2020). Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis. Extremophiles, 24(4), 553–561. [Link]
-
PubChem. (n.d.). 2-Amino-2-ethyl-1,3-propanediol. National Center for Biotechnology Information. [Link]
-
Reddit. (2012, May 15). How does temperature affect the pKa's of amino acids and their side chains?[Link]
-
Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. [Link]
-
Gotor, R., et al. (2020). Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis. Request PDF. [Link]
-
European Pharmacopoeia. (n.d.). 4.1.3. BUFFER SOLUTIONS. [Link]
-
Abo-Dya, D. E., et al. (2019). Effect of Temperature on pH of Phosphate Buffer. ResearchGate. [Link]
- Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
-
Micro-Bio. (2022, September 20). Hydrochloric acid (Concentration <10 %). [Link]
-
Andersen, M. V., & Hovgaard, L. (2018). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Roskilde University. [Link]
-
PubChem. (n.d.). 2-Amino-2-ethyl-1,3-propanediol. National Center for Biotechnology Information. [Link]
-
Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. [Link]
-
Illinois News Bureau. (2008, January 14). New buffer resists pH change, even as temperature drops. [Link]
-
Wang, Y., et al. (2025, May 18). Supercooling Behavior of 2-Amino-2-methyl-1,3-propanediol for Thermal Energy Storage. MDPI. [Link]
-
Diversey SDS. (2023, November 17). Safety Data Sheet. [Link]
-
Roy, I., & Trewhella, J. (2010). Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. Biotechnology progress, 26(3), 723–731. [Link]
-
National Institute of Standards and Technology. (2002, November 1). Temperature Dependence of the Acid Dissociation Constant of the Hydroxyl Radical. [Link]
- Google Patents. (n.d.). US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
-
Chemistry Stack Exchange. (2021, January 12). Temperature effects on pKa and pKw. [Link]
-
An Evaluation of General “Rules of Thumb” in Amine Sweetening Unit Design and Operation. (n.d.). [Link]
Sources
- 1. New buffer resists pH change, even as temperature drops – News Bureau [news.illinois.edu]
- 2. 2-Amino-2-ethyl-1,3-propanediol | C5H13NO2 | CID 8282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 4. reddit.com [reddit.com]
- 5. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis - PubMed [pubmed.ncbi.nlm.nih.gov]
FAQ 1: What is the primary mechanistic cause of yellowing in AEPD-based polymers?
Technical Support Center: Troubleshooting Yellowing in AEPD-Synthesized Polymers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address one of the most pervasive issues in amine-functionalized polymer synthesis: oxidative yellowing. This guide moves beyond basic symptoms to address the root chemical causality, providing you with self-validating protocols and authoritative data to ensure the structural and aesthetic integrity of your AEPD-based formulations.
The Science & Causality: 2-Amino-2-ethyl-1,3-propanediol (AEPD, CAS No. 115-70-8) is a highly versatile amino alcohol used as a chain extender and reactive intermediate in polyurethanes and polyesters[1][2]. However, polymers containing amine moieties are notoriously susceptible to discoloration[3].
The yellowing is rarely a single-pathway event. When AEPD-based polymers are exposed to thermo-oxidative stress (heat during exothermic polymerization, UV light, or atmospheric oxygen), the polymer backbone undergoes nucleophilic radical attack[4]. This degradation leads to the irreversible formation of carbonyl groups[4]. Concurrently, the free amine groups in AEPD can oxidize to form imines or Schiff bases. These specific molecular structures contain highly conjugated double bonds that act as chromophores—they absorb light in the blue region of the visible spectrum and reflect yellow[3][4].
Mechanistic pathway of AEPD thermo-oxidative degradation and yellowing.
FAQ 2: How can I formulate my polymerization reaction to prevent thermo-oxidative yellowing?
The Solution: To prevent yellowing, you must interrupt the auto-oxidation cycle before chromophores have the chance to form. This is achieved using a synergistic antioxidant package[5]. Primary antioxidants (sterically hindered phenols) act as radical scavengers, donating hydrogen to peroxy radicals to form stable hydroperoxides[4]. Secondary antioxidants (phosphites) then decompose these hydroperoxides into non-radical, stable alcohols.
Additionally, specific amine anti-yellowing agents, such as Omnistab HN 130 (1,6-hexamethyl-bis(N,N-dimethylcarbamide)), are highly selective against nitrogen oxides (NOx), preventing phenolic yellowing during processing[3][6].
Synergistic mechanism of primary and secondary antioxidants in polymers.
Quantitative Formulation Guidelines:
| Additive Type | Recommended Chemical | Optimal Concentration (wt%) | Mechanism of Action |
| Primary Antioxidant | BHT or Irganox 1010 | 0.1% - 0.5% | Radical scavenger; prevents initial oxidation[4]. |
| Secondary Antioxidant | Irgafos 168 (Phosphite) | 0.1% - 0.3% | Hydroperoxide decomposer; prevents secondary degradation. |
| Anti-Yellowing Agent | Omnistab HN 130 / HN 150 | 0.2% - 0.6% | Selectively reacts with NOx to prevent phenolic yellowing[3][6]. |
| UV Absorber | Tinuvin 328 | 0.1% - 0.5% | Absorbs UV radiation, preventing photo-oxidative initiation[5]. |
FAQ 3: What is the standard protocol for synthesizing AEPD-based polyurethanes to minimize initial color formation?
The Solution: Yellowing often begins directly in the reactor due to dissolved oxygen and high exothermic temperatures. Implementing a strict inert-atmosphere synthesis protocol is a self-validating way to eliminate initial oxidative discoloration[4].
Protocol 1: Inert Synthesis of Low-Color AEPD-Polyurethane
-
Monomer Preparation: Dehydrate the polyol component under vacuum (1-5 mmHg) at 80°C for 2 hours to remove residual moisture, which can cause side reactions and exotherms.
-
AEPD Purification: If the AEPD monomer shows a slight yellow tint prior to synthesis, purify it via vacuum distillation before use[1][7].
-
Inert Gas Purging: Backfill the reaction vessel with high-purity Argon or Nitrogen. Maintain a continuous sweep of inert gas throughout the entire synthesis to actively displace oxygen[4].
-
Antioxidant Loading: Dissolve the primary and secondary antioxidants (e.g., 0.2 wt% Irganox 1010 and 0.1 wt% Irgafos 168) into the polyol/AEPD mixture before adding the isocyanate.
-
Controlled Polymerization: Add the diisocyanate dropwise using an addition funnel. Control the reaction temperature strictly below 75°C using a cooling jacket. Exceeding 80°C drastically accelerates the formation of colored degradation products.
-
Curing: Cure the resulting polymer in a vacuum oven or under an inert atmosphere to prevent surface oxidation during the final crosslinking phase.
Step-by-step experimental workflow for synthesizing low-color AEPD polymers.
FAQ 4: How do I quantify and monitor the yellowing during accelerated aging tests?
The Solution:
Visual inspection is subjective and insufficient for rigorous scientific validation. Yellowing must be quantified using CIELAB color space analysis, specifically tracking the
Protocol 2: Accelerated Aging and CIELAB Colorimetric Analysis
-
Sample Preparation: Cast the AEPD-polymer into uniform films (e.g., 1 mm thickness).
-
Baseline Measurement: Use a spectrophotometer to measure the initial
, , and values of the unaged samples against a standard white background. -
Accelerated Aging: Place the samples in an environmental chamber at 80°C and 80% relative humidity (hygrothermal aging) or under a Xenon arc lamp (photo-aging) for 500 hours[4].
-
Time-Course Analysis: Remove samples every 100 hours and re-measure the CIELAB values.
-
Data Calculation: Calculate the Yellowness Index (YI) according to ASTM E313, and the total color change (
) using the formula:
Data Presentation: Interpreting CIELAB Metrics
| Metric | Definition | Threshold for Noticeable Yellowing | Scientific Implication |
| Blue-Yellow Axis | Direct indicator of chromophore (imine/Schiff base) concentration[8]. | ||
| Total Color Difference | The point at which the human eye detects a color shift. | ||
| YI (ASTM E313) | Yellowness Index | YI increase | Standardized metric for polymer degradation and QA pass/fail criteria. |
References[1] AEPD™ VOX 1000 Multifunctional Amino Alcohol - Advancion. advancionsciences.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_LE9EHn_S6tsnBD8BQE55iO-_VwoCncZblsyLmu2ufcTp-7OU8XHRf4A59iwONvYO0XaHLJY0_iyalY7Cac--mn3Wm531Y8xoUUfoHNCY0uvH2waioL8EMgACQvFSnTnv4jzg0c4_MIKH-AUDu7aZNfnAxg==[3] Anti yellowing agents - Partners in Chemicals. partinchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdBOyFK6rkoo1RIPRKtUZLTx-ECu1iFawKxuaGULFTWFXdv4j6I7nqOKimyNdeciFS1hOVF8CW4qtWQOOur0vg5BEFEP6YzdO6qNrlBH6wZjUoMwtQCjlEgHT_dHcivhvfLFAHQw0=[8] Functional Polymeric Membranes with Antioxidant Properties for the Colorimetric Detection of Amines. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEykFcsClMLpc25iRbVxqswlfUW7a_2GX48q0bzTt36VMSx5OVOSl3jI59gO2nMRKiaBSTKZZfNoBuIH5TQdTIsneHuJ2znTXes9-m37UBvbFD_9-q4L7e7_SfZH1VZ5USZn15FkG2hbd8WmOUJ[2] Suzhou Health Chemicals Co., Ltd.-2-Amino-2-Ethyl-1,3-Propanediol. healthchems.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9KlLl_slm2MZp3coCaBupT3vnbGBrQ_E6aM2RmtuXPGZdCZF1RWuBJtCY87boEDC6uUYT3EQobNrE2w7IrGG0MTO9-EmuBYywXjlTbVzsDuXWHZtjDIIO7UmMvYvXlfGA7UhxvBvhBu1uOfh8t_niB3ab9bMQhBPlHtsKiabSeFrzEltwx18mgA==[7] 2-Amino-2-ethyl-1,3-propanediol - Scent.vn. scent.vn.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrYK0GlpKJO7Vugqyio_Gqf7NpcteUKxZdNNuENJXTnYpv466mXVDbEYr2-V6CprDJ-_j1RrBxN_ZH8bQaLJP-f_H78jMOdhOp2lBRoXE3tclHUFtkiHjOzg9smP-vZdKmxVj5TxZS5AA_ev1Y3x_WyamXiK1JSJhFchqIS1cIJyQ=[6] Polymer additive - anti - yellowing agent. jadenmtc.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERJpOFKfgDhckSEQ2wb3QvvMMsAv7wihHr8jdVAMWiqwhYPjuf5d7tyXlvge9KNYdZOg2_gQlFXKbgKaFRA_AzwrbnSQADgdwlI4FzNUcI_5V4g1i_fNK2GTXXtA==[5] Polymer Antioxidants, Antioxidants Polymer/Plastic Additives Wholesale - Tintoll. uvabsorber.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD2arwZEtbFwb2EU-Jf77brt0ocyr7Z7DDQCq98W-XkgbZyvjGKCZi3YIFGz0-Pq-hM37eC_PoHhshtKQMEutdy2rRCteez-qRoxfhbNDC7IbNv8VijKezlIoVkO3MCSgfnN_0a-luroE_k1Z0tB591GR3jg==[4] Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbJ7zhbGyYLemiCFvVQ591hvTR04kYNd94IK8F4S5YAvJbyK5O6-FP2wynoWHepM2GksqU4tg4eVuyKABip3EQt6PtMldtlWrFpAy2M1nzqNwr8WOUZ1yT2kFajweqLIyi3DU=
Sources
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- 3. partinchem.com [partinchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Polymer Antioxidants, Antioxidants Polymer/Plastic Additives Wholesale | Tintoll [uvabsorber.com]
- 6. Polymer additive - anti - yellowing agent - ANTIOXIDANT|UV ABSORBER|LIGHT STABILIZER|JADENMTC [jadenmtc.com]
- 7. scent.vn [scent.vn]
- 8. Functional Polymeric Membranes with Antioxidant Properties for the Colorimetric Detection of Amines - PMC [pmc.ncbi.nlm.nih.gov]
purification methods for crude 2-amino-2-ethyl-1,3-propanediol hydrochloride
Technical Support Center: 2-Amino-2-ethyl-1,3-propanediol Hydrochloride (AEPD·HCl)
Subject: Purification & Troubleshooting Guide for Crude AEPD·HCl Ticket ID: AEPD-PUR-001 Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Technical Support Center
You have reached the advanced support module for 2-amino-2-ethyl-1,3-propanediol hydrochloride . This guide is designed for researchers encountering difficulties with purity, color, or crystallization of this specific amino-diol buffer and intermediate.
Unlike standard organic compounds, AEPD·HCl presents unique challenges due to its high water solubility, hygroscopic nature, and tendency to "oil out" rather than crystallize. This guide synthesizes field-proven purification protocols with the mechanistic logic required to adapt them to your specific impurity profile.
Part 1: Critical Quality Attributes (The Target)
Before initiating purification, confirm your target specifications.[1] Crude AEPD·HCl often appears as a hygroscopic, off-white to yellow solid or sticky paste. High-purity material must meet these criteria:
| Attribute | Specification | Common Failure Mode |
| Appearance | White, free-flowing crystalline powder | Yellow/Brown paste (Oxidation/Oils) |
| Solubility | Clear, colorless in Water (10% w/v) | Haze (Inorganic salts) or Color (Nitro-residues) |
| Melting Point | >130°C (Decomposes)* | Low MP (<100°C) indicates retained solvent or free base |
| pH (0.1M) | 4.0 – 6.0 (Typical for HCl salts) | >7.0 (Free base presence); <3.0 (Excess HCl) |
*Note: The free base melts at ~37.5-38.5°C [1].[2] The HCl salt has a significantly higher melting point but is prone to decomposition near its melting range.
Part 2: Purification Protocols
Decision Matrix: Which Method Do I Choose?
Use the following logic flow to select the correct protocol for your crude material.
Figure 1: Purification Decision Matrix. Select the entry point based on the physical state of your crude material.
Protocol A: Activated Carbon Treatment (Decolorization)
Use this if your material is yellow or brown. Amino-diols are susceptible to oxidation, creating color bodies.
-
Dissolution: Dissolve crude AEPD·HCl in minimum Methanol or Water (approx. 3-5 mL per gram).
-
Adsorption: Add Activated Charcoal (5-10% w/w relative to crude mass).
-
Heat: Stir at 40-50°C for 30 minutes. Do not boil if using methanol.
-
Filtration: Filter hot through a Celite pad to remove carbon.
-
Recovery: Evaporate solvent to dryness under reduced pressure. Proceed immediately to Protocol B.
Protocol B: Solvent/Anti-Solvent Recrystallization (The Gold Standard)
This method exploits the solubility differential between polar alcohols (solvent) and non-polar esters (anti-solvent).
Reagents:
-
Solvent: Isopropanol (IPA) or Ethanol (Absolute).
-
Anti-Solvent: Ethyl Acetate (EtOAc) or Acetone.
Step-by-Step:
-
Dissolution: Suspend crude AEPD·HCl in Isopropanol (IPA) (approx. 5 mL/g).
-
Heating: Heat to reflux (~82°C). If the solid does not dissolve completely, add Ethanol dropwise until clear.
-
Technical Note: Avoid water if possible; water makes drying difficult and promotes oiling out.
-
-
Seeding (Critical): Remove from heat. Once the temperature drops to ~60°C, add a few seed crystals of pure AEPD·HCl.
-
Anti-Solvent Addition: Slowly add Ethyl Acetate (warm) dropwise with vigorous stirring.
-
Ratio: Target a final ratio of 1:2 (Alcohol:EtOAc).
-
Stop Point: Stop adding EtOAc the moment a persistent turbidity (cloudiness) appears.
-
-
Crystallization: Allow the solution to cool to room temperature slowly (over 2 hours), then refrigerate at 4°C overnight.
-
Isolation: Filter the white crystals under nitrogen (to prevent moisture absorption). Wash with cold Ethyl Acetate.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Part 3: Troubleshooting (Q&A)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is the most common failure mode for amino-diols [3]. It occurs when the product separates as a liquid phase before it can organize into a crystal lattice, usually due to high supersaturation or the presence of water. Corrective Actions:
-
Reduce Polarity: You likely used too much water or methanol. Switch to Isopropanol/Ethanol.
-
Slow Down: Re-heat the oil until it dissolves. Cool much slower. Wrap the flask in foil/towels to insulate.
-
High-Shear Stirring: Vigorous stirring during the cooling phase can induce nucleation and prevent phase separation.
Issue 2: "The melting point is low (<100°C)."
Diagnosis: Contamination with the free base (AEPD) or trapped solvent. The free base melts at ~37°C [1].[2][3][4] Corrective Actions:
-
Acid Wash: Redissolve in IPA. Add a small amount of conc.[1][5] HCl (or HCl in dioxane/ether) to ensure full protonation.
-
Drying: AEPD·HCl is hygroscopic.[4] Ensure the sample is dried under high vacuum (<5 mbar) at 40-50°C.
Issue 3: "The yield is very low (<40%)."
Diagnosis: AEPD·HCl is extremely soluble in alcohols. You may be losing product in the mother liquor. Corrective Actions:
-
Push the Anti-Solvent: Increase the Ethyl Acetate ratio to 1:4 or 1:5, but add it very slowly to avoid oiling out.
-
Second Crop: Evaporate the mother liquor to half volume and repeat the cooling process to recover a second crop of crystals (purity may be lower).
Part 4: Mechanism of Action (Visualized)
Understanding why the solvent system works is crucial for adapting the protocol.
Figure 2: Solubility Dynamics. The anti-solvent (EtOAc) lowers the solubility of the salt, forcing precipitation, while keeping non-polar organic impurities dissolved.
References
-
DrugFuture. 2-Amino-2-ethyl-1,3-propanediol Properties and References. Retrieved from
-
National Institute of Standards and Technology (NIST). 2-Amino-2-ethyl-1,3-propanediol Phase Change Data.[6] Retrieved from
-
Google Patents. Process for the preparation of 2-amino-1,3-propane diol compounds (WO2014136047A2). (Describes analogous purification of amino-diol salts using ester/alcohol systems). Retrieved from
-
ChemicalBook. 2-Amino-2-ethyl-1,3-propanediol Chemical Properties. Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
resolving crystallization issues with AEPD-HCl concentrated solutions
Technical Support Center: Resolving Crystallization in Concentrated AEPD-HCl Solutions
Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with spontaneous crystallization when formulating concentrated stock solutions of AEPD (2-Amino-2-ethyl-1,3-propanediol). AEPD is a sterically hindered alkanolamine widely utilized as a biological buffer, formulation excipient, and pH modifier[1]. While highly effective due to its pKa of 8.8[2], its hydrochloride salt (AEPD-HCl) is prone to precipitation under specific thermodynamic conditions. This guide provides a mechanistic understanding of these crystallization events and field-proven protocols to resolve them.
Quantitative Data Summary
To troubleshoot effectively, we must first understand the physicochemical differences between the free base and the protonated salt forms of AEPD.
| Property | AEPD (Free Base) | AEPD-HCl (Protonated Salt) |
| Chemical Formula | C5H13NO2 | C5H14ClNO2 |
| Molecular Weight | 119.16 g/mol [1] | 155.62 g/mol |
| Physical State (at 25°C) | Viscous liquid / Semisolid[3] | Crystalline solid[1] |
| Base Strength (pKa at 25°C) | 8.8[2] | N/A (Conjugate acid) |
| Water Solubility | Completely miscible[2] | High, but highly temperature-dependent |
| Crystallization Risk | Extremely Low | High in concentrated stocks (>0.5 M) |
Frequently Asked Questions (Troubleshooting)
Q1: Why does my 1.0 M AEPD-HCl stock solution crystallize when stored at 4°C? A: This is a classic thermodynamic issue driven by temperature-dependent solubility. The free base form of AEPD is completely miscible in water[2], but the AEPD-HCl salt is a crystalline solid[1]. When you store a highly concentrated (e.g., 1.0 M) solution at 4°C, the kinetic energy of the water molecules decreases, reducing their ability to maintain the hydration shell around the AEPD and chloride ions. The solution becomes supersaturated, and the AEPD-HCl molecules reassociate into a lower-energy crystalline lattice. To prevent this, concentrated AEPD-HCl stocks must be stored at room temperature (20°C–25°C).
Q2: Crystals formed at room temperature immediately after I adjusted the pH of my 1.0 M AEPD solution to 7.5 using concentrated HCl. What caused this?
A: This rapid precipitation is caused by the Common Ion Effect . When you titrate a 1.0 M AEPD free base solution down to pH 7.5 (which is well below its pKa of 8.8[2]), you are protonating the vast majority of the buffer and introducing a massive influx of chloride ions (
Caption: Mechanism of AEPD-HCl crystallization driven by the common ion effect.
Q3: How can I safely redissolve the crystals without degrading the buffer? A: Aminediol buffers are generally stable, but localized overheating can cause degradation or unwanted side reactions. You must use a controlled thermal resolubilization process. Heating the solution to 37°C–45°C increases the kinetic energy and solubility capacity of the solvent, safely breaking the ionic bonds of the crystal lattice without altering the chemical integrity of the AEPD molecule. See Protocol 1 below for the exact self-validating workflow.
Q4: Are there alternative formulations to prevent this if I absolutely need a highly concentrated stock? A: Yes. If your downstream application permits, you can change the counterion. Titrating with acetic acid instead of hydrochloric acid produces AEPD-acetate, which generally exhibits higher solubility and is less prone to common-ion crash-out than the chloride salt. Alternatively, you can formulate the buffer at a lower maximum stock concentration (e.g., 0.5 M) to stay safely below the supersaturation threshold.
Experimental Protocols
Protocol 1: Thermal Resolubilization and Stabilization of AEPD-HCl Stocks Purpose: To safely rescue crystallized AEPD-HCl solutions and validate their chemical integrity.
-
Initial Assessment: Inspect the crystallized bottle. Ensure it is tightly sealed to prevent water evaporation during heating, which would artificially inflate the buffer concentration.
-
Controlled Heating: Place the sealed bottle in a temperature-controlled water bath set to 37°C – 45°C . Causality: Do not exceed 50°C. Excessive heat can cause localized degradation of the amino alcohol and dangerous pressure buildup within the sealed vessel.
-
Agitation: Gently invert the bottle or use a magnetic stirrer every 5 minutes. Mechanical agitation disrupts the boundary layer around the crystals, accelerating the mass transfer of AEPD-HCl back into the aqueous phase.
-
Equilibration: Once the solution is visually clear with no microscopic refractile bodies, remove it from the bath and allow it to equilibrate to room temperature (20°C–25°C) for 2 hours.
-
Self-Validation (pH Verification): Measure the pH of the resolubilized stock at room temperature. The pKa of AEPD is temperature-dependent; thus, the pH must be verified only after thermal equilibrium is reached to confirm the buffer has not degraded.
-
Storage: Relocate the stock solution to a room temperature chemical cabinet. Do not return >0.5 M AEPD-HCl stocks to 4°C storage.
Caption: Troubleshooting workflow for AEPD-HCl crystallization in concentrated solutions.
Protocol 2: Preparation of Supersaturation-Resistant AEPD Buffer Purpose: To formulate a high-concentration AEPD buffer from scratch while preventing spontaneous nucleation.
-
Temperature Control: Place a beaker containing 80% of the final required water volume on a magnetic stir plate. Equip it with a water jacket or a room-temperature water bath to maintain the solution strictly at 25°C. Causality: The neutralization of AEPD with HCl is highly exothermic. If the solution heats up during titration, it will hold more dissolved salt. As it cools back to room temperature, it will become supersaturated and crash out.
-
Base Dissolution: Add the required mass of AEPD free base. Stir until completely dissolved.
-
Controlled Titration: Add concentrated HCl dropwise into the vortex of the stirring solution. Causality: Dropping HCl slowly into the vortex ensures rapid dispersion, preventing localized high-concentration pockets of chloride ions that act as primary nucleation sites.
-
Volume Adjustment: Once the target pH is reached, transfer the solution to a volumetric flask and bring it to the final volume with deionized water.
-
Filtration (Critical Step): Filter the final solution through a 0.22 µm Polyethersulfone (PES) membrane. Causality: This removes microscopic dust particles and undissolved trace impurities that serve as heterogeneous seed crystals, drastically increasing the long-term stability of the supersaturated state.
References
-
AEPD™ 85 Technical Specifications , Advancion Sciences. 2
-
Safety Assessment of Tromethamine, Aminomethyl Propanediol, and Aminoethyl Propanediol as Used in Cosmetics , Cosmetic Ingredient Review (CIR). 1
-
Densities, Viscosities, and Surface Tensions of Aqueous 2-Amino-2-ethyl-1,3-propanediol Solutions , Journal of Chemical & Engineering Data (ACS Publications). 4
Sources
Validation & Comparative
A Critical Evaluation of AEPD-HCl versus HEPES for Buffering at Physiological pH: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biological research and drug development, maintaining a stable physiological pH is not merely a procedural step but a cornerstone of experimental validity and success. The choice of a buffering agent can profoundly influence everything from cellular viability and enzymatic activity to the structural integrity of therapeutic proteins. This guide offers an in-depth, objective comparison of two buffering agents, 2-Amino-2-ethyl-1,3-propanediol hydrochloride (AEPD-HCl) and 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES), at the crucial physiological pH range. As a Senior Application Scientist, my aim is to move beyond catalog specifications and provide you with the causal understanding and field-proven insights necessary to make an informed decision for your specific application.
The Imperative of Physiological pH Control
Biological systems are exquisitely sensitive to fluctuations in pH. Most cellular processes and biochemical reactions are optimized to function within a narrow pH window, typically between 7.2 and 7.4.[1] Deviations from this range can lead to protein denaturation, altered enzyme kinetics, and compromised cell health, ultimately rendering experimental data unreliable.[2] An effective biological buffer must therefore possess a pKa value close to the desired pH, exhibit minimal temperature-induced pKa shifts, and remain chemically inert within the experimental system.[3][4]
Unveiling the Contenders: AEPD-HCl and HEPES
HEPES: The Established Standard in Biological Research
HEPES is a zwitterionic organic compound and one of the original "Good's buffers," a series of buffering agents developed by Dr. Norman Good and his colleagues to be compatible with biological systems.[4] With a pKa of approximately 7.48 at 25°C, HEPES is ideally suited for maintaining physiological pH.[5] Its widespread adoption in cell culture, enzyme assays, and protein purification is a testament to its reliability and performance.[1][6]
AEPD-HCl: An Alternative with Different Characteristics
AEPD (2-Amino-2-ethyl-1,3-propanediol) is a multifunctional amino alcohol.[7][8] When protonated with hydrochloric acid to form AEPD-HCl, it can act as a buffer. However, a critical examination of its physicochemical properties reveals a profile that diverges significantly from that of an ideal physiological buffer.
Head-to-Head Buffering Performance: A Data-Driven Comparison
To provide a clear and objective comparison, let's examine the key performance indicators of AEPD-HCl and HEPES.
| Physicochemical Property | AEPD-HCl | HEPES |
| pKa at 25°C | 8.8[7][9] | ~7.48[5] |
| Effective pH Range | ~7.8 - 9.8 | 6.8 - 8.2[5] |
| ΔpKa/°C | Not readily available in literature | -0.014[5] |
| Primary Applications | Industrial (metalworking fluids, coatings)[7][9] | Biological research (cell culture, enzyme assays)[1][6] |
| Metal Ion Binding | Not extensively characterized in biological contexts | Negligible[5] |
In-Depth Analysis: The Causality Behind the Numbers
The Decisive Factor: pKa and Buffering Capacity at Physiological pH
The most significant differentiator between AEPD-HCl and HEPES for physiological applications is their pKa values. A buffer's maximum capacity to resist pH change occurs when the pH of the solution is equal to its pKa.[10] The effective buffering range is generally considered to be pKa ± 1 pH unit.[11]
With a pKa of 8.8, AEPD-HCl's maximum buffering capacity lies well outside the physiological pH range of 7.2-7.4.[7][9] While it can provide some buffering in the upper end of its effective range (around pH 7.8), its ability to resist pH changes at physiological pH is significantly diminished.[12] This makes it a suboptimal choice for experiments where precise and robust pH control at physiological levels is critical.
In contrast, HEPES, with a pKa of ~7.48 at 25°C, is perfectly centered within the physiological pH range.[5] This ensures maximal buffering capacity precisely where it is most needed for the majority of biological experiments.
Temperature Stability: A Key Consideration for Experimental Reproducibility
Application Focus: Industrial vs. Biological
The primary documented applications for AEPD are in industrial settings, such as metalworking fluids and coatings, where its properties as a multifunctional amino alcohol are leveraged.[7][9] Its use as a biological buffer is not well-established in the scientific literature. Conversely, HEPES has a long and proven track record in a vast array of biological and biochemical applications, underscoring its compatibility and reliability in these sensitive systems.[1][6]
Visualizing the Buffering Landscape
To better understand the functional differences between these two buffers, the following diagrams illustrate their chemical structures and effective buffering ranges.
Caption: Comparison of effective buffering ranges.
Experimental Protocol: Determining and Comparing Buffering Capacity
To foster trustworthiness and provide a self-validating system, the following is a detailed, step-by-step methodology for experimentally determining and comparing the buffering capacity of AEPD-HCl and HEPES.
Objective: To quantify and compare the buffering capacity of AEPD-HCl and HEPES solutions at physiological pH.
Materials:
-
AEPD
-
HEPES
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Standardized 0.1 M HCl
-
Standardized 0.1 M NaOH
-
Deionized water
-
pH meter with a calibrated electrode
-
Stir plate and stir bars
-
Burettes (50 mL)
-
Volumetric flasks and pipettes
-
Beakers
Procedure:
-
Buffer Preparation:
-
Prepare 100 mL of a 50 mM AEPD-HCl solution. Dissolve the appropriate mass of AEPD in deionized water and titrate with 1 M HCl to the desired starting pH (e.g., 7.4) at 25°C. Bring to the final volume in a volumetric flask.
-
Prepare 100 mL of a 50 mM HEPES solution. Dissolve the appropriate mass of HEPES in deionized water and titrate with 1 M NaOH to the desired starting pH (e.g., 7.4) at 25°C. Bring to the final volume in a volumetric flask.
-
-
Titration with Acid:
-
Pipette 50 mL of the 50 mM HEPES buffer (pH 7.4) into a 100 mL beaker with a stir bar.
-
Place the beaker on a stir plate and immerse the calibrated pH electrode in the solution.
-
Record the initial pH.
-
Fill a burette with standardized 0.1 M HCl.
-
Add the 0.1 M HCl in 0.5 mL increments, recording the pH after each addition. Continue until the pH drops by at least 2 units.
-
Repeat the titration for the 50 mM AEPD-HCl buffer.
-
-
Titration with Base:
-
Pipette 50 mL of the 50 mM HEPES buffer (pH 7.4) into a 100 mL beaker with a stir bar.
-
Record the initial pH.
-
Fill a burette with standardized 0.1 M NaOH.
-
Add the 0.1 M NaOH in 0.5 mL increments, recording the pH after each addition. Continue until the pH increases by at least 2 units.
-
Repeat the titration for the 50 mM AEPD-HCl buffer.
-
-
Data Analysis:
-
Plot pH versus the volume of acid or base added for each buffer.
-
The buffering capacity (β) is the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer solution by one pH unit.
-
The region of the titration curve with the shallowest slope indicates the pH range of maximum buffering capacity. [13]
-
Caption: Experimental workflow for buffer capacity determination.
Conclusion and Recommendations
Based on a thorough analysis of their physicochemical properties and established applications, HEPES is unequivocally the superior choice for buffering at physiological pH in biological and drug development research. Its pKa is ideally situated within the physiological range, ensuring robust and reliable pH control. [5] While AEPD-HCl can function as a buffer, its high pKa of 8.8 renders it largely ineffective at physiological pH. [7][9]Its primary utility lies in industrial applications where a more alkaline buffering range is required. For researchers seeking to ensure the validity and reproducibility of their biological experiments, the selection of HEPES is a scientifically sound and field-proven decision.
References
-
Purdue University College of Science. (n.d.). PART IV: Evaluating Buffer Effectiveness. Retrieved from [Link]
-
Advancion. (n.d.). AEPD™ 85. Retrieved from [Link]
-
NIST. (n.d.). 2-Amino-2-ethyl-1,3-propanediol. Retrieved from [Link]
-
Interchim. (n.d.). Good's buffers (biological buffers). Retrieved from [Link]
-
Eindhoven University of Technology. (2023, October 23). Engineering buffer layers to improve temperature resilience of magnetic tunnel junction sensors. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-ethyl-1,3-propanediol. Retrieved from [Link]
-
Advancion. (n.d.). AEPD™ VOX 1000 Multifunctional Amino Alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 17.3: Acid-Base Titrations. Retrieved from [Link]
-
Medicine LibreTexts. (2023, February 6). 2.5: Buffer Titration/buffering Capacity. Retrieved from [Link]
-
PubMed. (n.d.). Temperature-dependent lateral and transverse distribution of the epidermal growth factor receptor in A431 plasma membranes. Retrieved from [Link]
-
YouTube. (2021, March 27). Acid Base Titration Curves - pH Calculations. Retrieved from [Link]
-
University of California, Davis. (n.d.). Buffer Capacity. Retrieved from [Link]
-
PMC. (n.d.). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. Retrieved from [Link]
-
Process Sensing. (n.d.). Temperature Buffers in Environmental Monitoring. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Amino-2-ethyl-1,3-propanediol (CAS 115-70-8). Retrieved from [Link]
-
Chemical Manufacturing. (2025, October 9). How Do Biological Buffers Work? | The Science Blog. Retrieved from [Link]
-
Science Ready. (n.d.). Titration pH Curves – HSC Chemistry. Retrieved from [Link]
-
Reddit. (2024, February 25). can someone pls explain buffers (and relation to pKa values) <3. Retrieved from [Link]
-
PMC. (n.d.). Universal buffers for use in biochemistry and biophysical experiments. Retrieved from [Link]
-
KNAUER. (n.d.). Biological buffers pKa calculation. Retrieved from [Link]
-
ResearchGate. (2025, July 29). Temperature dependence of the exchange stiffness in FePd(001) thin films: Deviation from the empirical law A(T)∝MS2 at intermediate temperatures. Retrieved from [Link]
-
Promega Connections. (2019, May 24). What Makes a "Good" Buffer?. Retrieved from [Link]
-
University of Pannonia. (n.d.). Investigation of buffer capacity 1 Introduction. Retrieved from [Link]
-
Calbiochem. (n.d.). Buffers. Retrieved from [Link]
-
SSAG. (n.d.). Titration curves. Retrieved from [Link]
-
Hopax Fine Chemicals. (2020, May 25). Choosing the Right Buffer by pH and pKa. Retrieved from [Link]
-
DKSH Insights. (n.d.). Exploring Biological Buffers and Their Uses in the Pharmaceutical Industry. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Buffer Titration Lab. Retrieved from [Link]
-
Monitor-Bio. (n.d.). AEPD™ 85 | Metalworking Fluid Additive. Retrieved from [Link]
Sources
- 1. reagent.co.uk [reagent.co.uk]
- 2. dksh.com [dksh.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. interchim.fr [interchim.fr]
- 6. msesupplies.com [msesupplies.com]
- 7. AEPD™ 85 [advancionsciences.com]
- 8. 2-Amino-2-ethyl-1,3-propanediol [webbook.nist.gov]
- 9. AEPD™ VOX 1000 Multifunctional Amino Alcohol [advancionsciences.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Biological buffers pKa calculation [reachdevices.com]
- 13. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]
Temperature Coefficient of pH for AEPD Hydrochloride Buffers: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the temperature coefficient of pH for 2-amino-2-ethyl-1,3-propanediol (AEPD) hydrochloride buffers.
Executive Summary
2-amino-2-ethyl-1,3-propanediol (AEPD) is a structural homolog of the widely used Tris buffer. While it offers a valuable buffering range (pH 8.5 – 9.5) suitable for alkaline protein electrophoresis and specific enzymatic assays, it exhibits a high negative temperature coefficient of pH (
This guide quantifies that sensitivity, compares it against standard alternatives (Tris, HEPES, Phosphate), and provides a self-validating protocol to eliminate pH drift errors in thermodynamic studies.
Key Technical Specifications
| Parameter | Value / Characteristic |
| CAS Number | 115-70-8 |
| pKa (25°C) | ~8.80 |
| Buffering Range | pH 8.2 – 9.6 |
| Temperature Coefficient ( | -0.029 to -0.032 pH units/°C (High Sensitivity) |
| Primary Utility | Alkaline protein stability, CO₂ absorption, electrophoresis |
The Science of Temperature Dependence
The Mechanism
The temperature sensitivity of AEPD arises from the high standard enthalpy of ionization (
As temperature increases , the equilibrium shifts to favor the unprotonated (neutral) base, releasing protons into the solution and causing the pH to drop .
-
Higher T
Equilibrium shifts right [H+] increases pH decreases .
Comparative Analysis: AEPD vs. Alternatives
The following table contrasts AEPD with common biological buffers. Note that AEPD shares the "high drift" characteristic of Tris due to their structural homology (both are substituted 1,3-propanediols).
| Buffer System | Structure Class | pKa (25°C) | Temp. Sensitivity | |
| AEPD | Primary Amine | 8.80 | -0.030 (approx) | High |
| Tris | Primary Amine | 8.06 | -0.028 | High |
| Ethanolamine | Primary Amine | 9.50 | -0.029 | High |
| HEPES | Zwitterionic | 7.48 | -0.014 | Moderate |
| Phosphate | Inorganic | 7.20 | -0.003 | Low |
Critical Insight: If you prepare an AEPD buffer at pH 9.0 at 25°C (room temp) and use it at 37°C (physiological temp), the actual pH will drop to approximately 8.64 . This 0.36 pH shift is sufficient to alter enzyme kinetics or protein folding states.
Visualization of the Thermodynamic Workflow
The following diagram illustrates the causality between temperature change and pH shift, and the required correction workflow.
Figure 1: Mechanistic pathway of temperature-induced pH decay in AEPD buffers and the required corrective intervention.
Validated Experimental Protocol
To ensure data integrity, do not rely on calculated adjustments. Use this self-validating protocol for preparing AEPD buffers.
Materials
-
AEPD (Free Base) or AEPD Hydrochloride.
-
Calibrated pH Meter (with ATC probe).
-
Water bath or jacketed beaker set to Target Experimental Temperature (e.g., 37°C).
The "Working Temperature" Method (Recommended)
This method eliminates the error introduced by the
-
Dissolution: Dissolve the AEPD salt in distilled water to 90% of the final volume.
-
Thermal Equilibration: Place the beaker into the water bath set to your exact experimental temperature (e.g., 37°C).
-
Probe Calibration: Ensure your pH electrode is calibrated with standards that are also at the target temperature (or use a meter with advanced Automatic Temperature Compensation that accounts for the Nernst equation and standard buffer shifts).
-
Titration: Adjust the pH to the desired setpoint (e.g., pH 8.8) while the solution is at 37°C.
-
Note: If you remove the solution and let it cool to 25°C, the pH will rise to approx 9.16. This is expected.
-
-
Final Volume: Bring to final volume with water equilibrated to the same temperature.
The "Calculation" Method (Approximation)
Use this only if thermal equilibration during preparation is impossible.
-
Example: You need pH 8.8 at 37°C.
- .
-
Correction factor =
. -
Target Preparation pH: You must titrate the buffer to pH 9.16 at 25°C.
Strategic Recommendations for Drug Development
When to Use AEPD
-
Alkaline Stability Studies: AEPD is excellent for proteins that are stable in the pH 8.5–9.5 range, where phosphate precipitates and Tris may be too weak (Tris upper limit is ~9.0).
-
CO₂ Sequestration: AEPD is chemically superior in absorbing acid gases, making it useful in metabolic assays involving respiration or decarboxylation.
When to Avoid AEPD
-
Temperature Gradients: Avoid in Thermal Shift Assays (TSA) or Differential Scanning Fluorimetry (DSF) unless the pH shift is explicitly modeled as a variable. The pH change will confound the protein melting temperature (
) data. -
Metal Ion Assays: Like Tris, AEPD can chelate certain metal ions (e.g., Cu²⁺, Ni²⁺), potentially interfering with metalloprotein assays.
References
-
Bates, R. G., & Hetzer, H. B. (1961). Dissociation Constants of Some Alkanolamines and Related Thermodynamic Quantities. Journal of Research of the National Bureau of Standards.
-
Goldberg, R. N., et al. (2002). Thermodynamics of Enzyme-Catalyzed Reactions: Part 6. 2002 Update. Journal of Physical and Chemical Reference Data. Link
-
Broadley-James Corporation. (2023). Accurate pH Measurements in Tris and Amine Buffers. Technical Note. Link
-
Reach Devices. (2024). Biological Buffers: pKa and Temperature Dependence. Link
-
BenchChem. (2025). HEPES vs. Tris Buffer: A Comparative Guide for Protein Stability. Link
A Senior Application Scientist's Guide to the Comparative Integration of Amino Diols in Polyester Resin Synthesis
This guide offers an in-depth comparative analysis of incorporating amino diols into polyester resin synthesis. We move beyond simple formulations to explore the causal relationships between monomer structure and final polymer performance. This document is intended for researchers and polymer chemists aiming to develop functional polyesters with tailored properties for advanced applications.
Introduction: Beyond Conventional Polyesters
Polyester resins, typically formed through the polycondensation of diols and dicarboxylic acids, are cornerstones of the polymer industry, valued for their versatility and cost-effectiveness. However, the demand for "smart" polymers with enhanced functionalities—such as improved thermal stability, tailored degradability, and reactive sites for cross-linking—has driven the exploration of novel monomers.[1]
Amino diols represent a pivotal class of functional monomers. The presence of a nitrogen atom, whether as a primary, secondary, or tertiary amine, introduces unique chemical characteristics not present in standard aliphatic or aromatic diols. These characteristics can be leveraged to fundamentally alter the polymerization process and the resulting material properties, creating poly(ester amide)s or functional polyesters with significant performance advantages.[2][3] This guide will compare and contrast three distinct types of amino diols to illustrate their impact on polyester synthesis and properties.
The Strategic Choice of an Amino Diol: A Comparative Overview
The selection of an amino diol is a critical experimental choice that dictates the polymer's final architecture and behavior. We will compare three representative diols: a bio-derived amino acid-based diol (L-Alanine-derived), a tertiary amino diol (N-methyldiethanolamine), and a pre-formed urethane diol.
Bio-based Amino Acid-Derived Diols
Derived from natural amino acids, these diols introduce amide linkages into the polyester backbone, creating poly(ester amide)s (PEAs).[2][4] This imparts properties of both polyesters and polyamides.
-
Causality of Performance: The amide group introduces strong hydrogen bonding capabilities, similar to those in polyamides. This intermolecular interaction significantly enhances thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), and can improve mechanical strength compared to a conventional polyester.[2][5] Furthermore, the use of naturally occurring amino acids can enhance biocompatibility and introduce specific degradation profiles, making these materials highly attractive for biomedical applications.[3][6]
Tertiary Amino Diols (e.g., N-methyldiethanolamine - MDEA)
Tertiary amino diols contain a nitrogen atom that is not part of an amide linkage and has no attached hydrogen.
-
Causality of Performance: The tertiary amine group does not engage in hydrogen bonding but acts as a built-in catalyst, potentially accelerating the esterification reaction. More importantly, it provides a reactive site for post-polymerization modifications or can act as an acid scavenger. In coatings, these groups can improve adhesion to metal substrates and serve as cross-linking sites when reacted with agents like aminoplasts.[7]
Urethane Diols
These modifiers are not simple amino diols but rather diols containing pre-formed urethane linkages. They are incorporated to introduce the desirable properties of polyurethanes into a polyester matrix.
-
Causality of Performance: Incorporating urethane diols enhances flexibility, impact resistance, and toughness.[7][8] The urethane groups contribute to a segmented polymer structure, where "hard" urethane segments and "soft" polyester segments impart a unique combination of hardness and elasticity. This is a strategic approach to improving the mechanical performance of aminoplast cross-linked coatings without using isocyanates in the final formulation step.[7]
Experimental Design: Synthesis and Characterization Protocols
To ensure a valid comparison, all polyester syntheses must be conducted under identical conditions, with the only variable being the type of diol used. The following protocols are designed as a self-validating system.
General Two-Stage Melt Polycondensation Protocol
This protocol is a standard method for producing polyester resins and can be adapted for the inclusion of various diols.[9][10][11]
Equipment:
-
Jacketed glass reactor (500 mL)
-
Mechanical stirrer with a high-torque motor
-
Nitrogen inlet
-
Thermocouple
-
Dean-Stark trap with a condenser
-
Vacuum pump
Procedure:
-
Reactor Charging: Charge the reactor with the dicarboxylic acid (e.g., Adipic Acid, 1.0 mol) and the diol component (total 1.1 mol, to ensure hydroxyl end-groups). For the comparative study, three separate reactions will be run:
-
Control: 1.1 mol 1,4-Butanediol.
-
PEA: 0.8 mol 1,4-Butanediol + 0.3 mol L-Alanine-derived diol.
-
Functional PE: 0.8 mol 1,4-Butanediol + 0.3 mol N-methyldiethanolamine.
-
-
Catalyst Addition: Add a suitable catalyst, such as Tin(II) chloride or p-Toluene sulfonic acid (0.1 wt% of total monomers).[9][10]
-
First Stage (Esterification under N2):
-
Begin slow stirring and purge the reactor with dry nitrogen for 15 minutes.
-
Heat the mixture gradually to 180-200°C. Water will begin to collect in the Dean-Stark trap.[9]
-
Maintain this temperature, monitoring the reaction by periodically taking samples to measure the Acid Value (AV). The target AV for this stage is < 50 mg KOH/g.[9]
-
-
Second Stage (Polycondensation under Vacuum):
-
Once the target AV is reached, gradually apply a vacuum (reducing pressure to <5 mbar) to remove the remaining water and glycol byproducts.[12]
-
Increase the temperature to 200-220°C.
-
Continue the reaction until the desired viscosity or hydroxyl number is achieved. This can take several hours.
-
-
Resin Discharge: Cool the reactor to ~150°C and discharge the molten resin under a nitrogen blanket.
Characterization Protocols
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the chemical structure. Look for the disappearance of the broad O-H stretch from the carboxylic acid, the appearance of the strong C=O ester stretch (~1730 cm⁻¹), and, for the PEA, the characteristic N-H and C=O amide bands.[10]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). Samples are typically heated at a rate of 10°C/min under a nitrogen atmosphere. The Tg provides insight into the polymer's amorphous phase and its service temperature range.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability. The sample is heated at a controlled rate (e.g., 20°C/min) in a nitrogen atmosphere, and mass loss is recorded as a function of temperature. The onset of degradation temperature is a key metric.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). This is crucial for understanding how the different diols affect polymerization efficiency.
Comparative Analysis of Synthesized Resins
The incorporation of different amino diols leads to distinct and predictable changes in the final resin properties. The table below summarizes the expected outcomes based on the principles discussed.
| Property | Control Polyester (1,4-Butanediol) | Poly(ester amide) (L-Alanine Diol) | Functional Polyester (MDEA) | Rationale for Difference |
| Glass Transition (Tg) | Baseline (e.g., -15°C) | Significantly Higher (e.g., +10°C) | Slightly Higher (e.g., -10°C) | Strong hydrogen bonding from amide groups in PEA restricts chain mobility.[2] MDEA's bulkier structure slightly hinders rotation. |
| Thermal Stability (T-d) | Baseline (e.g., 350°C) | Higher (e.g., 370°C) | Similar or Slightly Lower | Amide bonds are often more thermally stable than ester bonds. Tertiary amines can sometimes initiate degradation at lower temperatures. |
| Molecular Weight (Mw) | High | Potentially Lower | Potentially Higher | Side reactions or steric hindrance from the amino-diol might limit chain growth. The catalytic effect of MDEA could drive the reaction further. |
| Functionality | Hydroxyl Terminated | Hydroxyl Terminated, Amide Backbone | Hydroxyl Terminated, Tertiary Amine Sites | The core functionality introduced by the specific amino diol. |
Conclusion and Future Outlook
This guide demonstrates that amino diols are not merely passive building blocks but powerful modifiers in polyester resin synthesis. By understanding the structure-property relationships, researchers can rationally design polymers with specific performance characteristics.
-
Amino acid-derived diols are ideal for applications requiring enhanced thermal performance and biocompatibility.[2][6]
-
Tertiary amino diols offer a route to built-in catalytic activity and reactive sites for cross-linking and functionalization.
-
Urethane diols provide a method to impart flexibility and toughness, bridging the performance gap between polyesters and polyurethanes.[7][8]
The continued exploration of novel, bio-derived amino diols will undoubtedly push the boundaries of functional polymers, enabling the development of next-generation materials for coatings, biomedical devices, and advanced composites.
References
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Polyester Resins Using Neopentyl Glycol.
- IISTE. (2017). Synthesis and Characterization of Unsaturated Polyester Resin and Studying Their Thermo Properties. CORE.
- Clark, J. H., et al. (2015). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. Molecules.
- Gadman, M., et al. (2019). New Urethane Diol Resin Modifiers for Improved Performance of Aminoplast Crosslinked Coatings. King Industries, Inc.
- Feldmann, D. P., et al. (2024). Synthesis of Amino Acid-Based Aromatic Poly(Ester Urea)s Using 4-Hydroxycinnamic Acid-Derived Diols. Macromolecular Rapid Communications.
- Brannigan, R. P., et al. (2017). Application of Modified Amino Acid-Derived Diols as Chain Extenders in the Synthesis of Novel Thermoplastic Polyester-Urethane Elastomers. ACS Sustainable Chemistry & Engineering.
- Kumar, R., et al. (2024). Unsaturated polyester resin synthesis for enhanced fiber-reinforced composite performance. Materials Today: Proceedings.
- van der Donk, F. (n.d.). Synthesis and characterization of novel biobased polyester-imides from natural amino acids, as precursors of polyester-imide urethane coatings. MSc Thesis.
- Li, Y., et al. (2025). Research and Prospect of Acrylic Polyester Resin Synthesis Process. ACS Omega.
-
Montané, J., et al. (2002). Comparative degradation data of polyesters and related poly(ester amide)s derived from 1,4-butanediol, sebacic acid, and α-amino acids. Journal of Applied Polymer Science. Available from: [Link]
-
Ouchi, T., et al. (2021). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. Polymer Journal. Available from: [Link]
-
De la-Torre, C., et al. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester. International Journal of Molecular Sciences. Available from: [Link]
-
Ramström, A., et al. (2025). Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins. Polymers. Available from: [Link]
- Montané, J., et al. (2002). Comparative degradation data of polyesters and related poly(ester amide)s derived from 1.4-butanediol sebacic acid, and α-amino acids. Universitat Ramon Llull.
- B-St.Louis, R. (2022). Functional Polyester Resins for Coatings. Prospector Knowledge Center.
- Dongsen Chemicals. (2024). All About Polyester Resin - Features&Applications.
- Fait, M., et al. (2013). SYNTHESIS AND COLLOIDAL PROPERTIES OF POLYESTERS BASED ON GLUTAMIC ACIDS AND GLYCOLS OF DIFFERENT NATURE. Voprosy Khimii i Khimicheskoi Tekhnologii.
- Lendlein, A., & Sisson, A. (2016). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Polymer International.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-2-ethyl-1,3-propanediol Hydrochloride
This document provides a detailed protocol for the proper handling and disposal of 2-Amino-2-ethyl-1,3-propanediol hydrochloride (CAS No. for free base: 115-70-8). As laboratory professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is designed to provide clear, actionable steps to ensure this compound is managed safely and in accordance with environmental regulations.
Part 1: Core Safety Directives & Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the compound's hazard profile is essential. 2-Amino-2-ethyl-1,3-propanediol hydrochloride is primarily classified as a substance that can cause serious eye damage .[1][2][3] It is also known to cause skin, respiratory, and digestive tract irritation.[4] The hydrochloride salt, when in solution, may create a mildly acidic environment, which must be considered for chemical compatibility.
Mandatory Personal Protective Equipment (PPE)
A non-negotiable first step is the correct use of PPE. The causality is simple: to prevent exposure, physical barriers are required.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and accidental contact that can lead to serious eye damage.[2][3][4] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin irritation and potential absorption. Gloves must be inspected for integrity before each use.[2][4][5] |
| Body Protection | A standard laboratory coat. | Protects against incidental skin contact from spills or splashes.[4][5] |
Emergency First-Aid Protocols
In the event of accidental exposure, immediate and correct action is critical to mitigate harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3][4]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical aid if symptoms persist.[2][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[2][4]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 2-Amino-2-ethyl-1,3-propanediol hydrochloride is to treat it as a hazardous chemical waste .[4][5] It must not be disposed of down the drain or in regular trash.[1][5][6] The environmental impact of releasing amino alcohols into aquatic systems can be significant, and drain disposal is a direct violation of standard laboratory and environmental regulations.[7]
Caption: Disposal workflow for 2-Amino-2-ethyl-1,3-propanediol HCl.
Step 1: Waste Segregation and Container Selection
Proper segregation is fundamental to safe chemical waste management. This compound should not be mixed with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) office.[5]
-
Action: Designate a specific container for 2-Amino-2-ethyl-1,3-propanediol hydrochloride waste.
-
Causality: The container must be made of a compatible material, such as high-density polyethylene (HDPE). Using incompatible containers (e.g., certain metals for acidic solutions) can lead to degradation, leaks, and hazardous reactions.[8] The container must have a tightly fitting cap to prevent the release of vapors.[8][9]
Step 2: Accurate and Compliant Labeling
Regulatory compliance and safety hinge on proper labeling. An unlabeled container is an unknown and therefore a significant safety risk.
-
Action: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "2-Amino-2-ethyl-1,3-propanediol hydrochloride," and any other identifiers required by your local EHS office.[5]
-
Causality: This ensures that anyone handling the container is aware of its contents and the associated hazards, and it is essential for the waste disposal contractor to properly manage the waste according to federal and state regulations.[10]
Step 3: Safe Accumulation and Storage
Waste must be stored safely pending pickup.
-
Action: Store the sealed and labeled waste container in a designated and properly managed Satellite Accumulation Area (SAA). This area should provide secondary containment to mitigate spills.[9]
-
Causality: The SAA serves as a controlled location, preventing accidental spills from spreading and minimizing exposure to laboratory personnel. Keeping containers closed prevents the release of potentially irritating vapors and avoids accidental mixing with incompatible materials.[6][9]
Step 4: Arranging for Professional Disposal
The final step is to hand over the waste to trained professionals.
-
Action: Contact your institution’s EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[5][7][11]
-
Causality: Licensed contractors have the expertise, equipment, and permits to transport, treat, and dispose of hazardous waste in an environmentally sound and legally compliant manner. This "cradle-to-grave" responsibility ensures the waste is managed safely throughout its entire lifecycle.[7]
Step 5: Decontamination of Empty Containers
An "empty" container is not truly empty until decontaminated.
-
Action: The original container that held the chemical must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[8][12]
-
Causality: Chemical residues can pose a hazard to custodial staff and the environment.[8] The rinsate from this cleaning process must be collected and disposed of as hazardous waste along with the primary chemical waste, as it is now contaminated.[5]
Caption: Relationship between chemical hazard and safety protocols.
References
-
Safety Data Sheet: 2-amino-2-ethylpropanediol. Chemos GmbH&Co.KG. [Link]
-
Material Safety Data Sheet - 2-Amino-2-ethyl-1,3-propanediol, 97%. Cole-Parmer. [Link]
-
2-Amino-2-hydroxymethyl-1,3-propanediol Safety Data Sheet. Hayashi Pure Chemical Ind.,Ltd. [Link]
-
2-Amino-2-hydroxymethyl-1,3-propanediol SDS. KISHIDA CHEMICAL CO., LTD. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]
-
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]
-
Chemical Waste Management Guide. Boston University, Environmental Health & Safety. [Link]
-
Managing Hazardous Waste Generated in Laboratories. Ohio EPA. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]
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- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 10. epa.gov [epa.gov]
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- 12. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling 1,3-Propanediol, 2-amino-2-ethyl-, hydrochloride
Executive Summary & Chemical Intelligence
This guide defines the operational safety architecture for handling 1,3-Propanediol, 2-amino-2-ethyl-, hydrochloride (also known as AEPD-HCl).
Scientific Context: AEPD-HCl is the hydrochloride salt of 2-Amino-2-ethyl-1,3-propanediol (AEPD). While the parent base (AEPD, CAS 115-70-8) is highly alkaline and corrosive (causes severe skin burns and eye damage), the hydrochloride salt form mitigates the pH, typically shifting the hazard profile from Corrosive to Irritant . However, in the presence of moisture or mucous membranes, the salt can dissociate, posing significant irritation risks to the respiratory tract and eyes.
Key Physical Property: This substance is typically a white crystalline solid. It is hygroscopic . This physical characteristic drives our safety protocol: moisture absorption leads to "caking." Breaking up caked solids generates fine particulate dust, which is the primary exposure vector.
Hazard Identification Matrix
The following hazard assessment is derived from the parent base toxicology and standard amine salt properties.
| Hazard Class | GHS Category | Signal Word | Hazard Statement (H-Code) | Operational Implication |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation.[1] | Direct contact with powder or concentrated solution causes dermatitis. |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[2] | Dust entry into the eye is the highest risk during weighing. |
| STOT - SE | Category 3 | Warning | H335: May cause respiratory irritation.[3] | Inhalation of dust triggers coughing and mucosal inflammation. |
| Reactivity | N/A | Caution | Hygroscopic / Incompatible with Oxidizers. | Keep away from acid chlorides and strong oxidizing agents. |
The PPE Firewall (Personal Protective Equipment)
Do not treat this simply as "lab coat and gloves." The specific chemical structure requires a targeted barrier strategy.
A. Hand Protection: The Nitrile Standard
Recommendation: Nitrile Rubber (NBR) .[4]
-
Why Not Latex? Natural rubber latex is permeable to many organic amines and their salts over time. Latex proteins also introduce unnecessary allergy risks.
-
Specifications:
-
Splash Contact: Minimum thickness 0.11 mm (Standard exam glove).
-
Immersion/High Exposure: Minimum thickness 0.4 mm (Extended cuff).
-
-
Protocol: Double-gloving is recommended during the initial weighing of the dry powder to prevent micro-contamination from static cling.
B. Eye & Face Protection
Recommendation: Chemical Safety Goggles (Indirect Venting) .
-
Why Not Safety Glasses? Standard safety glasses have gaps at the temples. Because AEPD-HCl is a fine powder that drifts, glasses fail to prevent dust migration into the eye.
-
Face Shield: Required only if handling large quantities (>500g) of liquid solution where splash risk is high.
C. Respiratory Protection
Recommendation: Engineering Controls First.
-
Primary: Handle all dry powder within a certified Chemical Fume Hood .
-
Secondary (If Hood Unavailable): NIOSH-approved N95 or P100 particulate respirator .
-
Rationale: The H335 hazard (Respiratory Irritation) is triggered by dust. AEPD-HCl dust is particularly irritating to the upper respiratory tract.
D. Body Protection
Recommendation: High-neck Laboratory Coat (Cotton/Polyester blend).
-
Constraint: Ensure the cuffs are tucked under the gloves (or gloves over cuffs) to seal the wrist gap.
Operational Protocol: Step-by-Step
This workflow is designed to minimize static discharge and dust generation.
Phase 1: Preparation
-
Environment Check: Verify Fume Hood flow rate is >100 fpm (0.5 m/s).
-
Static Control: Amine salts are prone to static charge. Use an ionizing bar or anti-static gun if available. If not, wipe the spatula with a damp lint-free cloth (and dry it) to discharge static before touching the powder.
Phase 2: Weighing & Solubilization
-
Positioning: Place the balance inside the fume hood, at least 6 inches back from the sash.
-
Transfer: Open the container slowly. If the solid is caked, do not chip at it aggressively. Gently rotate the bottle or use a sturdy spatula to leverage the solid apart to minimize "dust clouds."
-
Dissolution:
-
Add the solid to the solvent (water/buffer), not vice-versa, to prevent splashing.
-
Note: Dissolution may be slightly exothermic. Stir continuously.
-
Phase 3: Decontamination
-
Wipe Down: Wipe the balance area with a wet paper towel immediately after weighing. AEPD-HCl is highly water-soluble; water is the best decontamination agent.
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid chemical waste.
Visual Workflow (DOT Diagram)
The following diagram illustrates the safe handling lifecycle for AEPD-HCl.
Figure 1: Operational workflow for handling AEPD-HCl, emphasizing the critical control points at Weighing and Solubilization to prevent exposure.
Emergency Response & Disposal
Accidental Release (Spills)
-
Solid Spill: Do not dry sweep. Cover with wet paper towels to dampen the powder, then scoop into a waste container. This prevents dust becoming airborne.[1][5][6][7]
-
Liquid Spill: Absorb with vermiculite or standard spill pads.
-
First Aid:
Disposal Strategy
-
Classification: Non-hazardous organic waste (unless mixed with other hazardous solvents).
-
Protocol:
-
Dissolve excess solid in water.
-
Adjust pH to neutral (6-8) if required by local facility rules.
-
Dispose of in the Aqueous Organic Waste stream.
-
Never dispose of amine salts down the drain; they can affect aquatic life and react with nitrates in sewage systems to form nitrosamines (carcinogens).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8104, 2-Amino-2-ethyl-1,3-propanediol (Parent Base). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - 2-amino-2-ethylpropane-1,3-diol. Retrieved from [Link](Note: Link directs to general search as specific dossier URLs are dynamic).
Sources
- 1. chemos.de [chemos.de]
- 2. fishersci.ca [fishersci.ca]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. gyproc.ie [gyproc.ie]
- 9. buyat.ppg.com [buyat.ppg.com]
- 10. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
